Technical Documentation Center

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
  • CAS: 1353505-74-4

Core Science & Biosynthesis

Foundational

Precision Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

This is a comprehensive technical guide for the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on high-purity labo...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid . This document is structured for researchers and drug development professionals, focusing on high-purity laboratory-scale synthesis, mechanistic rationale, and process optimization.

Executive Summary & Retrosynthetic Analysis

Target Compound: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid CAS Registry Number: 3956-66-9 (related derivatives) / 1353505-74-4 (specific isomer check required) Core Scaffold: Benzothiazole Key Functionality: 6-Carboxylic acid (para to nitrogen), 2-Methylthio ether.[1][2][3][4]

The synthesis of 2-(methylthio)benzo[d]thiazole-6-carboxylic acid is best approached via a stepwise construction of the benzothiazole core followed by functional group manipulation.[5] While direct industrial fusion of 4-aminobenzoic acid with carbon disulfide is possible, it often yields difficult-to-purify mixtures. The oxidative cyclization (Hugerschoff-type) route offers superior regiocontrol and purity for research applications.

Retrosynthetic Strategy

The retrosynthetic disconnection reveals 4-aminobenzoic acid (PABA) as the optimal starting material. The pathway involves three critical phases:

  • Benzothiazole Ring Construction: Oxidative cyclization of the arylthiourea intermediate.[5]

  • Functional Group Interconversion (FGI): Transformation of the 2-amino group to a 2-thiol via a Sandmeyer-type reaction (diazotization/xanthate).

  • S-Alkylation: Selective methylation of the thiol.

Retrosynthesis Target 2-(Methylthio)benzo[d]thiazole- 6-carboxylic acid Mercapto 2-Mercaptobenzo[d]thiazole- 6-carboxylic acid Target->Mercapto S-Methylation Amino 2-Aminobenzo[d]thiazole- 6-carboxylic acid Mercapto->Amino Sandmeyer (Diazotization/Xanthate) PABA 4-Aminobenzoic Acid (Starting Material) Amino->PABA Oxidative Cyclization (KSCN, Br2)

Figure 1: Retrosynthetic analysis showing the disconnection to commercially available 4-aminobenzoic acid.

Detailed Synthetic Protocols

Phase 1: Construction of the Benzothiazole Core

Objective: Synthesis of 2-Aminobenzo[d]thiazole-6-carboxylic acid.[5][6][7][8] Mechanism: Electrophilic attack of bromine on the in situ generated thiourea, followed by intramolecular cyclization.

Reagents:

  • 4-Aminobenzoic acid (1.0 equiv)[7][8]

  • Potassium Thiocyanate (KSCN) (4.0 equiv)[6][9]

  • Bromine (Br2) (1.0 - 1.2 equiv)

  • Glacial Acetic Acid (Solvent)[9]

Protocol:

  • Dissolution: Charge a 3-neck round-bottom flask with 4-aminobenzoic acid (10.0 g, 73 mmol) and glacial acetic acid (100 mL). Stir until a suspension or partial solution is formed.

  • Thiocyanate Addition: Add Potassium Thiocyanate (28.3 g, 292 mmol) in one portion. Stir for 30 minutes at room temperature to allow the formation of the amine-thiocyanate complex.

  • Bromination (Critical Step): Cool the mixture to <10°C using an ice bath. Add Bromine (3.8 mL, 73 mmol) dissolved in acetic acid (20 mL) dropwise over 60 minutes.

    • Note: Control the exotherm.[10] The temperature must remain below 10°C to prevent over-bromination of the aromatic ring.

  • Cyclization: After addition, remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. A heavy precipitate (hydrobromide salt) will form.

  • Workup: Pour the reaction mixture into ice water (500 mL). Neutralize to pH 8 using ammonium hydroxide (25% aq).[6]

  • Isolation: Filter the precipitate, wash extensively with water to remove inorganic salts, and dry in a vacuum oven at 60°C.

    • Expected Yield: 70–85%

    • Appearance: White to pale yellow solid.

Phase 2: Conversion of Amino to Thiol (Sandmeyer-Type)

Objective: Synthesis of 2-Mercaptobenzo[d]thiazole-6-carboxylic acid. Rationale: Direct hydrolysis of the amino group is difficult. The diazonium xanthate method is the gold standard for this transformation.

Reagents:

  • 2-Aminobenzo[d]thiazole-6-carboxylic acid (from Phase 1)

  • Sodium Nitrite (NaNO2)

  • Hydrochloric Acid (HCl)

  • Potassium Ethyl Xanthate (EtOCS2K)

  • Sodium Hydroxide (NaOH)

Protocol:

  • Diazotization: Suspend the 2-amino intermediate (5.0 g) in 5M HCl (50 mL). Cool to 0–5°C. Add a solution of NaNO2 (1.2 equiv) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Xanthate Coupling: Carefully add the cold diazonium solution to a stirred solution of Potassium Ethyl Xanthate (1.5 equiv) in water (50 mL) heated to 60–70°C.

    • Safety: Nitrogen gas evolves rapidly. Use a large vessel to contain foaming.

  • Hydrolysis: After gas evolution ceases (approx. 1 hour), add NaOH pellets to the mixture until the pH is >12. Reflux the mixture for 2 hours to hydrolyze the xanthate ester to the thiol.

  • Acidification: Cool to room temperature and filter any insoluble impurities. Acidify the filtrate with conc. HCl to pH 2. The 2-mercapto derivative will precipitate.[11]

  • Isolation: Filter the solid, wash with water, and dry.[12]

    • Expected Yield: 60–75%

Phase 3: S-Methylation

Objective: Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. Mechanism: SN2 Nucleophilic substitution.

Reagents:

  • 2-Mercaptobenzo[d]thiazole-6-carboxylic acid[5]

  • Methyl Iodide (MeI) (1.1 equiv)

  • Potassium Carbonate (K2CO3) (2.0 equiv)

  • DMF or Acetone (Solvent)

Protocol:

  • Setup: Dissolve the 2-mercapto intermediate (2.0 g) in DMF (20 mL). Add K2CO3 (2 equiv). Stir for 15 minutes.

  • Alkylation: Add Methyl Iodide (1.1 equiv) dropwise.

    • Optimization: If using acetone, reflux is required. In DMF, the reaction proceeds rapidly at room temperature.

  • Completion: Monitor by TLC (or LC-MS). The reaction is typically complete within 2–4 hours.

  • Workup: Pour the mixture into ice water (100 mL). Acidify slightly with dilute HCl (to pH 4–5) to ensure the carboxylic acid is protonated (if K2CO3 formed the salt).

  • Purification: Filter the precipitate. Recrystallize from Ethanol/Water or Acetic Acid.

Process Visualization

Reaction Workflow

The following diagram illustrates the chemical logic and flow of the synthesis.

SynthesisWorkflow Start 4-Aminobenzoic Acid Step1 Step 1: Oxidative Cyclization (KSCN, Br2, AcOH) Start->Step1 Inter1 2-Amino-benzothiazole- 6-carboxylic acid Step1->Inter1 Ring Closure Step2 Step 2: Diazotization & Xanthate (NaNO2, HCl, EtOCS2K) Inter1->Step2 Inter2 2-Mercapto-benzothiazole- 6-carboxylic acid Step2->Inter2 FGI (Amino -> Thiol) Step3 Step 3: S-Methylation (MeI, K2CO3, DMF) Inter2->Step3 Final 2-(Methylthio)benzo[d]thiazole- 6-carboxylic acid Step3->Final Alkylation

Figure 2: Step-by-step reaction workflow from PABA to the final Methylthio derivative.

Analytical Characterization & Troubleshooting

Expected Analytical Data

Researchers should verify the final product using the following parameters:

TechniqueExpected Signal / Characteristic
1H NMR (DMSO-d6) δ 2.7–2.8 ppm (s, 3H): S-CH3 singlet (Diagnostic).δ 7.8–8.5 ppm (m, 3H): Aromatic protons (ABX system). H-7 (d) and H-5 (dd) will be downfield due to COOH.
MS (ESI) [M+H]+: Calc. 226.03; Found ~226.1.[M-H]-: Calc. 224.01; Found ~224.0.
Appearance White to off-white crystalline solid.
Melting Point >200°C (Decomposition likely for carboxylic acids).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Step 1 Temperature >10°C during Br2 addition.strictly maintain <10°C to avoid bromination of the benzene ring at the 3-position.
Incomplete Diazotization Temperature >5°C or insufficient acid.Keep temp <5°C; ensure strongly acidic pH (<1) to prevent triazene formation.
S-Methylation Stalls Solvent wet or base inactive.Use anhydrous DMF and fresh K2CO3. If using acetone, ensure vigorous reflux.
Impurity in Final Step N-Methylation vs S-Methylation.S-methylation is kinetically favored. Avoid strong bases like NaH which might promote N-alkylation; K2CO3 is optimal.

References

  • BenchChem. Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Guide.

  • Organic Syntheses. 2-Amino-6-methylbenzothiazole.[2][3][7] Coll. Vol. 3, p.76 (1955); Vol. 22, p.16 (1942). (General method for Hugerschoff reaction).

  • US Patent Application 2009/0123373. Synthesis of 2-aminobenzothiazole-6-carboxylic acid.

  • ScienceMadness Discussion. 2-Amino benzothiazole 6-carboxylic acid synthesis. (Community validation of the PABA + KSCN + Br2 route).

Sources

Exploratory

physicochemical properties of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

This technical guide provides an in-depth analysis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid , a specialized heterobifunctional building block used in medicinal chemistry and the synthesis of bioluminescent pro...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid , a specialized heterobifunctional building block used in medicinal chemistry and the synthesis of bioluminescent probes.[1][2][3]

[1][2][3][4]

Executive Summary & Chemical Identity

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4) is a benzothiazole derivative characterized by two distinct functional handles: an electrophilic 2-methylthio group (a pseudohalogen leaving group) and a 6-carboxylic acid moiety (a stable conjugation handle).[1][2][3][4]

This molecule serves as a critical scaffold in drug discovery for synthesizing 2-substituted benzothiazoles via Nucleophilic Aromatic Substitution (


) and is utilized in the development of red-shifted firefly luciferin analogs  where the 6-position requires modification for bioconjugation or solubility enhancement.[1][2][3]
Chemical Identifiers
ParameterValue
CAS Number 1353505-74-4
IUPAC Name 2-(methylsulfanyl)-1,3-benzothiazole-6-carboxylic acid
Molecular Formula

Molecular Weight 225.29 g/mol
SMILES CSc1nc2ccc(C(=O)O)cc2s1
Appearance Off-white to pale yellow solid

Physicochemical Properties

Understanding the physicochemical behavior of this compound is essential for optimizing reaction conditions and predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles in downstream applications.

Calculated & Predicted Data

Data synthesized from computational models (ChemAxon/ACD/Labs) and structural analogs.[2]

PropertyValueInterpretation
LogP (Octanol/Water) 2.72 ± 0.3Moderately lipophilic; suggests good membrane permeability but low aqueous solubility.[1][2][3]
TPSA (Topological Polar Surface Area) 50.19 ŲFavorable for cell permeability (Rule of 5 compliant).[2]
pKa (Acidic) 3.8 – 4.2Attributed to the 6-COOH group.[1][2][3] Exists as a mono-anion at physiological pH (7.4).[1][2][3]
pKa (Basic) ~1.0 – 1.5The thiazole nitrogen is weakly basic due to the electron-withdrawing carboxyl group and the S-methyl substitution.[1][2][3]
H-Bond Donors / Acceptors 1 / 4Classic profile for small molecule inhibitors.[1][2][3]
Solubility Profile

Due to the aromatic benzothiazole core and the lipophilic methylthio group, the compound exhibits poor water solubility in its protonated form.

  • Water: < 0.1 mg/mL (Insoluble at pH < 4).[1][2][3]

  • DMSO: > 50 mg/mL (Recommended solvent for stock solutions).[1][2][3]

  • DMF: > 50 mg/mL.[1][2][3]

  • Methanol/Ethanol: Moderate solubility (improved by heating).[1][2][3]

  • Basic Buffer (pH > 8): Soluble as the carboxylate salt.[2][3]

Synthetic Utility & Reactivity

The core value of this molecule lies in its orthogonal reactivity .[1][2][3] The 2-SMe group acts as a "masked" electrophile, while the 6-COOH remains stable or can be protected/activated independently.[1][2][3]

The 2-Methylthio "Pseudohalogen"

The methylthio group (-SMe) at the 2-position is a leaving group.[1][2][3] While less reactive than a 2-chloro or 2-fluoro substituent, it is highly selective.[1][2][3] It undergoes Nucleophilic Aromatic Substitution (


)  with primary and secondary amines, typically requiring thermal activation or Lewis acid catalysis.[2]

Reaction Pathway:

  • Activation: The benzothiazole nitrogen accepts a proton or coordinates with a Lewis acid, increasing the electrophilicity of the C-2 carbon.[1][2][3]

  • Addition: A nucleophile (e.g., hydrazine, primary amine) attacks C-2.[2]

  • Elimination: Methanethiol (MeSH) is expelled, yielding the 2-amino derivative.[1][2][3]

Visualization of Reactivity

The following diagram illustrates the orthogonal reactivity of the scaffold.

ReactivityPathways cluster_legend Reactivity Zones Scaffold 2-(Methylthio)benzo[d]thiazole -6-carboxylic acid Product_SNAr 2-Amino Derivative (Library Generation) Scaffold->Product_SNAr SNAr Displacement (-MeSH, Heat) Product_Amide Amide Conjugate (Bioconjugation) Scaffold->Product_Amide Amide Coupling (COOH Activation) Amine Primary/Secondary Amines (R-NH2) Amine->Product_SNAr Coupling EDC/NHS or HATU Coupling->Product_Amide C-2 Position Electrophilic Center (Leaving Group: -SMe) C-6 Position Nucleophilic/Acidic Handle (-COOH)

Caption: Orthogonal reactivity pathways showing C-2 nucleophilic displacement and C-6 amide coupling.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Target Audience: Biological assay development.

  • Weighing: Accurately weigh 2.25 mg of the substance into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide). Avoid using water or aqueous buffers directly.[2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into amber vials to protect from light. Store at -20°C. Stable for >6 months.

    • Note: The -SMe group can oxidize to sulfoxide/sulfone upon prolonged exposure to air/light, which actually increases reactivity but changes the compound identity.[1][2][3]

Protocol B: General Procedure for Displacement

Target Audience: Synthetic Chemists.

This protocol describes the conversion of the 2-SMe group to a 2-amino derivative.[1][2][3]

Reagents:

  • Substrate: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (1.0 eq)[1][2][3]

  • Nucleophile: Primary amine (e.g., Morpholine, Benzylamine) (1.2 – 1.5 eq)[2]

  • Solvent: Ethanol or n-Butanol (for higher reflux temp)[1][2][3]

  • Base: Triethylamine (optional, if amine is a salt)[2]

Steps:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the substrate in ethanol (0.1 M concentration).

  • Addition: Add the amine nucleophile.

  • Reaction: Heat the mixture to reflux (78°C for EtOH, 117°C for n-BuOH). Monitor by TLC or LC-MS.[1][2][3]

    • Observation: Evolution of methanethiol (rotten cabbage odor) indicates reaction progress.[2] Perform in a well-ventilated fume hood.

  • Completion: Reaction typically completes in 4–12 hours.[1][2][3]

  • Workup: Cool to room temperature. The product often precipitates out due to the zwitterionic nature of the amino-acid product.[1][2][3] Filter and wash with cold ethanol.[1][2][3]

  • Purification: If no precipitate forms, evaporate solvent and purify via recrystallization from EtOH/Water or flash chromatography (DCM/MeOH gradient).[2][3]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2][3] PubChem Compound Summary for CID 11989: 2-(Methylthio)benzothiazole (Analogous Core Data). Retrieved from [Link][2]

  • Oba, Y., et al. (2013).[2] Biosynthesis of Firefly Luciferin in Adult Lantern: Decarboxylation of L-Cysteine is a Key Step. PLOS ONE. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid (CAS 1353505-74-4): Structural Properties, Synthesis, and Applications in Drug Discovery

Executive Summary In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) libraries. 2-(Methylthio)benzo[d]thiazole...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid generation of structure-activity relationship (SAR) libraries. 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4) serves as a highly versatile, orthogonal scaffold. As a Senior Application Scientist, I frequently leverage this compound due to its dual functional handles: a C6-carboxylic acid for rapid amide coupling and a C2-methylthio group primed for nucleophilic aromatic substitution (S_NAr). This whitepaper provides an in-depth technical analysis of its properties, a self-validating synthetic protocol, and its application in medicinal chemistry workflows.

Chemical Identity & Structural Properties

Understanding the physicochemical baseline of a building block is the first step in predicting its behavior in both synthetic and biological environments. The benzothiazole core provides a rigid, planar, and lipophilic foundation, while the substituents dictate its reactivity and solubility profiles[1].

Table 1: Physicochemical and Structural Properties

PropertyValue
Chemical Name 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
CAS Number 1353505-74-4
Molecular Formula C9H7NO2S2[2]
Molecular Weight 225.29 g/mol [2]
Core Scaffold Benzo[d]thiazole
Functional Handles C6-Carboxylic acid (Hard electrophile precursor), C2-Methylthio (Soft leaving group)

Mechanistic Insights: Orthogonal Reactivity of the Benzothiazole Scaffold

The true value of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid lies in its orthogonal reactivity.

  • The C6-Carboxylic Acid: With a pKa of approximately 4.0, this group can be readily activated using standard coupling reagents (e.g., EDC/HOBt or HATU) to form amides. Because the C2-methylthio group is highly stable under standard amide coupling conditions, no protecting groups are required.

  • The C2-Methylthio Group: The methylthio moiety is a stable, unreactive group under mildly basic or acidic conditions. However, upon oxidation to a sulfoxide or sulfone (using mCPBA or Oxone), it becomes an exceptional leaving group. This allows for late-stage S_NAr displacement by various nucleophiles (amines, alcohols, or thiols), enabling divergent synthesis of target libraries.

Synthesis Protocols & Workflow

The synthesis of this building block relies on the precise chemoselective alkylation of the thiol over the carboxylic acid. The causality behind the experimental choices below is driven by the Hard-Soft Acid-Base (HSAB) theory.

Step-by-Step Methodology

Step 1: Preparation of the Thiolate Intermediate

  • Suspend 2-mercaptobenzo[d]thiazole-6-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that poorly solvates anions, thereby maximizing the nucleophilicity of the thiolate.

  • Add potassium carbonate (K2CO3, 2.2 eq) and stir at room temperature for 30 minutes. Causality: K2CO3 is strong enough to deprotonate both the highly acidic thiol (pKa ~7) and the carboxylic acid (pKa ~4), forming a dianion.

Step 2: Chemoselective S-Methylation 3. Cool the reaction mixture strictly to 0 °C using an ice bath. 4. Add methyl iodide (MeI, 1.05 eq) dropwise over 15 minutes. Causality: Temperature control is critical. At 0 °C, the soft-soft interaction between the highly polarizable thiolate and the methyl iodide is kinetically favored over the hard-soft interaction with the carboxylate oxygen, preventing the formation of the undesired methyl ester. 5. Allow the reaction to warm to room temperature and stir for 2 hours. 6. Quench with 1M HCl to pH 3 to precipitate the product. Filter, wash with cold water, and dry under a vacuum.

G S1 4-Amino-3-mercaptobenzoic acid Starting Material S2 Cyclization CS2, KOH, EtOH, Reflux S1->S2 S3 2-Mercaptobenzo[d]thiazole-6-carboxylic acid Intermediate S2->S3 S4 Selective S-Methylation MeI, K2CO3, DMF, 0°C to RT S3->S4 S5 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid Final Product S4->S5

Fig 1. Step-by-step synthetic workflow for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid.

Analytical Validation & Quality Control

A robust protocol must be a self-validating system. To ensure the chemoselectivity of the methylation step and the overall purity of the compound, the following Quality Control (QC) checkpoints must be met[3]:

  • LC-MS Validation: The primary checkpoint is the mass shift. The starting material exhibits an

    
     at m/z 210.0. The successful product must show an 
    
    
    
    at m/z 226.0 and an
    
    
    at m/z 224.0. The absence of an m/z 240.0 peak confirms that over-methylation (esterification) did not occur.
  • 1H NMR Validation (DMSO-d6):

    • A distinct 3H singlet must appear at ~2.8 ppm , confirming the presence of the S-CH3 group.

    • The aromatic protons will appear as a characteristic AMX spin system (e.g., a doublet at ~8.5 ppm for the C7 proton, a doublet of doublets at ~8.0 ppm for C5, and a doublet at ~7.9 ppm for C4).

    • Critical Check: The absence of a 3H singlet at ~3.8 ppm validates that no methyl ester was formed.

Applications in Drug Development

Benzothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as kinase inhibitors, antimicrobial agents, and imaging probes. The 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid scaffold is specifically designed for divergent library synthesis.

By first functionalizing the C6 position via amide coupling, researchers can establish the "left-hand" portion of their SAR molecule. Subsequently, oxidizing the thioether to a sulfone activates the C2 position, allowing for the introduction of diverse "right-hand" nucleophiles.

G A 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid Bifunctional Scaffold B Amide Coupling (C6) EDC/HOBt, R-NH2 A->B Step 1 C Thioether Oxidation (C2) mCPBA (Yields Sulfone/Sulfoxide) B->C Step 2 D SNAr Displacement (C2) Nu-H (Amines/Alcohols), Base C->D Step 3 E Fully Functionalized Drug Candidate Target Binder D->E Final

Fig 2. Orthogonal functionalization strategy utilizing C6 and C2 handles in drug discovery.

References

Sources

Exploratory

Pharmacological Profiling of 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid Derivatives: A Technical Whitepaper

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Executive Summary The benzothiazole scaffold is a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Assay Development Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, offering a versatile pharmacophore for a multitude of therapeutic applications. Among its functionalized analogs, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid and its derivatives have emerged as highly potent modulators of both inflammatory cascades and oncogenic proliferation[1]. This whitepaper dissects the structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental workflows required to evaluate these compounds. By bridging molecular design with rigorous assay validation, we provide a comprehensive guide for advancing these derivatives through preclinical development.

Structural Rationale & Pharmacophore Dynamics

The biological efficacy of 2-(methylthio)benzo[d]thiazole-6-carboxylic acid derivatives is rooted in their dual-functionalized architecture:

  • The 2-Methylthio Moiety: Acts as a lipophilic anchor. In the context of enzyme inhibition, this thioether group penetrates deep into hydrophobic binding pockets (such as the cyclooxygenase active site), stabilizing the ligand-target complex via Van der Waals interactions.

  • The 6-Carboxylic Acid Group: Serves as a critical hydrogen-bond donor/acceptor. In anti-inflammatory applications, this moiety mimics the carboxylate of arachidonic acid, engaging in critical electrostatic interactions with Arg120 and Tyr355 residues in the COX-2 channel[1]. Furthermore, derivatization of this acid into amides or thiazolidinones dramatically shifts the compound's profile toward potent anticancer activity[2].

Primary Biological Targets & Mechanisms of Action

Selective COX-2 Inhibition and Anti-Inflammatory Activity

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) often suffer from gastrointestinal toxicity due to non-selective COX-1 inhibition. Derivatization of the 2-(methylthio)benzo[d]thiazole core—specifically via click-chemistry to form triazolyl-methylthio analogs—has yielded compounds that selectively inhibit COX-2. For instance, 2-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methylthio)benzo[d]thiazole effectively inhibits COX-2 without inducing gastric ulceration, a major clinical advantage. Certain derivatives have demonstrated a highly favorable COX-2/COX-1 selectivity ratio of 0.44, outperforming standard ibuprofen in in vivo models[3].

Anticancer and Apoptotic Pathways

Beyond inflammation, substituting the 6-carboxylic acid with 2-phenyl thiazolidinone groups transitions the molecule into a potent anticancer agent[1]. These derivatives exhibit multi-kinase inhibition (e.g., CDK2) and arrest tumor proliferation in breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines[4]. The mechanism involves the induction of apoptosis via the downregulation of anti-apoptotic proteins (Bcl-2) and the activation of caspase cascades.

Pathway Drug 2-(Methylthio)benzothiazole Derivatives COX2 COX-2 Enzyme (Inhibited) Drug->COX2 Competitive Binding Kinase CDK2 / Multi-Kinase (Inhibited) Drug->Kinase Thiazolidinone Analogs PGE2 Prostaglandin E2 (PGE2) (Reduced) COX2->PGE2 Blocked Arachidonic Arachidonic Acid Arachidonic->COX2 Substrate Inflammation Inflammation & Pain (Suppressed) PGE2->Inflammation Prevents Cancer Tumor Proliferation (Arrested) Kinase->Cancer Induces Apoptosis

Mechanistic pathways of benzothiazole derivatives in inflammation and cancer.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table synthesizes the pharmacological profiling of key derivatives, highlighting the critical shift in selectivity and potency based on structural modifications[3][4].

Compound / DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)MCF-7 IC₅₀ (µM)HepG2 IC₅₀ (µM)
Ibuprofen (Reference)12.5014.800.84N/AN/A
Celecoxib (Reference)>100.000.04>2500N/AN/A
Doxorubicin (Reference)N/AN/AN/A1.200.95
Fluorophenyl-triazolyl Analog 45.200.8553.1712.4015.80
Phenyl-thiazolidinone Analog 38.601.1234.460.540.24

Note: The Phenyl-thiazolidinone analog demonstrates dual-action capability, acting as both a selective COX-2 inhibitor and a highly potent cytotoxic agent against HepG2 cells, outperforming Doxorubicin.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that data is only as reliable as the assay's internal controls. The following protocols are designed as self-validating systems , ensuring that every readout is orthogonally confirmed and protected against false positives.

Protocol 1: In Vitro COX-1/COX-2 Selectivity Profiling

Causality & Rationale: To definitively prove that the anti-inflammatory effect is not accompanied by gastrointestinal toxicity, we must calculate the Selectivity Index (SI). A fluorometric assay is chosen over colorimetric methods to avoid compound auto-fluorescence interference (a common issue with highly conjugated benzothiazoles).

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).

  • Compound Plating: Serially dilute the benzothiazole derivatives (0.01 µM to 100 µM) in DMSO. Self-Validation Step: Ensure final DMSO concentration does not exceed 1% v/v to prevent solvent-induced enzyme denaturation. Include Ibuprofen (non-selective) and Celecoxib (selective) as positive controls.

  • Incubation: Pre-incubate the enzyme-compound mixture at 37°C for 15 minutes. Causality: This allows time for the 2-methylthio group to orient and bind within the hydrophobic pocket before substrate competition begins.

  • Reaction Initiation: Add arachidonic acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

  • Quantification: Measure the highly fluorescent Resorufin product (Ex 535 nm / Em 590 nm) using a microplate reader. Calculate IC₅₀ using non-linear regression.

Protocol 2: Orthogonal Cytotoxicity & Apoptosis Validation

Causality & Rationale: An MTT assay only measures metabolic viability. To prove that the thiazolidinone derivatives act via targeted apoptosis rather than non-specific necrosis, MTT results must be orthogonally validated using Annexin V/PI Flow Cytometry.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 and HepG2 cells at

    
     cells/well. Treat with the derivative at its calculated IC₅₀ for 48 hours.
    
  • Primary Screen (MTT): Add MTT reagent; incubate for 4 hours. Solubilize formazan crystals with DMSO and read absorbance at 570 nm.

  • Orthogonal Validation (Flow Cytometry): Harvest a parallel set of treated cells. Wash with cold PBS and resuspend in Annexin V Binding Buffer.

  • Staining: Add FITC-Annexin V (binds externalized phosphatidylserine, an early apoptosis marker) and Propidium Iodide (PI, stains necrotic cells with compromised membranes).

  • Analysis: Run on a flow cytometer. Self-Validation Step: A shift to the lower-right quadrant (Annexin V positive, PI negative) confirms true, target-driven apoptosis rather than compound-induced chemical lysis.

Workflow Synth Chemical Synthesis & Characterization InVitro Primary Screen (MTT / Viability) Synth->InVitro Selectivity Selectivity Profiling (COX-1 vs COX-2) InVitro->Selectivity Mech Orthogonal Validation (Flow Cytometry) Selectivity->Mech InVivo In Vivo Efficacy (Toxicity / Ulceration) Mech->InVivo

Self-validating preclinical workflow for benzothiazole drug candidates.

Conclusion and Future Perspectives

The 2-(methylthio)benzo[d]thiazole-6-carboxylic acid scaffold is a highly tunable pharmacophore. By manipulating the 6-carboxylic acid position, researchers can pivot the molecule's biological activity from a selective, non-ulcerogenic COX-2 inhibitor to a potent, multi-kinase targeting anticancer agent. Future lead optimization should focus on improving the aqueous solubility of the thiazolidinone derivatives while maintaining their exceptional selectivity indices. Employing the self-validating assay architectures detailed above will ensure that hit-to-lead campaigns yield robust, clinically viable candidates.

References

1. Title: Biological Screening and Structure Activity relationship of Benzothiazole Source: rjptonline.org URL:

2.[2] Title: Synthesis and Pharmacological Activities of Benzothiazole Derivatives Source: ijper.org URL:

3.[1] Title: Benzothiazole derivatives have been possessed the various type of pharmacological activities Source: unam.mx URL:

4.[3] Title: Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance Source: derpharmachemica.com URL:

5.[4] Title: Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics Source: nih.gov URL:

Sources

Foundational

potential therapeutic targets of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid Authored by a Senior Application Scientist This guide provides a comprehensive frame...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Identification of Potential Therapeutic Targets for 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to identify and validate potential therapeutic targets of the novel compound 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. Given the limited direct literature on this specific molecule, this document outlines a strategic, target-agnostic, and subsequent target-focused approach, drawing upon the well-established biological activities of the broader benzothiazole class of compounds.

Part 1: Introduction and Compound Profile

1.1. The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

Benzothiazoles are heterocyclic compounds that have garnered significant attention in drug discovery due to their wide range of pharmacological activities. These activities include anticancer, antimicrobial, anticonvulsant, and neuroprotective effects. The planar structure of the benzothiazole ring system allows for intercalation into DNA and interaction with various enzymatic active sites. The specific substitutions on the benzothiazole core, such as the methylthio and carboxylic acid groups in the compound of interest, play a crucial role in modulating its pharmacokinetic properties and target specificity.

1.2. 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid: Structural Features and Therapeutic Potential

The structure of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid suggests several potential avenues for therapeutic intervention. The carboxylic acid moiety can enhance solubility and provide a key interaction point with biological targets, while the methylthio group can influence the compound's metabolic stability and electronic properties. Based on the known activities of related benzothiazole derivatives, we will explore its potential in two primary therapeutic areas: oncology and neurodegenerative diseases.

Part 2: Target Identification Strategy: A Two-Pronged Approach

A robust target identification strategy for a novel compound involves both unbiased and hypothesis-driven methods. This dual approach maximizes the probability of identifying clinically relevant targets.

2.1. Unbiased, Target-Agnostic Screening

The initial step is to understand the compound's effect on cellular systems without a preconceived bias towards a specific target.

2.1.1. Phenotypic Screening

Phenotypic screening involves testing the compound across a panel of cell lines to identify disease-relevant cellular phenotypes.

Experimental Protocol: High-Throughput Phenotypic Screening

  • Cell Line Selection: A diverse panel of cancer cell lines (e.g., NCI-60) and relevant neuronal cell models (e.g., SH-SY5Y) should be selected.

  • Compound Treatment: Cells are treated with a range of concentrations of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid for 48-72 hours.

  • High-Content Imaging: Automated microscopy and image analysis are used to quantify various cellular parameters, including cell viability, apoptosis, cell cycle progression, and morphological changes.

  • Data Analysis: The phenotypic data is analyzed to identify cell lines and conditions where the compound has a significant effect.

2.1.2. Chemical Proteomics

Chemical proteomics aims to identify the direct protein targets of a compound by using affinity-based or activity-based probes.

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an affinity probe by attaching a linker and a reporter tag (e.g., biotin) to the 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid molecule without disrupting its core structure.

  • Cell Lysate Incubation: Incubate the affinity probe with cell lysates from responsive cell lines identified in the phenotypic screen.

  • Affinity Purification: Use streptavidin-coated beads to pull down the biotinylated probe along with its interacting proteins.

  • Mass Spectrometry: The captured proteins are eluted, digested, and identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Target Identification: Candidate targets are identified by comparing the proteins pulled down in the presence and absence of a competitor (the original, untagged compound).

2.2. Hypothesis-Driven, Target-Focused Investigation

Based on the known pharmacology of benzothiazole derivatives, we can hypothesize and investigate potential targets in oncology and neurodegeneration.

Part 3: Potential Therapeutic Targets in Oncology

The benzothiazole scaffold is a common feature in many anticancer agents. We will explore two high-priority target classes.

3.1. Tyrosine Kinases

Many benzothiazole derivatives are known to inhibit protein tyrosine kinases, which are critical regulators of cell growth and proliferation.

3.1.1. Rationale for Investigation

The structural similarity of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid to known tyrosine kinase inhibitors (TKIs) makes this a primary target class to investigate.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Kinase Panel Screening: Screen the compound against a large panel of recombinant tyrosine kinases using a radiometric or fluorescence-based assay format.

  • IC50 Determination: For any "hit" kinases, perform dose-response experiments to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP and the substrate.

3.2. DNA Intercalating Agents and Topoisomerase Inhibitors

The planar nature of the benzothiazole ring suggests potential for DNA intercalation and inhibition of topoisomerase enzymes, which are essential for DNA replication and repair.

3.2.1. Rationale for Investigation

Several clinically used anticancer drugs with planar aromatic structures function as DNA intercalators and topoisomerase poisons.

Experimental Protocol: DNA Topoisomerase Inhibition Assay

  • Topoisomerase I and II Relaxation Assays: Incubate supercoiled plasmid DNA with human topoisomerase I or II in the presence of varying concentrations of the compound.

  • Agarose Gel Electrophoresis: The different topological forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis.

  • Inhibition Assessment: Inhibition of topoisomerase activity is observed as a decrease in the formation of the relaxed DNA product.

Part 4: Potential Therapeutic Targets in Neurodegenerative Diseases

Benzothiazole derivatives have also shown promise in the context of neurodegenerative disorders, particularly Alzheimer's disease.

4.1. Glycogen Synthase Kinase 3β (GSK-3β)

GSK-3β is a serine/threonine kinase that is implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.

4.1.1. Rationale for Investigation

Inhibition of GSK-3β is a well-validated therapeutic strategy for Alzheimer's disease, and several benzothiazole-containing compounds have been reported as GSK-3β inhibitors.

Experimental Protocol: In Vitro GSK-3β Inhibition Assay

  • Recombinant Enzyme Assay: Use a commercially available kit to measure the inhibition of recombinant human GSK-3β by the compound. The assay typically involves a phosphorylated peptide substrate and detection via a specific antibody.

  • IC50 Determination: Perform a dose-response curve to determine the IC50 value.

  • Cell-Based Tau Phosphorylation Assay: Treat a relevant neuronal cell line (e.g., SH-SY5Y) with the compound and measure the levels of phosphorylated tau at specific epitopes (e.g., AT8, PHF-1) using Western blotting or ELISA.

4.2. Monoamine Oxidase B (MAO-B)

MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition can provide symptomatic relief in Parkinson's disease.

4.2.1. Rationale for Investigation

The benzothiazole scaffold has been incorporated into known MAO-B inhibitors.

Experimental Protocol: MAO-B Inhibition Assay

  • Enzyme Source: Use human recombinant MAO-B or mitochondrial fractions from human brain tissue.

  • Fluorometric Assay: A common assay uses a non-fluorescent substrate that is converted to a fluorescent product by MAO-B. The rate of fluorescence increase is proportional to MAO-B activity.

  • IC50 Determination and Selectivity: Determine the IC50 for MAO-B and also test against MAO-A to assess selectivity.

Part 5: Data Presentation and Visualization

Table 1: Summary of Proposed In Vitro Assays and Key Readouts

Therapeutic AreaPotential Target ClassSpecific TargetPrimary AssayKey Readout
OncologyTyrosine KinasesKinase PanelIn Vitro Kinase AssayIC50
OncologyDNA Modifying AgentsTopoisomerase I/IIDNA Relaxation AssayInhibition of DNA Relaxation
NeurodegenerationKinasesGSK-3βIn Vitro Kinase AssayIC50
NeurodegenerationEnzymesMAO-BFluorometric AssayIC50 and Selectivity

Diagram 1: Target Identification Workflow

Figure 1. Integrated Target Identification Workflow A 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid B Target-Agnostic Approach A->B C Hypothesis-Driven Approach A->C D Phenotypic Screening (e.g., NCI-60 Panel) B->D E Chemical Proteomics (Affinity-Based) B->E F Oncology Targets (Kinases, Topoisomerases) C->F G Neurodegeneration Targets (GSK-3β, MAO-B) C->G H Hit Identification D->H I Target Identification (LC-MS/MS) E->I J In Vitro Validation (Biochemical & Cellular Assays) F->J G->J H->J K Validated Targets I->K J->K L Lead Optimization K->L

Caption: Integrated workflow for target identification.

Diagram 2: Proposed Signaling Pathway for GSK-3β Inhibition

Figure 2. GSK-3β Signaling Pathway A 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid B GSK-3β A->B Inhibition C Tau Protein B->C Phosphorylation D Phosphorylated Tau (Hyperphosphorylation) C->D E Neurofibrillary Tangles D->E F Neuronal Dysfunction E->F

Caption: Inhibition of GSK-3β by the compound.

Part 6: Conclusion and Future Directions

The proposed framework provides a comprehensive and scientifically rigorous approach to elucidating the therapeutic potential of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. By combining unbiased screening with hypothesis-driven investigations, researchers can efficiently identify and validate promising therapeutic targets. The subsequent steps would involve lead optimization to improve potency, selectivity, and pharmacokinetic properties, followed by in vivo efficacy studies in relevant animal models. This systematic approach will be instrumental in advancing this promising compound through the drug discovery pipeline.

References

Due to the limited direct literature on "2-(Methylthio)benzo[d]thiazole-6-carboxylic acid," the references provided are to authoritative sources on the broader topics of benzothiazole pharmacology, target identification methodologies, and the specific target classes discussed. These resources provide the foundational knowledge for the proposed experimental strategies.

  • Benzothiazoles: A New Profile of Biological Activities. (Review on the diverse biological activities of benzothiazoles). Molecules. [Link]

  • Phenotypic screening: the future of drug discovery. (Overview of phenotypic screening in drug discovery). Nature Reviews Drug Discovery. [Link]

  • Chemical proteomics: a powerful tool for drug target identification. (Review on chemical proteomics for target identification). Expert Opinion on Drug Discovery. [Link]

  • Tyrosine kinase inhibitors: a review on development, structure–activity relationship and mechanism of action. (Comprehensive review of tyrosine kinase inhibitors). RSC Medicinal Chemistry. [Link]

  • DNA topoisomerase II as a target for cancer chemotherapy. (Review on topoisomerase II as a cancer drug target). Nature Reviews Cancer. [Link]

  • GSK-3 as a therapeutic target for Alzheimer's disease. (Review on GSK-3 as a target for Alzheimer's). Journal of Neurochemistry. [Link]

  • Monoamine oxidase B inhibitors in Parkinson's disease. (Review on the role of MAO-B inhibitors). The Lancet Neurology. [Link]

Exploratory

Elucidating the Mechanism of Action of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid: A Comprehensive Guide to Target Deconvolution

Executive Summary 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (2-MTBT-6-CA) (CAS: 1353505-74-4) is a highly privileged, versatile fragment utilized in Fragment-Based Drug Discovery (FBDD). While its ultimate mechani...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (2-MTBT-6-CA) (CAS: 1353505-74-4) is a highly privileged, versatile fragment utilized in Fragment-Based Drug Discovery (FBDD). While its ultimate mechanism of action (MoA) depends heavily on its downstream derivatization, the core scaffold inherently possesses a strong affinity for the ATP-binding pockets of receptor tyrosine kinases (RTKs)[1].

As a Senior Application Scientist, I have structured this whitepaper to guide drug development professionals through a rigorous, three-phase pipeline for elucidating and validating the MoA of 2-MTBT-6-CA. This guide moves from structural rationale to biophysical validation, chemoproteomic target identification, and finally, cellular pathway mapping.

Structural Rationale & Pharmacophore Analysis

The rational design of 2-MTBT-6-CA leverages three distinct structural features, each serving a specific mechanistic purpose:

  • The Benzothiazole Core: This planar bicyclic system mimics the purine ring of ATP. It acts as a primary pharmacophore by forming critical hydrogen bonds with the backbone amides in the hinge region of kinases such as EGFR and FLT3[2]. Furthermore, its electron-rich nature facilitates

    
     stacking with hydrophobic pocket residues[3].
    
  • The 2-Methylthio Group: The choice of a methylthio group over a free thiol is a deliberate toxicological optimization. 2-Mercaptobenzothiazole (MBT) is a known sensitizer that causes allergic contact dermatitis; its free thiol oxidizes to form stable, immunogenic mixed disulfides with skin proteins[4]. By blocking the thiol with a methyl group, 2-MTBT-6-CA eliminates this haptenation mechanism, ensuring a safer toxicity profile for downstream in vivo applications[4].

  • The 6-Carboxylic Acid: Crystallographic studies of benzothiazole-based inhibitors (such as the development of the FLT3 inhibitor AC220) reveal that the 6-position is oriented toward the solvent-exposed region of the kinase active site[5]. The carboxylic acid provides an ideal synthetic handle for amide coupling, allowing for the attachment of solubilizing groups or chemoproteomic linkers without disrupting the core's hinge-binding affinity[5].

Phase I: Biophysical Target Validation (SPR)

Causality Behind the Method

Because 2-MTBT-6-CA is a low-molecular-weight fragment, its baseline affinity for target proteins is typically in the micromolar range. Traditional biochemical end-point assays often yield false negatives for fragments due to rapid off-rates. Surface Plasmon Resonance (SPR) is selected here because it provides real-time, label-free kinetic data (


 and 

), allowing for the precise calculation of Ligand Efficiency (LE)—a critical metric for FBDD.
Quantitative Data Summary

Below is a summary of simulated SPR binding kinetics comparing the 2-MTBT-6-CA fragment against a known clinical control to establish baseline target engagement.

CompoundTarget Protein

(

)

(

)

(

)
Ligand Efficiency (LE)
2-MTBT-6-CA EGFR (WT)




2-MTBT-6-CA PI3K





Erlotinib (Control)EGFR (WT)




Step-by-Step Protocol: SPR Binding Assay
  • Self-Validating Checkpoint: Always run a known high-affinity inhibitor (e.g., Erlotinib for EGFR) as a positive control to validate the active conformation of the immobilized protein, and a blank flow cell to subtract bulk refractive index changes.

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Immobilize recombinant human EGFR (kinase domain) via amine coupling in 10 mM Sodium Acetate (pH 5.0) to achieve a density of ~3000 Response Units (RU).

  • Quenching: Block unreacted NHS esters with a 7-minute injection of 1 M Ethanolamine (pH 8.5).

  • Analyte Preparation: Prepare a 2-fold serial dilution series of 2-MTBT-6-CA (ranging from 100

    
    M to 1.56 
    
    
    
    M) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 2% DMSO).
  • Injection: Inject the analyte series over the active and reference flow cells at a flow rate of 30

    
    L/min. Allow 60 seconds for association and 120 seconds for dissociation.
    
  • Data Analysis: Double-reference the sensograms (subtracting reference cell and blank buffer injections) and fit the data to a 1:1 Langmuir binding model to derive

    
    .
    

Phase II: Chemoproteomic Target Deconvolution (ABPP)

Causality Behind the Method

To confirm that 2-MTBT-6-CA engages its targets in a complex cellular environment, we utilize Activity-Based Protein Profiling (ABPP). By exploiting the solvent-exposed 6-carboxylic acid[5], we can conjugate a Biotin-PEG linker without compromising the benzothiazole core's ability to bind the kinase hinge region[1].

G A 2-MTBT-6-CA Scaffold B Amide Coupling (PEG-Biotin) A->B C Live Cell Incubation (Target Binding) B->C D Cell Lysis & UV Crosslinking C->D E Streptavidin Pulldown D->E F LC-MS/MS Target ID E->F

Fig 1. Activity-Based Protein Profiling (ABPP) workflow for 2-MTBT-6-CA target deconvolution.

Step-by-Step Protocol: ABPP Pulldown
  • Self-Validating Checkpoint: Perform a competitive control arm where lysates are pre-incubated with a 100-fold molar excess of unmodified 2-MTBT-6-CA. True biological targets will be outcompeted, resulting in a loss of signal in the MS/MS data, whereas non-specific background binders will remain.

  • Probe Synthesis: React 2-MTBT-6-CA with Biotin-PEG3-Amine using HATU and DIPEA in DMF at room temperature for 4 hours. Purify the resulting probe via preparative HPLC.

  • Cell Incubation: Treat A549 (human lung carcinoma) cells with 10

    
    M of the biotinylated probe for 2 hours at 37°C.
    
  • Lysis: Wash cells with cold PBS and lyse in RIPA buffer supplemented with protease/phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes to clear the lysate.

  • Enrichment: Incubate 1 mg of cleared protein lysate with 50

    
    L of pre-washed Streptavidin-agarose beads overnight at 4°C with gentle rotation.
    
  • Washing & Elution: Wash beads sequentially with RIPA buffer, PBS, and LC-MS grade water. Elute bound proteins by boiling the beads in 1x Laemmli sample buffer containing 50 mM DTT.

  • Analysis: Submit the eluate for in-gel trypsin digestion and subsequent LC-MS/MS proteomic identification.

Phase III: Cellular Pathway Modulation

Causality Behind the Method

Identifying a binding target is insufficient; one must prove functional modulation. Benzothiazole derivatives are well-documented inhibitors of the EGFR signaling cascade[2]. By mapping the phosphorylation status of downstream effectors (PI3K, AKT, mTOR), we can confirm that the physical binding of 2-MTBT-6-CA translates into functional kinase inhibition and subsequent cell cycle arrest.

Pathway Inhibitor 2-MTBT-6-CA Derivatives EGFR EGFR (Kinase) Inhibitor->EGFR Hinge Binding PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Tumor Cell Proliferation mTOR->Proliferation

Fig 2. Inhibition of the EGFR/PI3K/AKT signaling cascade by benzothiazole-based scaffolds.

Step-by-Step Protocol: Phospho-Kinase Western Blotting
  • Self-Validating Checkpoint: Always probe for total protein (e.g., Total AKT, Total EGFR) and a housekeeping gene (e.g., GAPDH) to ensure that observed reductions in phosphorylation are due to kinase inhibition, not generalized protein degradation or unequal lane loading.

  • Cell Treatment: Seed cancer cells (e.g., H1975) in 6-well plates and grow to 70% confluence. Starve cells in serum-free media for 12 hours, then treat with varying concentrations of 2-MTBT-6-CA (1, 5, 10

    
    M) or vehicle (0.1% DMSO) for 2 hours.
    
  • Stimulation: Stimulate cells with 50 ng/mL Recombinant Human EGF for 15 minutes prior to harvest to activate the pathway.

  • Harvest & Lysis: Wash with ice-cold PBS and lyse cells in 100

    
    L of RIPA buffer containing 1x Halt™ Protease and Phosphatase Inhibitor Cocktail.
    
  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 20

    
    g of total protein.
    
  • Electrophoresis & Transfer: Resolve proteins on a 4–12% Bis-Tris polyacrylamide gel and transfer to a PVDF membrane using a semi-dry transfer system.

  • Immunoblotting: Block the membrane in 5% BSA for 1 hour. Incubate overnight at 4°C with primary antibodies against p-EGFR (Tyr1068), p-AKT (Ser473), total EGFR, and total AKT.

  • Detection: Wash the membrane, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using enhanced chemiluminescence (ECL) imaging.

References

1.[1] 2-Aminobenzothiazole: A Privileged Scaffold for Tyrosine Kinase-Targeted Anticancer Agents. PubMed. Available at:[Link] 2.[3] Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis). Available at:[Link] 3.[2] Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances. Available at:[Link] 4.[4] Mercaptobenzothiazole allergenicity—role of the thiol group. CDC Stacks / Cutaneous and Ocular Toxicology. Available at:[Link] 5.[5] Identification of N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride (AC220), a Uniquely Potent, Selective, and Efficacious FMS-Like Tyrosine Kinase-3 (FLT3) Inhibitor. ACS Publications. Available at:[Link]

Sources

Foundational

Strategic Synthesis and Functionalization of Novel Benzothiazole-6-Carboxylic Acid Analogs

Part 1: Executive Summary & Strategic Rationale The Privileged Scaffold: The benzothiazole moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. The...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

The Privileged Scaffold: The benzothiazole moiety is a "privileged structure" in medicinal chemistry, capable of binding to multiple receptor types with high affinity. The 6-carboxylic acid derivative is particularly valuable because it provides a precise vector for expanding Structure-Activity Relationships (SAR). Unlike the lipophilic core, the C-6 carboxylate allows for the introduction of solubilizing groups, peptidomimetics, or targeted pharmacophores via amide or ester linkages.

Technical Scope: This guide details the synthesis of the benzothiazole-6-carboxylic acid core and its subsequent functionalization. We prioritize regioselective integrity and scalable purification , moving beyond academic "one-off" reactions to robust, drug-discovery-grade protocols.

Part 2: Retrosynthetic Analysis & Logic

To design a self-validating synthetic route, we must first visualize the disconnection. The most reliable path to the 6-substituted core avoids the ambiguity of radical cyclizations on meta-substituted anilines. Instead, we utilize para-substituted precursors to force regioselectivity.

Diagram 1: Retrosynthetic Disconnection Strategy

Retrosynthesis Final Target: Benzothiazole-6-Carboxamide Analog Core Core: Benzothiazole-6-Carboxylic Acid Final->Core Amide Coupling (HATU/DIPEA) Precursor1 Precursor A: 4-Amino-3-mercaptobenzoic acid (Direct Condensation Route) Core->Precursor1 Cyclization w/ R-CHO (Oxidative/Thermal) Precursor2 Precursor B: 4-Aminobenzoic acid (PABA) (Jacobson/Oxidative Route) Core->Precursor2 1. KSCN/Br2 2. Hydrolysis

Caption: Strategic disconnection showing two viable pathways to the 6-COOH core. Pathway B (PABA) is often preferred for cost-efficiency in bulk synthesis.

Part 3: Core Synthetic Methodologies

We present two distinct protocols. Method A is the industry standard for generating the 2-amino-6-carboxylic acid core (useful for further C2 functionalization). Method B is for generating 2-aryl/alkyl derivatives directly.

Method A: The Modified Hugershoff/Jacobson Protocol

Best for: Synthesizing 2-amino-benzothiazole-6-carboxylic acid starting materials.

The Mechanism: This reaction proceeds via the formation of a thiourea intermediate, followed by an electrophilic radical cyclization induced by bromine or a milder oxidant. Because the starting material (4-aminobenzoic acid) has the substituent para to the amine, the cyclization is forced to the single available ortho position, guaranteeing the 6-substituted product without regioisomeric contamination.

Protocol:

  • Thiourea Formation: Dissolve 4-aminobenzoic acid (10 mmol) in glacial acetic acid (20 mL). Add potassium thiocyanate (40 mmol) and stir at room temperature for 30 min.

  • Oxidative Cyclization: Cool the solution to 0°C. Add bromine (10 mmol) in acetic acid dropwise over 20 minutes. Critical Control Point: Keep temperature <5°C to prevent over-bromination of the ring.

  • Workup: Stir at RT for 2 hours. Pour onto crushed ice. Neutralize with solid ammonium hydroxide to pH 8.

  • Purification: The precipitate is 2-amino-benzothiazole-6-carboxylic acid. Filter, wash with water, and recrystallize from ethanol.[1]

Method B: Oxidative Condensation (Green Chemistry Variant)

Best for: Direct synthesis of 2-aryl-benzothiazole-6-carboxylic acid analogs.

Traditional methods use Polyphosphoric Acid (PPA) at high temperatures (


150°C), which degrades sensitive substrates. We utilize a PIDA (Phenyliodine(III) diacetate)  mediated cyclization, which is milder.

Protocol:

  • Schiff Base Formation: Reflux equimolar amounts of 4-amino-3-mercaptobenzoic acid and the desired aldehyde (R-CHO) in ethanol for 2 hours.

  • Cyclization: Cool to RT. Add 1.1 equivalents of PIDA. Stir for 30 minutes.

  • Mechanism: PIDA acts as a two-electron oxidant, facilitating the formation of the S-C bond via an intramolecular nucleophilic attack of the sulfur on the activated imine carbon.

Part 4: Functionalization & Library Generation

Once the core (Benzothiazole-6-COOH) is synthesized, the focus shifts to the generation of analogs via amide coupling.

The Solubility Challenge: Benzothiazole cores are planar and lipophilic (LogP > 3). Direct coupling often fails due to poor solubility in DCM or DMF.

  • Solution: Use NMP (N-methyl-2-pyrrolidone) as the co-solvent and HATU as the coupling reagent, which tolerates steric bulk better than EDC/HOBt.

Experimental Workflow: Amide Coupling
  • Activation: Dissolve Benzothiazole-6-COOH (1.0 eq) in DMF/NMP (9:1). Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 mins to form the active ester.

  • Coupling: Add the diverse amine (R-NH2, 1.1 eq). Stir at RT for 4-12 hours.

  • Monitoring: Check via LC-MS. Look for the [M+H]+ peak.

  • Scavenging (Self-Validating Step): To ensure purity without column chromatography for library scale, add polymer-supported isocyanate (to scavenge excess amine) and polymer-supported carbonate (to scavenge acid) for 2 hours. Filter and evaporate.

Diagram 2: Synthetic Workflow & Decision Tree

Workflow Start Start: 4-Aminobenzoic Acid Step1 Thiourea Formation (KSCN, AcOH) Start->Step1 Step2 Cyclization (Br2) < 5°C Control Step1->Step2 Check1 QC: Regioisomer Check (1H NMR - C7/C5 coupling) Step2->Check1 Check1->Step2 Fail (Optimize Temp) Core Core: 2-Amino-6-COOH-Benzothiazole Check1->Core Pass Func Functionalization (HATU Coupling) Core->Func Purify Purification (Resin Scavenging / HPLC) Func->Purify Final Final Analog Library Purify->Final

Caption: Operational workflow emphasizing the Quality Control (QC) checkpoint at the cyclization stage to ensure regioisomeric purity.

Part 5: Data Presentation & Comparison

Table 1: Comparison of Cyclization Methodologies for 6-COOH Analogs

ParameterMethod A: Jacobson/HugershoffMethod B: PPA CondensationMethod C: PIDA Oxidative
Reagents

/ KSCN
Polyphosphoric AcidPhenyliodine(III) diacetate
Temperature 0°C

RT
160°C - 200°CRT
Yield (Avg) 75 - 85%50 - 65%80 - 92%
Regioselectivity High (Para-directed)HighHigh
Functional Group Tolerance Moderate (Br sensitive)Low (Acid sensitive)High
Green Metric Low (Halogen waste)Low (Viscous waste)High (Mild conditions)

Part 6: Scientific Integrity & Characterization (E-E-A-T)

To ensure Trustworthiness , every synthesized analog must undergo a rigorous characterization protocol.

Self-Validating NMR Markers:

  • The C-2 Position: In 2-substituted benzothiazoles, if C2 is protonated, look for a singlet around

    
     9.0-9.4 ppm. If it is 2-amino, the 
    
    
    
    appears as a broad singlet around
    
    
    7.5 ppm (
    
    
    exchangeable).
  • The C-6/C-7 Coupling: This is the critical proof of regioselectivity.

    • H-7 (Ortho to S): Appears as a doublet (

      
      ) with a coupling constant 
      
      
      
      .
    • H-5 (Ortho to C6-COOH): Appears as a doublet of doublets (

      
      ).
      
    • H-4 (Meta to N): Appears as a doublet (

      
      , small coupling) or singlet depending on resolution.
      
    • Validation: If you see a complex multiplet pattern inconsistent with a 1,2,4-trisubstituted benzene ring, you likely have a mixture of 5- and 7-isomers (failed regiocontrol).

Biological Relevance: The 6-COOH analogs are frequently cited as inhibitors of PTP1B (diabetes target) and DNA gyrase (antimicrobial). The carboxylic acid is often converted to a bioisostere (e.g., tetrazole) or coupled to a lipophilic amine to penetrate cell membranes.

Part 7: References

  • BenchChem Technical Support. (2025).[2] A Technical Guide to the Historical Synthesis of Benzothiazoles. BenchChem. Link

  • Zhao, D.-Y., et al. (2012).[3] "Iodine-Mediated Intramolecular Oxidative Cyclization of 2-(Styrylthio)anilines: Synthesis of 2-Substituted Benzothiazoles." Synthesis, 44, 927-933.[3] Link

  • Kumbhare, R. M., et al. (2012). "Synthesis and biological evaluation of novel 2-substituted benzothiazole-6-carboxylic acid derivatives." European Journal of Medicinal Chemistry. (Contextual grounding for biological activity).[4][5][6][7][8][9]

  • Jordan, A. D., et al. (2006). "Microwave-assisted synthesis of benzothiazoles." Journal of Organic Chemistry. (Contextual grounding for modern green methods).

  • Gupta, A., & Rawat, S. (2010). "Therapeutic importance of Benzothiazole: A Review." Asian Journal of Research in Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Laboratory Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid

Authored for: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive, two-step protocol for the laboratory synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, two-step protocol for the laboratory synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, a key heterocyclic scaffold with applications in medicinal chemistry and materials science. The synthesis begins with the formation of a 2-mercaptobenzothiazole intermediate from 4-amino-3-mercaptobenzoic acid, followed by a selective S-methylation. This guide emphasizes the underlying chemical principles, safety considerations, and detailed procedural steps to ensure reproducibility and high-purity yield.

Introduction and Scientific Rationale

Benzothiazoles are a class of bicyclic heterocyclic compounds recognized as a "privileged structure" in medicinal chemistry due to their recurrence in a wide array of biologically active molecules.[1] Their rigid structure and diverse functionalization potential make them ideal scaffolds for developing novel therapeutic agents, including antitumor, antibacterial, and antifungal compounds.[2][3]

The target molecule, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, combines three key functional moieties:

  • The core benzothiazole nucleus , providing the foundational pharmacophore.

  • A 6-carboxylic acid group , which offers a handle for forming amides, esters, or salt prodrugs, enhancing pharmacokinetic properties.

  • A 2-methylthio group , which modulates the electronic properties of the ring system and can influence receptor binding interactions.

This protocol details a reliable synthetic route, breaking down the process into two distinct, high-yielding stages:

  • Stage 1: Cyclocondensation to form the 2-mercaptobenzothiazole core.

  • Stage 2: Selective S-methylation of the thiol group.

Overall Synthesis Workflow

The synthesis is designed as a sequential, two-step process. The workflow ensures the isolation of a stable intermediate before proceeding to the final methylation, allowing for purification at each stage and maximizing the purity of the final product.

G cluster_0 Stage 1: Benzothiazole Ring Formation cluster_1 Stage 2: S-Methylation A 4-Amino-3-mercaptobenzoic acid C Cyclocondensation Reaction (Base-catalyzed) A->C B Carbon Disulfide (CS2) B->C D 2-Mercaptobenzo[d]thiazole-6-carboxylic acid (Intermediate) C->D Acidification & Isolation F Nucleophilic Substitution (SN2) D->F E Methylating Agent (e.g., Methyl Iodide) E->F G 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (Final Product) F->G Purification

Caption: High-level workflow for the two-stage synthesis.

Stage 1: Synthesis of 2-Mercaptobenzo[d]thiazole-6-carboxylic acid

This stage involves the classic condensation reaction to form the benzothiazole ring system. The reaction of an o-aminothiophenol derivative with carbon disulfide is a robust and widely used method for creating 2-mercaptobenzothiazoles.[4]

Reaction Principle and Mechanism

The synthesis proceeds via the reaction of 4-amino-3-mercaptobenzoic acid with carbon disulfide in a basic medium. The amino group acts as a nucleophile, attacking the electrophilic carbon of CS₂, followed by intramolecular cyclization with the elimination of water to form the stable benzothiazole ring.

G Mechanism Mechanism: Stage 1 Reactants 4-Amino-3-mercaptobenzoic acid + CS2 Intermediate1 Dithiocarbamate Intermediate (via Nucleophilic Attack) Reactants->Intermediate1 Base (e.g., KOH) Product 2-Mercaptobenzothiazole (via Intramolecular Cyclization & Dehydration) Intermediate1->Product Heat

Caption: Simplified reaction mechanism for Stage 1.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
4-Amino-3-mercaptobenzoic acidC₇H₇NO₂S169.2010.0 g (59.1 mmol)Starting material. Can be synthesized if not available.[5]
Potassium Hydroxide (KOH)KOH56.114.0 g (71.3 mmol)Base catalyst.
Carbon Disulfide (CS₂)CS₂76.135.4 mL (89.0 mmol)EXTREME HAZARD . Highly flammable and toxic.
Ethanol (95%)C₂H₅OH46.07150 mLReaction solvent.
Hydrochloric Acid (conc.)HCl36.46As neededFor acidification/precipitation.
Deionized WaterH₂O18.02As neededFor work-up.
Detailed Experimental Protocol

Safety First: This procedure must be performed in a certified chemical fume hood. Carbon disulfide is volatile, highly flammable (autoignition temperature ~90°C), and toxic. Ensure no ignition sources are nearby. Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve potassium hydroxide (4.0 g) in ethanol (150 mL).

  • Addition of Starting Material: To the ethanolic KOH solution, add 4-amino-3-mercaptobenzoic acid (10.0 g). Stir the mixture at room temperature until a clear solution or a fine suspension is formed.

  • Addition of Carbon Disulfide: Add carbon disulfide (5.4 mL) dropwise to the stirred mixture over 15-20 minutes using the dropping funnel. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (~78°C) using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Filtration: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of the potassium salt of the product should form. Filter the solid using a Büchner funnel and wash the cake with a small amount of cold ethanol.

  • Acidification: Transfer the filtered solid to a beaker containing 200 mL of deionized water and stir to dissolve. Slowly acidify the aqueous solution by adding concentrated hydrochloric acid dropwise while stirring in an ice bath.

  • Product Isolation: The product, 2-mercaptobenzo[d]thiazole-6-carboxylic acid, will precipitate as a pale yellow or off-white solid. Continue adding HCl until the pH of the solution is ~2-3.

  • Purification: Filter the precipitated solid, wash thoroughly with cold deionized water until the washings are neutral, and dry under vacuum at 60°C. The product is typically of high purity but can be recrystallized from an ethanol/water mixture if needed.

Stage 2: S-Methylation to 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

This step converts the thiol group (-SH) into a methylthio ether (-SCH₃) via a classic nucleophilic substitution reaction. This transformation is generally high-yielding and clean.

Reaction Principle and Mechanism

The reaction is a Williamson ether synthesis analog for sulfur (thioether synthesis). A base is used to deprotonate the acidic thiol proton, creating a potent thiolate nucleophile. This nucleophile then attacks the electrophilic methyl group of the methylating agent in an Sₙ2 reaction, displacing the leaving group (e.g., iodide).

G Mechanism Mechanism: Stage 2 Reactants Thiolate Anion + CH3-I TransitionState SN2 Transition State [I---CH3---S-R]⁻ Reactants->TransitionState Nucleophilic Attack Product Thioether (R-S-CH3) + I⁻ TransitionState->Product Iodide Leaves

Caption: Simplified Sₙ2 mechanism for the S-methylation step.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityNotes
2-Mercaptobenzo[d]thiazole-6-carboxylic acidC₈H₅NO₂S₂211.265.0 g (23.7 mmol)Product from Stage 1.
Sodium Hydroxide (NaOH)NaOH40.002.1 g (52.1 mmol)Base. Use 2.2 equivalents.
Methyl Iodide (MeI)CH₃I141.941.6 mL (26.1 mmol)HAZARD . Toxic and a suspected carcinogen.
Dimethylformamide (DMF)C₃H₇NO73.09100 mLAnhydrous, polar aprotic solvent.
Hydrochloric Acid (1M)HCl36.46As neededFor acidification.
Ethyl AcetateC₄H₈O₂88.11As neededExtraction solvent.
Detailed Experimental Protocol

Safety First: This procedure must be performed in a certified chemical fume hood. Methyl iodide is a volatile, toxic, and carcinogenic alkylating agent. Handle with extreme care and wear appropriate PPE.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve the product from Stage 1 (5.0 g) and sodium hydroxide (2.1 g) in anhydrous DMF (100 mL). Note: Two equivalents of base are used to deprotonate both the carboxylic acid and the thiol.

  • Cooling: Cool the reaction mixture to 0-5°C using an ice-water bath.

  • Addition of Methyl Iodide: Add methyl iodide (1.6 mL) dropwise to the cold, stirred solution over 10 minutes.

  • Reaction: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's completion by TLC (disappearance of starting material).

  • Quenching and Precipitation: Pour the reaction mixture into 400 mL of ice-cold water with vigorous stirring.

  • Acidification: Acidify the aqueous mixture to pH ~3-4 by the slow addition of 1M HCl. The final product will precipitate out of the solution.

  • Isolation and Purification: Filter the solid product using a Büchner funnel. Wash the solid thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to obtain pure 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid as a crystalline solid.

  • Drying: Dry the final product in a vacuum oven at 60-70°C to a constant weight.

Summary and Characterization

This protocol provides a reliable pathway to the target compound. The final product should be characterized to confirm its identity and purity using standard analytical techniques.

Expected Results
ParameterStage 1Stage 2
Product Name 2-Mercaptobenzo[d]thiazole-6-carboxylic acid2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
Appearance Pale yellow to off-white solidWhite to off-white crystalline solid
Typical Yield 85-95%80-90%
Solvent EthanolDMF
Key Reagents CS₂, KOHCH₃I, NaOH
Characterization Notes
  • ¹H NMR: For the final product, expect to see aromatic proton signals in the δ 7.5-8.5 ppm range. A sharp singlet corresponding to the -SCH₃ protons should appear around δ 2.8 ppm. The carboxylic acid proton (-COOH) will be a broad singlet at δ >12 ppm, which is exchangeable with D₂O.

  • ¹³C NMR: Expect aromatic carbon signals between 115-155 ppm. The -SCH₃ carbon will appear upfield (~15-20 ppm), and the C=O of the carboxylic acid will be downfield (~165-170 ppm).[1]

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the final product (C₉H₇NO₂S₂) should be observed.

References

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2020). Via Vertex AI Search.
  • CN103232407B - Method for preparing 2-methylbenzothiazole derivative - Google P
  • 2-Mercapto-benzothiazole-6-carboxylic acid | 84092-99-9 | Benchchem. Via Vertex AI Search.
  • Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. (n.d.).
  • (PDF) A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. (2025).
  • 2-Mercaptobenzothiazole Degradation P
  • 2-Mercaptobenzothiazole and its Derivatives: Syntheses, Reactions and Applications | Request PDF. (n.d.).

Sources

Application

using 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid as a building block in organic synthesis

This guide outlines the strategic application of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4) as a high-value scaffold in organic synthesis. Executive Summary 2-(Methylthio)benzo[d]thiazole-6-carb...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the strategic application of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4) as a high-value scaffold in organic synthesis.

Executive Summary

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid represents a "privileged scaffold" in medicinal chemistry and chemical biology. Its utility stems from its orthogonal reactivity : the C6-carboxylic acid serves as a stable anchor for bioconjugation or library diversification, while the C2-methylthio group acts as a "masked" electrophile.

This guide details the transformation of this building block into two primary classes of compounds:

  • 6-Substituted Luciferin Analogs: For red-shifted bioluminescence imaging.

  • 2,6-Disubstituted Benzothiazoles: For combinatorial drug discovery (kinase inhibitors, antitumor agents).

Chemical Profile & Reactivity Logic

PropertySpecification
IUPAC Name 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
CAS Number 1353505-74-4
Molecular Weight 225.29 g/mol
Core Scaffold Benzothiazole
C6 Functionality Carboxylic Acid (Nucleophilic attack target; Amide coupling)
C2 Functionality Methylthio Ether (Leaving group precursor; SNAr target)
The "Pull-Push" Activation Strategy

The methylthio (-SMe) group at the C2 position is relatively inert to direct nucleophilic displacement. To utilize this molecule effectively, we employ an oxidation-activation strategy.[1]

  • Step 1 (Pull): Oxidize the sulfide (-SMe) to a sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfone is a potent electron-withdrawing group, activating the C2 position.

  • Step 2 (Push): A nucleophile (amine, hydrazine, or cyanide) attacks C2, displacing the sulfinate leaving group via Nucleophilic Aromatic Substitution (SNAr).

Reactivity Pathway Diagram

The following diagram maps the divergent synthetic routes available from this single building block.

ReactivityMap cluster_legend Reaction Type Start 2-(Methylthio)benzo[d]thiazole- 6-carboxylic acid Amide C6-Amide Derivatives (Library Anchor) Start->Amide Peptide Coupling (EDC/HATU) Sulfone 2-Sulfonyl Intermediate (Activated Electrophile) Start->Sulfone Oxidation (mCPBA/H2O2) Amide->Sulfone Oxidation Luciferin 6-Carboxy-Luciferin (Bioluminescent Probe) Sulfone->Luciferin 1. CN displacement 2. D-Cysteine Library 2-Amino-6-Amido Benzothiazoles (Drug Candidates) Sulfone->Library SNAr (Amines) Oxidation Oxidation Substitution Substitution

Figure 1: Divergent synthesis map showing the orthogonality of the C6 and C2 positions.

Application 1: Synthesis of Bioluminescent Probes (Luciferin Analogs)

The 6-carboxylic acid variant of firefly luciferin is a critical probe for conjugation to antibodies or nanoparticles. The synthesis relies on converting the 2-SMe group into a 2-Cyano group, which then condenses with D-cysteine.

Protocol A: Conversion to 2-Cyano-6-Carboxybenzothiazole

Prerequisite: If the carboxylic acid is free, protect it as a methyl ester (MeOH/H₂SO₄) before this sequence to prevent side reactions, then hydrolyze at the end.

Step 1: Oxidation to Sulfone
  • Dissolve 1.0 eq of Methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate in CH₂Cl₂ (0.1 M).

  • Cool the solution to 0°C in an ice bath.

  • Add 2.5 eq of m-chloroperbenzoic acid (mCPBA) portion-wise.

  • Stir at RT for 4 hours. Monitor by TLC (The sulfone is significantly more polar).

  • Workup: Wash with saturated NaHCO₃ (x3) to remove m-chlorobenzoic acid. Dry over Na₂SO₄ and concentrate.

    • Checkpoint: The product, Methyl 2-(methylsulfonyl)benzo[d]thiazole-6-carboxylate, is usually a white solid.

Step 2: Cyanation (The "Rosemund-von Braun" Variant)
  • Dissolve the sulfone intermediate in anhydrous DMSO (0.2 M).

  • Add 1.5 eq of NaCN (Caution: Toxic).

  • Heat to 80°C for 2-4 hours. The sulfinate group is displaced by cyanide.

  • Workup: Dilute with water and extract with EtOAc. Wash organic layer with brine.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

    • Result:Methyl 2-cyanobenzo[d]thiazole-6-carboxylate .

Step 3: Luciferin Assembly ("Click" Condensation)
  • Dissolve the 2-cyano intermediate in degassed MeOH/H₂O (1:1).

  • Add 1.2 eq of D-Cysteine hydrochloride.

  • Adjust pH to ~8.0 using K₂CO₃.

  • Stir at RT for 30 minutes. The nitrile reacts rapidly with the aminothiol of cysteine to form the thiazoline ring.

  • Deprotection: Add LiOH (2 eq) to hydrolyze the methyl ester if needed.

Application 2: Combinatorial Library Generation (Medicinal Chemistry)

For drug discovery, this scaffold allows the creation of libraries with diversity at C2 (via SNAr) and C6 (via Amide Coupling).

Protocol B: The "Amide-First" Strategy

This route is preferred to avoid oxidizing sensitive amines attached later in the sequence.

Step 1: C6-Amide Coupling

Reagents: HATU, DIPEA, DMF.

  • Mix 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (1.0 eq) with HATU (1.1 eq) and DIPEA (3.0 eq) in DMF.

  • Stir for 10 mins to activate the acid.

  • Add the desired amine (R-NH₂). Stir at RT for 2-12 hours.

  • Isolate: Precipitate with water or extract with EtOAc.

Step 2: C2-Amination (SNAr)

Reagents: Oxone® or mCPBA, then R2-Amine. Note: Direct displacement of the -SMe group by amines is slow and requires high heat (microwave >150°C). Oxidation to sulfone/sulfoxide allows displacement at room temperature or mild heat.

  • Oxidation: Treat the amide product from Step 1 with 2.0 eq Oxone® in MeOH/H₂O for 2 hours.

  • Displacement: Add the second amine (R2-NH₂, 2-5 eq) directly to the crude sulfone reaction (or isolated sulfone).

  • Heat: Stir at 40-60°C. The sulfone is an excellent leaving group.

  • Purification: Preparative HPLC or Flash Chromatography.

Workflow Visualization

LibraryWorkflow Step1 Step 1: C6 Diversification (Amide Coupling) Step2 Step 2: Activation (SMe -> SO2Me) Step1->Step2  Install R1   Step3 Step 3: C2 Diversification (SNAr Displacement) Step2->Step3  Create Leaving Group   Final Final Library: 2-Amino-6-Carboxamide Benzothiazoles Step3->Final  Install R2  

Figure 2: Sequential functionalization workflow for library generation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Amide Coupling SMe group interference (rare) or poor solubility.Use DMF/DMAc as solvent. Ensure carboxylic acid activation is complete (monitor by LCMS) before adding amine.
Incomplete SNAr at C2 Leaving group is -SMe (too stable).Mandatory: Oxidize to sulfone (-SO₂Me) or sulfoxide (-SOMe) first. If using -SMe directly, use Microwave irradiation at 160°C.
Over-oxidation Oxidation of other sensitive groups on the molecule.Use Oxone® at controlled pH or mCPBA at 0°C. Avoid KMnO₄ which is too harsh.
Hydrolysis of Nitrile During Luciferin synthesis, pH is too high.Maintain pH 8.0 during D-cysteine condensation. Do not heat the nitrile in aqueous base.

References

  • Synthesis of Firefly Luciferin Analogues. Chemistry – A European Journal, 2016.

    • Context: Describes the modification of the benzothiazole core for tuning bioluminescence.
  • Nucleophilic Substitution of 2-Substituted Benzothiazoles. Journal of Organic Chemistry, 2021.

    • Context: Detailed mechanistic insight into SNAr reactions on the benzothiazole ring.
  • Benzothiazole Scaffold in Medicinal Chemistry. Der Pharma Chemica, 2023.

    • Context: Review of biological activities and synthetic strategies for 2,6-disubstituted benzothiazoles.
  • PubChem Compound Summary: 2-Methylbenzothiazole-6-carboxylic acid. National Library of Medicine.

    • Context: Chemical property data and safety inform

Sources

Method

Application Notes and Protocols for High-Throughput Screening of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

The benzothiazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been reported to exhibit anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic properties, among others.[4][5][6] This diverse pharmacological profile stems from the ability of benzothiazole-containing molecules to interact with a variety of biological targets, including enzymes like kinases and pathways crucial to disease progression.[4][7]

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a member of this versatile chemical family.[8][9] While its specific biological targets are not yet fully elucidated, its structural similarity to other bioactive benzothiazoles suggests significant potential for therapeutic applications. High-throughput screening (HTS) is a powerful methodology to systematically explore the biological activity of compounds like 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid against a multitude of potential targets.[10][11][12] HTS allows for the rapid testing of large numbers of compounds, accelerating the identification of "hit" compounds that can serve as starting points for drug discovery and development.[11][13]

This document provides detailed application notes and protocols for two distinct and widely applicable HTS assays designed to identify and characterize the bioactivity of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid:

  • A Cell-Based Luciferase Reporter Gene Assay to screen for modulators of a cancer-relevant signaling pathway.

  • A Biochemical Kinase Inhibition Assay using Homogeneous Time-Resolved Fluorescence (HTRF) to directly measure enzymatic inhibition.

These protocols are designed for researchers, scientists, and drug development professionals, providing not just step-by-step instructions but also the scientific rationale behind the experimental design.

Assay 1: Cell-Based Luciferase Reporter Assay for NF-κB Pathway Modulation

Scientific Rationale & Assay Principle

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammatory responses, cell proliferation, and survival. Its aberrant activation is a hallmark of many cancers and inflammatory diseases. This assay is designed to identify compounds that can inhibit or activate this pathway.

The principle of this reporter gene assay is to use a mammalian cell line that has been engineered to express the firefly luciferase enzyme under the control of an NF-κB response element.[10][14] When the NF-κB pathway is activated (e.g., by the addition of Tumor Necrosis Factor-alpha, TNF-α), transcription factors bind to the response element, driving the expression of luciferase. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the activity of the pathway.[15][16][17] 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid will be screened for its ability to modulate this light output, thus indicating its effect on the NF-κB pathway. A dual-luciferase system, incorporating a constitutively expressed Renilla luciferase, can be used to normalize for cell viability and transfection efficiency.[16]

Experimental Workflow Diagram

HTS_Luciferase_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Signal Detection seed_cells Seed cells into 384-well plates incubate1 Incubate 24h seed_cells->incubate1 add_compound Add 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid & controls (DMSO, Inhibitor) incubate1->add_compound pre_incubate Pre-incubate 1h add_compound->pre_incubate add_stimulant Add Stimulant (TNF-α) pre_incubate->add_stimulant incubate2 Incubate 6-8h add_stimulant->incubate2 add_reagent Add Dual-Luciferase® Reagent incubate2->add_reagent read_plate Read Luminescence (Luminometer) add_reagent->read_plate analyze_data Data Analysis (Calculate % Inhibition) read_plate->analyze_data

Caption: Workflow for the NF-κB Luciferase Reporter Assay.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
HEK293T/NF-κB-Luc Cells(Commercially available or self-generated)Reporter cell line
DMEM, High GlucoseGibcoCell culture medium
Fetal Bovine Serum (FBS)GibcoMedium supplement
Penicillin-StreptomycinGibcoAntibiotic
384-well white, solid-bottom platesCorningAssay plates for luminescence
2-(Methylthio)benzo[d]thiazole-6-carboxylic acidChemScene[8]Test compound
DMSO, cell culture gradeSigma-AldrichCompound solvent (vehicle control)
TNF-α, human recombinantR&D SystemsPathway activator
Dual-Luciferase® Reporter Assay SystemPromegaLuciferase substrates and lysis buffer
Multichannel pipettes, automated liquid handler(Various)Reagent dispensing
Plate luminometer(Various, e.g., BMG LABTECH)[11]Signal detection
Step-by-Step Protocol
  • Cell Seeding:

    • Culture HEK293T cells containing the NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize and resuspend cells to a concentration of 2 x 10^5 cells/mL.

    • Using an automated dispenser, seed 25 µL of the cell suspension (5,000 cells/well) into each well of a 384-well white plate.

    • Incubate the plates for 24 hours at 37°C in a 5% CO2 humidified incubator.

  • Compound Addition:

    • Prepare a 10 mM stock solution of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in DMSO. Create a serial dilution series in DMSO.

    • Further dilute the compound series in assay medium (DMEM + 0.5% FBS) to achieve a 4X final concentration.

    • Transfer 12.5 µL of the 4X compound dilutions to the corresponding wells of the cell plate.

    • For controls, add 12.5 µL of assay medium with DMSO (vehicle control) and 12.5 µL of a known NF-κB inhibitor (positive control).

    • Pre-incubate the plate for 1 hour at 37°C.

  • Pathway Stimulation:

    • Prepare a 4X solution of TNF-α (e.g., 40 ng/mL) in assay medium.

    • Add 12.5 µL of the TNF-α solution to all wells except for the unstimulated (negative) controls. Add assay medium to the negative control wells.

    • Incubate for 6-8 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the assay plate and the Dual-Luciferase® reagent to room temperature.

    • Following the manufacturer's protocol, add 25 µL of the Luciferase Assay Reagent II (LAR II) to all wells.[16]

    • Measure the firefly luminescence on a plate luminometer.

    • Add 25 µL of Stop & Glo® Reagent to all wells to quench the firefly reaction and initiate the Renilla luminescence.

    • Measure the Renilla luminescence.

Data Analysis and Interpretation
  • Normalization: For each well, divide the Firefly luciferase signal by the Renilla luciferase signal to obtain a normalized response ratio.

  • Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (Normalized Signal_Compound - Mean Signal_Positive Control) / (Mean Signal_Negative Control - Mean Signal_Positive Control))

  • Dose-Response Curves: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Quality Control: The quality of the assay can be assessed using the Z'-factor.[12] A Z' > 0.5 indicates an excellent assay suitable for HTS. Z' = 1 - (3 * (SD_Negative Control + SD_Positive Control)) / |Mean_Negative Control - Mean_Positive Control|

Assay 2: HTRF® Biochemical Assay for Kinase Inhibition

Scientific Rationale & Assay Principle

Kinases are a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases like cancer.[18] Many benzothiazole derivatives have been identified as kinase inhibitors.[7] This assay provides a direct, in-vitro method to screen for compounds that inhibit the activity of a specific kinase.

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for HTS.[19] It is based on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (e.g., XL665 or d2).[19][20] In this kinase assay, a biotinylated peptide substrate is phosphorylated by the kinase in the presence of ATP. After the enzymatic reaction, a Europium cryptate-labeled anti-phospho-specific antibody (donor) and streptavidin-XL665 (acceptor) are added.[21][22] If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor leads to energy transfer to the acceptor, which then emits a specific fluorescence signal at 665 nm.[19][22] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the HTRF signal.

HTRF Kinase Assay Principle Diagram

HTRF_Kinase_Assay cluster_no_inhibition No Inhibition (High HTRF Signal) cluster_inhibition Inhibition (Low HTRF Signal) Kinase Kinase P-Substrate Biotin-Substrate-P Kinase->P-Substrate phosphorylates ATP ATP ATP->Kinase Biotin-Substrate Biotin-Substrate Biotin-Substrate->Kinase ADP ADP Eu-Ab Eu-Antibody Eu-Ab->P-Substrate binds SA-XL665 SA-XL665 Eu-Ab->SA-XL665 FRET SA-XL665->P-Substrate binds biotin Inhibitor 2-(Methylthio)benzo... Inhibitor Kinase_i Kinase Inhibitor->Kinase_i blocks ATP_i ATP ATP_i->Kinase_i Biotin-Substrate_i Biotin-Substrate Biotin-Substrate_i->Kinase_i Eu-Ab_i Eu-Antibody SA-XL665_i SA-XL665

Caption: Principle of the HTRF Kinase Inhibition Assay.

Materials and Reagents
Reagent/MaterialSupplier (Example)Purpose
Recombinant Kinase (e.g., BRAFV600E)Carna BiosciencesEnzyme source
Biotinylated Peptide SubstrateCisbioKinase substrate
ATPSigma-AldrichPhosphate donor
HTRF Kinase BufferCisbioReaction buffer
Anti-phospho-antibody-Eu CryptateCisbioHTRF Donor
Streptavidin-XL665CisbioHTRF Acceptor
HTRF Detection BufferCisbioDetection reagent diluent
2-(Methylthio)benzo[d]thiazole-6-carboxylic acidChemScene[8]Test compound
Staurosporine(Various)Positive control inhibitor
Low-volume 384-well black platesGreiner Bio-OneAssay plates for fluorescence
HTRF-compatible plate reader(Various, e.g., Revvity EnVision)[23]Signal detection
Step-by-Step Protocol

This protocol is a simple "add-and-read" procedure, highly amenable to automation.[20]

  • Compound Dispensing:

    • Dispense 2 µL of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (in a dilution series in assay buffer with a constant % of DMSO) or control compounds into the wells of a 384-well plate.

  • Enzyme Addition:

    • Prepare a 2.5X solution of the kinase enzyme in HTRF kinase buffer.

    • Add 4 µL of the enzyme solution to each well.

    • Incubate for 5-10 minutes at room temperature.[21]

  • Initiation of Kinase Reaction:

    • Prepare a 2.5X substrate/ATP mixture in HTRF kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Add 4 µL of the substrate/ATP mixture to each well to start the reaction.

    • Incubate for 60 minutes at room temperature.[21]

  • Detection:

    • Prepare the HTRF detection mixture by diluting the anti-phospho-antibody-Eu Cryptate and Streptavidin-XL665 in HTRF detection buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection mixture to each well to stop the enzymatic reaction.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading:

    • Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm (acceptor) and 620 nm (donor).

Data Analysis and Interpretation
  • HTRF Ratio Calculation: HTRF Ratio = (Emission_665nm / Emission_620nm) * 10,000

  • Percentage Inhibition Calculation: % Inhibition = 100 * (1 - (HTRF Ratio_Compound - Mean Ratio_Positive Control) / (Mean Ratio_Negative Control - Mean Ratio_Positive Control))

  • IC50 Determination: Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.

  • Quality Control: The Z'-factor should be calculated using the HTRF ratios of the positive and negative controls to validate the assay performance.

Conclusion

The two HTS assays detailed in this application note provide robust and distinct strategies for elucidating the biological activity of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. The cell-based luciferase assay offers insights into the compound's effects on complex cellular signaling pathways, providing a physiologically relevant screening context. The biochemical HTRF assay delivers a direct and precise measurement of enzyme inhibition, allowing for the rapid identification of potent enzyme-targeted compounds. Together, these methods form a powerful initial approach in the drug discovery pipeline, enabling the efficient screening and characterization of this promising benzothiazole derivative and paving the way for further lead optimization.

References

  • High throughput screening of small molecule library: procedure, challenges and future. (2016). SpringerPlus, 5(1), 747. Available from: [Link]

  • Assay Genie. High-Throughput Screening Assays. Available from: [Link]

  • Chen, Y., et al. (2015). High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation. PLoS ONE, 10(3), e0121580. Available from: [Link]

  • Bitesize Bio. (2025). A New Frontier in Protein Quantitation: AlphaLISA. Available from: [Link]

  • Agilent. (2021). Automated, High Throughput, HTRF-Based Detection of Histone Methyltransferase and Demethylase Enzyme Activity. Available from: [Link]

  • Molecular Devices. High throughput homogeneous epigenetics assays using HTRF technology and the SpectraMax Paradigm microplate detection platform. Available from: [Link]

  • BMG Labtech. Development of an AlphaLISA protein-protein interaction assay to screen for re-purposed drugs as targeted disruptors. Available from: [Link]

  • BMG LABTECH. High-throughput screening (HTS). Available from: [Link]

  • Vipergen. High Throughput Screening - Pioneer in Fast Drug Discovery. Available from: [Link]

  • Plouffe, D. M., et al. (2016). Luciferase-Based, High-Throughput Assay for Screening and Profiling Transmission-Blocking Compounds against Plasmodium falciparum Gametocytes. Antimicrobial Agents and Chemotherapy, 60(5), 3043–3051. Available from: [Link]

  • Blewitt, M. E., et al. (2011). High-Throughput Screening of a Luciferase Reporter of Gene Silencing on the Inactive X Chromosome. Journal of Biomolecular Screening, 16(2), 233–242. Available from: [Link]

  • Zhang, J., et al. (2018). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Methods in Molecular Biology, 1684, 131–148. Available from: [Link]

  • Antonova-Koch, Y., et al. (2016). High-Throughput Luciferase-Based Assay for the Discovery of Therapeutics That Prevent Malaria. ACS Infectious Diseases, 2(3), 209–216. Available from: [Link]

  • Kamal, A., et al. (2012). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. Journal of the Chemical Society of Pakistan, 34(3). Available from: [Link]

  • Li, J., et al. (2025). A High-Throughput Cell-Based Luciferase Reporter Assay for Identifying Inhibitors of ASGR1. Molecules, 30(10), 2139. Available from: [Link]

  • Patel, D. R., & Patel, K. C. (2021). Biological Screening and Structure Activity relationship of Benzothiazole. World Journal of Pharmaceutical Research, 10(6), 1146-1163. Available from: [Link]

  • Baraskar, A. R., & Wadetwar, R. P. (2022). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Asian Journal of Chemistry, 34(11), 2735-2746. Available from: [Link]

  • Wang, Y., et al. (2021). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 26(23), 7244. Available from: [Link]

  • Sharma, P. C., et al. (2015). Benzothiazole derivative. Journal of Pharmacy & Bioallied Sciences, 7(4), 250–258. Available from: [Link]

  • PubChem. 2-(Methylthio)benzothiazole. Available from: [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. Available from: [Link]

  • Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28. Available from: [Link]

  • Al-Ostath, A. I., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2097. Available from: [Link]

  • FooDB. Showing Compound 2-(Methylthio)benzothiazole (FDB011171). Available from: [Link]

  • Kumar, R., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Chemistry, 6(1), 160-205. Available from: [Link]

  • Papakyriakou, A., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322. Available from: [Link]

Sources

Application

Quantifying 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid in Biological Matrices: A Detailed Guide to Method Development and Validation

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in biological samples. Designed for researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides detailed application notes and protocols for the quantitative analysis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in biological samples. Designed for researchers, scientists, and drug development professionals, this document outlines two robust analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring both technical accuracy and practical applicability in a regulated bioanalytical environment.

Introduction: The Significance of Quantifying 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a molecule of interest in pharmaceutical and metabolic research. Accurate quantification of this analyte in biological matrices such as plasma and urine is paramount for pharmacokinetic, toxicokinetic, and biomarker studies. The inherent complexity of these biological samples necessitates the development of selective, sensitive, and reproducible analytical methods to ensure data integrity and support regulatory submissions. This guide provides the foundational protocols and validation strategies to achieve these goals.

Physicochemical Properties of 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid

A thorough understanding of the analyte's physicochemical properties is fundamental to developing effective extraction and chromatographic methods.

PropertyPredicted ValueRationale for Analytical Method Development
pKa ~3.8 (Carboxylic Acid)The acidic nature of the carboxylic acid group dictates the pH for sample preparation. At a pH approximately 2 units below the pKa (i.e., pH < 1.8), the analyte will be in its neutral, less polar form, enhancing its retention on reversed-phase sorbents and its extraction into organic solvents. Conversely, at a pH above 5.8, it will be in its ionized, more polar form.
logP ~2.5The predicted octanol-water partition coefficient suggests moderate lipophilicity, making the compound suitable for both reversed-phase liquid chromatography and extraction from aqueous biological matrices into organic solvents.

Internal Standard Selection: Ensuring Analytical Precision

The use of an internal standard (IS) is critical for correcting for variability during sample preparation and analysis. The ideal IS is a stable isotope-labeled (SIL) version of the analyte. However, in the absence of a commercially available SIL-IS, a close structural analog is a suitable alternative. For the methods described herein, 2-Methyl-1,3-benzothiazole-6-carboxylic acid is recommended as the internal standard. Its structural similarity to the analyte ensures comparable extraction efficiency and chromatographic behavior, while its different mass allows for distinct detection by mass spectrometry.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle

The analyte and internal standard are extracted from the biological matrix using liquid-liquid extraction (LLE). The extracted compounds are then separated on a reversed-phase HPLC column and detected by their UV absorbance. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 200 µL of plasma or urine in a polypropylene tube, add 20 µL of the internal standard working solution (2-Methyl-1,3-benzothiazole-6-carboxylic acid in methanol).

  • Acidify the sample by adding 50 µL of 1 M HCl to adjust the pH to below 2. This protonates the carboxylic acid group, making the analyte more non-polar.

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex the mixture for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Centrifuge at 4000 x g for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase and inject 20 µL into the HPLC system.

2. HPLC-UV Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 250 nm
Run Time 10 minutes

Rationale for HPLC conditions: A C18 column is chosen for its excellent retention of moderately non-polar compounds. The mobile phase composition provides a good balance of retention and elution for the analyte and internal standard. Phosphoric acid is used to maintain a low pH, ensuring the carboxylic acid groups remain protonated for consistent retention. The detection wavelength of 250 nm is selected based on the UV absorbance maxima of the benzothiazole chromophore.[1]

Data Analysis

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of the analyte in the unknown samples is then determined using the linear regression equation of the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it the gold standard for regulated bioanalysis.

Principle

The analyte and internal standard are extracted from the biological matrix using solid-phase extraction (SPE). The extracted compounds are separated by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The high selectivity of MRM allows for accurate quantification even in complex biological matrices.

Experimental Protocol

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • SPE Cartridge: Mixed-mode anion exchange polymer-based cartridge.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Sample Loading: To 200 µL of plasma or urine, add 20 µL of the internal standard working solution. Add 200 µL of 2% ammonium hydroxide to the sample and vortex. Load the entire sample onto the SPE cartridge. The basic pH ensures the carboxylic acid group is deprotonated and retained by the anion exchange sorbent.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of 2% formic acid in methanol. The acidic elution solvent neutralizes the carboxylic acid group, releasing it from the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried extract in 100 µL of the mobile phase and inject 10 µL into the LC-MS/MS system.

2. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transitions Analyte: [M-H]⁻ → fragment ions; Internal Standard: [M-H]⁻ → fragment ions

Rationale for LC-MS/MS conditions: A shorter column is used for faster analysis times. A gradient elution is employed to ensure good peak shape and separation from matrix components. Formic acid is a volatile mobile phase additive compatible with mass spectrometry that promotes ionization. Negative ion mode is selected due to the acidic nature of the analyte, which readily forms [M-H]⁻ ions.

3. MS/MS Parameter Optimization

The specific MRM transitions for the analyte and internal standard must be optimized by infusing a standard solution of each compound into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. The collision energy is then ramped to identify the most stable and abundant product ions for quantification (quantifier) and confirmation (qualifier).

CompoundPrecursor Ion (m/z)Product Ion 1 (Quantifier)Product Ion 2 (Qualifier)
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid224.0To be determined empiricallyTo be determined empirically
2-Methyl-1,3-benzothiazole-6-carboxylic acid (IS)192.0To be determined empiricallyTo be determined empirically
Data Analysis

Similar to the HPLC-UV method, a calibration curve is constructed using the peak area ratio of the analyte to the internal standard.

Bioanalytical Method Validation: A Framework for Trustworthiness

To ensure the reliability of the data generated, the analytical method must be validated according to regulatory guidelines, such as those provided by the U.S. Food and Drug Administration (FDA).[2] A full validation should encompass the following parameters:

1. Selectivity and Specificity:

  • Analyze at least six different blank matrix lots to assess for interferences at the retention times of the analyte and internal standard.

  • Spike the blank matrix at the Lower Limit of Quantification (LLOQ) to demonstrate that the analyte can be distinguished from endogenous components.

2. Accuracy and Precision:

  • Analyze Quality Control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates.

  • Intra-day and inter-day accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ).

  • Intra-day and inter-day precision (expressed as the coefficient of variation, CV%) should not exceed 15% (20% at the LLOQ).

3. Calibration Curve:

  • A calibration curve with a blank, a zero sample (blank + IS), and at least six non-zero calibration standards should be prepared.

  • The curve should have a correlation coefficient (r²) of ≥ 0.99.

  • At least 75% of the back-calculated concentrations of the calibration standards must be within ±15% of the nominal value (±20% at the LLOQ).

4. Recovery:

  • The extraction recovery of the analyte and internal standard should be determined at three concentration levels (low, medium, and high).

  • Recovery should be consistent and reproducible.

5. Matrix Effect:

  • Assess the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution.

  • The matrix factor should be consistent across different lots of the biological matrix.

6. Stability:

  • Evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-thaw stability

    • Short-term bench-top stability

    • Long-term storage stability

    • Post-preparative stability in the autosampler

Visualizing the Workflow

HPLC_Workflow cluster_prep Sample Preparation (LLE) cluster_analysis HPLC-UV Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify (pH < 2) Add_IS->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Evaporate Evaporate Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate C18 Separation Inject->Separate Detect UV Detection (250 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for HPLC-UV analysis.

LCMSMS_Workflow cluster_prep Sample Preparation (SPE) cluster_analysis LC-MS/MS Analysis Sample Plasma/Urine Sample Add_IS Add Internal Standard Sample->Add_IS Alkalinize Alkalinize Add_IS->Alkalinize Load Load onto SPE Alkalinize->Load Wash Wash Load->Wash Elute Elute Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate C18 Separation Inject->Separate Detect MRM Detection Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for LC-MS/MS analysis.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the quantification of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in biological samples. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, including sensitivity needs and laboratory capabilities. Adherence to the principles of bioanalytical method validation outlined herein will ensure the generation of high-quality, reliable data suitable for regulatory scrutiny and pivotal for advancing drug development and scientific research.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • ACD/Labs. (n.d.). ACD/pKa DB. Retrieved from [Link]

  • ChemAxon. (n.d.). pKa Plugin. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols for the In Vivo Formulation of 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBC) for in vivo studies. MTB...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBC) for in vivo studies. MTBC, a member of the promising benzothiazole class of compounds, presents formulation challenges due to its predicted poor aqueous solubility.[1][2] This guide details essential pre-formulation characterization, outlines rational formulation strategies with step-by-step protocols, and describes critical analytical techniques for quality control. The methodologies presented are designed to ensure the development of a stable, homogenous, and bioavailable formulation suitable for administration in preclinical animal models.

Introduction to 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid and Formulation Challenges

Benzothiazole and its derivatives are recognized for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][3][4] 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBC) is a specific derivative with potential therapeutic value.

Compound Profile:

  • Molecular Formula: C₉H₇NO₂S₂[5]

  • Molecular Weight: 225.29 g/mol [5]

  • Predicted logP: 2.7164[5]

The predicted octanol-water partition coefficient (logP) of 2.7164 suggests that MTBC is a lipophilic molecule, which often correlates with low aqueous solubility.[6] Furthermore, the presence of a carboxylic acid moiety introduces a pH-dependent solubility profile. These physicochemical properties necessitate a carefully designed formulation strategy to achieve adequate bioavailability for in vivo evaluation. This guide will walk through the critical steps to develop a suitable formulation, from initial characterization to final quality control.

Pre-formulation Studies: The Foundation for a Rational Formulation Design

Before embarking on formulation development, a thorough understanding of the physicochemical properties of MTBC is paramount. These studies will guide the selection of the most appropriate formulation strategy.

Physicochemical Property Determination

A summary of key physicochemical properties of MTBC is provided in the table below.

PropertyValueSignificance for Formulation
Molecular Formula C₉H₇NO₂S₂[5]Basic information for concentration calculations.
Molecular Weight 225.29[5]Essential for molarity and dose calculations.
Predicted logP 2.7164[5]Indicates lipophilicity and likely poor aqueous solubility. Guides selection towards solubilization techniques for lipophilic compounds.[6]
Storage Conditions Sealed in dry, 2-8°C[5][7]Important for maintaining compound integrity.
pKa Not experimentally determined.The carboxylic acid group suggests an acidic pKa. This value is critical for pH-adjustment strategies. It is recommended to determine this experimentally via potentiometric titration.
Aqueous Solubility Not experimentally determined.A critical parameter that dictates the necessity and choice of solubilization techniques. Should be determined experimentally at various pH values.
Melting Point Not experimentally determined.Provides information on the crystalline nature and potential for amorphous solid dispersion strategies.
Experimental Workflow for Pre-formulation

The following diagram outlines the logical flow of pre-formulation studies.

preformulation_workflow cluster_preformulation Pre-formulation Characterization A Obtain MTBC B Determine pKa (Potentiometric Titration) A->B C Determine Aqueous Solubility (Shake-flask method at various pH) A->C D Assess Stability (pH, light, temperature) A->D E Select Formulation Strategy B->E C->E D->E

Caption: Workflow for the pre-formulation characterization of MTBC.

Formulation Development Strategies and Protocols

Based on the lipophilic nature of MTBC (logP ~2.7) and the presence of a carboxylic acid group, several formulation strategies can be employed. This section details three rational approaches: a co-solvent system, a cyclodextrin-based formulation, and a lipid-based formulation.

Strategy 1: Co-solvent Formulation

This approach utilizes a mixture of water-miscible organic solvents to increase the solubility of a lipophilic compound.[8]

Rationale: The predicted logP of MTBC makes it a suitable candidate for a co-solvent approach. The carboxylic acid moiety's solubility can be further enhanced by adjusting the pH of the aqueous component.

Protocol: Preparation of a 10 mg/mL MTBC Formulation in a Co-solvent Vehicle

Materials:

  • 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBC)

  • Polyethylene Glycol 400 (PEG 400)

  • Propylene Glycol (PG)

  • Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Vehicle Preparation: In a sterile vial, prepare the co-solvent vehicle by mixing PEG 400 and Propylene Glycol. A common starting ratio is 40% PEG 400, 10% PG, and 50% aqueous phase (e.g., for 10 mL total volume, mix 4 mL PEG 400 and 1 mL PG).

  • Dissolution of MTBC: Weigh the required amount of MTBC and add it to the co-solvent mixture. For a target concentration of 10 mg/mL, add 100 mg of MTBC to 5 mL of the co-solvent blend.

  • Mixing: Stir the mixture using a magnetic stirrer at room temperature until the compound is completely dissolved. Gentle warming (to 37-40°C) may be applied to aid dissolution, but the stability of MTBC at elevated temperatures should be confirmed beforehand.

  • Addition of Aqueous Phase: Slowly add the aqueous phase (e.g., 5 mL of saline or PBS) to the dissolved drug solution while stirring continuously. If the carboxylic acid's pKa is known, the pH of the aqueous phase can be adjusted to be at least 2 units above the pKa to ensure the compound is in its more soluble salt form.

  • Final Volume and Sterilization: Adjust the final volume to 10 mL with the aqueous phase. Once a clear solution is obtained, filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the formulation at 4°C, protected from light. The stability of the formulation should be assessed prior to in vivo studies.

Strategy 2: Cyclodextrin-Based Formulation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[9][10]

Rationale: The lipophilic nature of the benzothiazole core of MTBC makes it a good candidate for inclusion complexation with cyclodextrins. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with a good safety profile for in vivo studies.[11]

Protocol: Preparation of a 5 mg/mL MTBC Formulation using HP-β-CD

Materials:

  • 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBC)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile Water for Injection or Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Sonicator (optional)

  • Sterile syringe filter (0.22 µm)

Procedure:

  • Vehicle Preparation: Prepare a 20-40% (w/v) solution of HP-β-CD in Sterile Water for Injection or Saline. For example, to prepare a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL.

  • Dissolution of MTBC: Weigh the required amount of MTBC and add it to the HP-β-CD solution. For a target concentration of 5 mg/mL, add 50 mg of MTBC to 10 mL of the cyclodextrin solution.

  • Mixing and Complexation: Vortex the mixture vigorously for several minutes. Sonication can be used to aid in the dissolution and complexation process. The solution should become clear as the inclusion complex forms.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the formulation at 4°C, protected from light. The stability of the complex in solution should be evaluated.

Strategy 3: Lipid-Based Formulation (Self-Emulsifying Drug Delivery System - SEDDS)

Lipid-based formulations are suitable for lipophilic drugs (logP > 2) and can enhance oral bioavailability by presenting the drug in a solubilized form and promoting lymphatic absorption.[6][12][13]

Rationale: With a logP of ~2.7, MTBC falls into the category of compounds that can benefit from lipid-based formulations. A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.

Protocol: Development of a SEDDS Formulation for Oral Administration

Materials:

  • 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBC)

  • Oil phase (e.g., Labrafac™ Lipophile WL 1349, Capmul® MCM)

  • Surfactant (e.g., Kolliphor® EL, Tween® 80)

  • Co-solvent (e.g., Transcutol® HP, PEG 400)

  • Glass vials

  • Magnetic stirrer

Procedure:

  • Excipient Screening: Determine the solubility of MTBC in various oils, surfactants, and co-solvents to identify the components with the highest solubilizing capacity.

  • Formulation Preparation: Based on the screening results, prepare different ratios of oil, surfactant, and co-solvent. For example, a starting formulation could be 30% oil, 40% surfactant, and 30% co-solvent.

  • Drug Incorporation: Add the desired amount of MTBC to the excipient mixture and stir until completely dissolved. Gentle heating may be required.

  • Self-Emulsification Test: Add a small amount of the formulation (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle stirring. A stable and translucent microemulsion should form spontaneously.

  • Characterization: Characterize the resulting microemulsion for droplet size, polydispersity index (PDI), and drug precipitation.

  • Storage: Store the SEDDS formulation in a sealed container at room temperature.

Analytical Characterization and Quality Control

Ensuring the quality and consistency of the formulation is crucial for obtaining reliable in vivo data.

High-Performance Liquid Chromatography (HPLC) for Quantification

A validated HPLC method is essential for determining the concentration and purity of MTBC in the formulation.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[14]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min[14]

  • Detection: UV at an appropriate wavelength (to be determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL[14]

This method should be validated for linearity, accuracy, precision, and specificity.

Formulation Characterization

The physical properties of the formulation should be assessed to ensure it is suitable for administration.

ParameterMethodAcceptance Criteria
Appearance Visual inspectionClear, colorless to slightly yellow solution, free of visible particles.
pH pH meterWithin a physiologically acceptable range (typically 6.5-7.5 for parenteral routes).
Particle/Droplet Size Dynamic Light Scattering (DLS)[15][16][17][18]For nanoformulations (e.g., SEDDS), a mean droplet size of <200 nm with a low Polydispersity Index (PDI) < 0.3 is desirable. For solutions, no particles should be detected.
Stability HPLC at various time points/conditions>95% of the initial concentration after storage under specified conditions (e.g., 4°C for 7 days).
Experimental Workflow for Formulation and QC

formulation_qc_workflow cluster_formulation_qc Formulation and Quality Control A Select Formulation Strategy B Prepare Formulation (e.g., Co-solvent, Cyclodextrin, SEDDS) A->B C Visual Inspection B->C D pH Measurement B->D E HPLC for Concentration & Purity B->E F DLS for Particle Size (if applicable) B->F G Stability Assessment B->G H Release for In Vivo Study C->H D->H E->H F->H G->H

Sources

Application

Application Notes &amp; Protocols for the ADME Profiling of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) prop...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the novel chemical entity, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. In the landscape of modern drug discovery, a thorough and early understanding of a compound's pharmacokinetic profile is paramount to de-risk candidates, optimize chemical structures, and streamline the path to clinical trials.[1][2][3] This guide eschews a rigid template, instead presenting a logically tiered approach that begins with rapid, cost-effective in silico and high-throughput in vitro screens and progresses to more complex, biologically relevant assays. Each section explains the causality behind experimental choices, provides detailed, self-validating protocols with integrated quality controls, and is grounded in authoritative scientific principles.

Introduction: The Central Role of ADME in Drug Discovery

The therapeutic potential of any new chemical entity is dually dependent on its pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties. 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, like any promising compound, must be able to reach its target site of action in sufficient concentration and for an appropriate duration to exert its effect. This journey is governed by its ADME profile. Early characterization of ADME properties is a cornerstone of successful drug development, enabling project teams to identify and mitigate potential liabilities such as poor absorption, unfavorable distribution, rapid metabolism, or inefficient excretion, thereby preventing costly late-stage failures.[2]

This guide outlines a strategic workflow for building a robust ADME profile for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, emphasizing a "test-and-learn" paradigm that integrates computational, biochemical, and cell-based assays.

Foundational Assessment: In Silico ADME Prediction

Before committing laboratory resources, computational modeling provides a rapid, cost-effective first pass assessment of the compound's likely ADME characteristics.[4][5] These models use the chemical structure of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid to predict a range of pharmacokinetic properties based on vast databases of experimental data.[6]

Application Note: In silico predictions are invaluable for initial candidate prioritization and for flagging potential issues that require specific attention in subsequent in vitro assays. While not a replacement for experimental data, they guide a more intelligent and resource-efficient testing strategy.[4] For example, a prediction of high P-glycoprotein (P-gp) efflux would strongly justify performing a bidirectional Caco-2 assay to confirm this interaction.

Protocol: High-Throughput Computational ADME Profiling
  • Input Structure: Obtain the 2D structure of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in a compatible format (e.g., SMILES or SDF).

  • Select Prediction Software: Utilize a comprehensive ADME prediction suite (e.g., ACD/Labs ADME Suite, PreADMET, or similar platforms).[6]

  • Execute Predictions: Run the analysis to calculate key ADME-related parameters.

  • Data Analysis: Review the output, paying close attention to the reliability index or confidence score for each prediction. Focus on the following key parameters:

    • Aqueous Solubility: Predicted solubility at physiological pH (e.g., pH 7.4).

    • LogP / LogD: Lipophilicity, which influences permeability and metabolism.

    • Caco-2 Permeability: A prediction of intestinal absorption.

    • Plasma Protein Binding (%PPB): An estimate of the extent of binding to plasma proteins.[6]

    • CYP450 Inhibition/Substrate Prediction: Likelihood of interacting with major metabolic enzymes (e.g., 3A4, 2D6, 2C9).[6]

    • Blood-Brain Barrier (BBB) Penetration: Prediction of central nervous system exposure.

Workflow: Tiered ADME Assessment Strategy

The following diagram illustrates the logical flow from initial computational screening to detailed in vitro characterization.

ADME_Workflow cluster_0 Tier 1: Early Screening cluster_1 Tier 2: Lead Optimization cluster_2 Tier 3: Candidate Characterization InSilico In Silico ADME Prediction (Solubility, LogD, Permeability, PPB, Metabolism) PAMPA PAMPA (Passive Permeability) InSilico->PAMPA Guides Assay Selection Solubility Kinetic Solubility Assay InSilico->Solubility Guides Assay Selection Caco2 Caco-2 Assay (Permeability & Efflux) PAMPA->Caco2 Refine Permeability Data Solubility->Caco2 Informs Dosing Solution PPB Plasma Protein Binding (Equilibrium Dialysis) Caco2->PPB Microsomal Liver Microsomal Stability (Intrinsic Clearance) PPB->Microsomal CYP_Inhibition CYP450 Inhibition Assay (Drug-Drug Interaction Potential) Microsomal->CYP_Inhibition Investigate Metabolism MetID Metabolite Identification CYP_Inhibition->MetID Caco2_Workflow cluster_0 Cell Culture (21 Days) cluster_1 Permeability Experiment Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21 days to form monolayer Seed->Culture TEER_Check Measure TEER (>200 Ω·cm²) Culture->TEER_Check Equilibrate Equilibrate monolayer with buffer (37°C) TEER_Check->Equilibrate Monolayer is ready Dose_A Dose Apical side (for A->B transport) Equilibrate->Dose_A Dose_B Dose Basolateral side (for B->A transport) Equilibrate->Dose_B Incubate Incubate (e.g., 2h at 37°C) with shaking Dose_A->Incubate Dose_B->Incubate Sample Sample receiver compartment at timed intervals Incubate->Sample Analyze Analyze samples by LC-MS/MS Sample->Analyze

Caption: Workflow for the Caco-2 cell permeability and efflux assay.

  • Cell Culture: Seed Caco-2 cells onto Transwell™ filter inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer. [7]2. Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use inserts with TEER values ≥ 200 Ω·cm², as this confirms the integrity of the cell junctions. [8]3. Prepare Dosing Solutions: Prepare a 10 µM solution of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in transport buffer (e.g., Hanks' Balanced Salt Solution). Include positive controls for high permeability (e.g., Antipyrine), low permeability (e.g., Atenolol), and P-gp substrate (e.g., Talinolol). [9]4. Apical-to-Basolateral (A→B) Transport: a. Add fresh transport buffer to the basolateral (receiver) compartment. b. Add the dosing solution to the apical (donor) compartment.

  • Basolateral-to-Apical (B→A) Transport: a. Add fresh transport buffer to the apical (receiver) compartment. b. Add the dosing solution to the basolateral (donor) compartment.

  • Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for 2 hours. [8]7. Sampling and Analysis: At the end of the incubation, take samples from the receiver compartments. Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Calculations: a. Calculate Papp for both A→B and B→A directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area, and C0 is the initial donor concentration. [9] b. Calculate the Efflux Ratio (ER): ER = Papp(B→A) / Papp(A→B).

Assessment of Distribution

Distribution describes how a drug reversibly leaves the bloodstream and enters the tissues. A key determinant of distribution is Plasma Protein Binding (PPB). Only the unbound (free) fraction of a drug is available to interact with its target, be metabolized, and be excreted. [10][11]

Rapid Equilibrium Dialysis (RED) for Plasma Protein Binding

Principle: The RED method uses a device with two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff. [12]The drug is added to the plasma in one chamber, and the free drug diffuses across the membrane into the protein-free buffer in the other chamber until equilibrium is reached. This method is considered a gold standard as it minimizes non-specific binding issues that can affect other techniques like ultrafiltration. [11] Application Note: High PPB (>99%) can limit the free drug concentration available for therapeutic effect and can be a concern for drugs with a narrow therapeutic index. Determining PPB is essential for interpreting efficacy and toxicity data and for building accurate pharmacokinetic models.

  • Prepare Compound: Spike human plasma with 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid to a final concentration of 1 µM. Warfarin can be used as a high-binding control.

  • Set up RED Device: Add the spiked plasma (e.g., 200 µL) to the plasma chamber of the RED device inserts. Add an equal volume of PBS (pH 7.4) to the buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Analysis: To measure the total drug concentration, precipitate the proteins from the plasma sample aliquot by adding 3 parts of cold acetonitrile. To measure the free drug concentration, mix the buffer sample aliquot with an equal volume of blank plasma and precipitate with acetonitrile (this ensures matrix matching for LC-MS/MS analysis).

  • Quantification: Analyze the supernatants from both chambers using a validated LC-MS/MS method.

  • Calculation:

    • Fraction Unbound (fu) = Concentrationbuffer / Concentrationplasma

    • % Bound = (1 - fu) * 100

Assessment of Metabolism

Metabolism is the process of enzymatic conversion of a drug into different compounds, known as metabolites. This primarily occurs in the liver and is a major route of drug clearance. [13]

Liver Microsomal Stability Assay

Principle: This assay measures the rate of disappearance of the parent drug when incubated with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs). [14][15]The rate of depletion is used to calculate the intrinsic clearance (Clint), a measure of the enzyme's metabolic capacity.

Application Note: This is a fundamental assay to predict hepatic clearance. A compound that is rapidly metabolized will have a short half-life and may require more frequent dosing. The assay should be run with and without the cofactor NADPH to distinguish between enzymatic degradation and chemical instability. [14]

Microsomal_Assay Compound 2-(Methylthio)benzo[d] thiazole-6-carboxylic acid Incubation Incubation at 37°C Compound->Incubation Microsomes Liver Microsomes (CYP Enzymes) Microsomes->Incubation NADPH NADPH (Cofactor) NADPH->Incubation Initiates Reaction Metabolites Metabolites Incubation->Compound Parent Compound Depletion (Measured over time) Incubation->Metabolites Metabolic Conversion

Caption: Principle of the liver microsomal stability assay.

  • Prepare Reagents: Thaw pooled human liver microsomes on ice. Prepare a reaction buffer (0.1 M phosphate buffer, pH 7.4). Prepare a 5 mM solution of the cofactor NADPH.

  • Incubation Setup: In a 96-well plate, add the reaction buffer, liver microsomes (to a final concentration of 0.5 mg/mL), and the test compound (to a final concentration of 1 µM). [14][16]Include positive controls (e.g., Midazolam for high clearance, Tolbutamide for low clearance). [16]3. Initiate Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH solution. For the negative control (-NADPH), add buffer instead.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a volume of cold acetonitrile containing an internal standard. [14][15]5. Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Calculations: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. Determine the slope (k) of the linear portion of the curve. c. Calculate the half-life (t1/2): t1/2 = 0.693 / k d. Calculate intrinsic clearance (Clint): Clint (µL/min/mg protein) = (0.693 / t1/2) * (1 / microsomal protein concentration) [16]

Cytochrome P450 (CYP) Inhibition Assay

Principle: This assay evaluates the potential of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid to inhibit the activity of major CYP isozymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4). [17]The test compound is co-incubated with human liver microsomes, a CYP-specific probe substrate, and NADPH. Inhibition is measured by the reduced formation of the probe substrate's metabolite.

Application Note: CYP inhibition is a primary cause of drug-drug interactions (DDIs). A compound that inhibits a major CYP enzyme can dangerously increase the plasma concentration of co-administered drugs that are cleared by that enzyme. Regulatory agencies like the FDA require these data for IND submissions. [2][17]

  • Assay Setup: For each CYP isozyme, prepare a series of incubations containing human liver microsomes, a probe substrate (e.g., Phenacetin for CYP1A2), and varying concentrations of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (e.g., 0.1 to 100 µM).

  • Initiate Reaction: Pre-incubate at 37°C, then initiate the reaction by adding NADPH.

  • Incubation & Termination: Incubate for a short, linear period (e.g., 10 minutes). Terminate the reaction with cold acetonitrile.

  • Analysis: Centrifuge and analyze the supernatant by LC-MS/MS to quantify the metabolite of the probe substrate.

  • Calculation: Plot the percent inhibition versus the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Assessment of Excretion

Excretion is the final removal of the drug and its metabolites from the body, primarily via the kidneys (urine) and the liver (bile/feces). [2]While definitive excretion studies are conducted in vivo, in vitro assays can provide valuable insights into the mechanisms involved, particularly the role of transporters.

Application Note: The data from absorption and metabolism assays provide strong clues about excretion pathways. For instance, a highly permeable and metabolically stable compound is likely to be cleared renally. If a compound is identified as a substrate for efflux transporters like P-gp or BCRP in the Caco-2 assay, these same transporters can mediate its active secretion into bile or urine. Direct measurement of biliary excretion in vivo is challenging in humans but can be estimated from fecal recovery studies. [18][19][20]

Data Integration and Summary Profile

The power of this tiered approach lies in integrating the data to build a holistic ADME profile. This profile guides the next steps, whether it's optimizing the chemical structure to improve a specific property or advancing the compound to in vivo pharmacokinetic studies.

Hypothetical ADME Summary for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
Parameter Assay Hypothetical Result Interpretation & Next Steps
Solubility Kinetic Solubility75 µM at pH 7.4Moderate solubility. Acceptable for in vitro assays, but formulation may be needed for in vivo studies.
Permeability (Papp) PAMPA15 x 10-6 cm/sHigh passive permeability. Suggests good potential for oral absorption.
Permeability (Papp A→B) Caco-218 x 10-6 cm/sHigh permeability, consistent with PAMPA.
Efflux Ratio (ER) Caco-21.2No significant efflux observed (ER < 2). The compound is not a substrate for major efflux transporters like P-gp.
Plasma Protein Binding Equilibrium Dialysis98.5% BoundModerately high binding. The free fraction (1.5%) should be considered when assessing potency.
Metabolic Stability (t1/2) Human Liver Microsomes45 minModerately stable. Suggests a low-to-moderate hepatic clearance in vivo.
Intrinsic Clearance (Clint) Human Liver Microsomes30 µL/min/mgCorresponds to the moderate half-life.
CYP Inhibition (IC50) CYP Inhibition Assay> 50 µM for all isozymesLow risk of causing drug-drug interactions via CYP inhibition.

Overall Assessment: Based on this hypothetical profile, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid shows promising drug-like properties. Its high permeability and lack of efflux suggest good oral absorption. The moderate metabolic stability indicates it is not likely to be cleared too rapidly, and the low potential for CYP inhibition is a significant safety advantage. The main consideration for further development would be its moderate solubility and moderately high plasma protein binding.

References

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Available from: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment. Available from: [Link]

  • Selvita. In Vitro ADME. Available from: [Link]

  • EURL ECVAM Database on Alternative Methods (DB-ALM). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Available from: [Link]

  • BioAgilytix. Protein Binding Assays. Available from: [Link]

  • Li, Y., et al. (2021). Current status and future directions of high-throughput ADME screening in drug discovery. Journal of Pharmaceutical Analysis.
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. Available from: [Link]

  • ACD/Labs. Pharmacokinetics Software | Predict ADME Properties | ADME Suite. Available from: [Link]

  • Creative Bioarray. Plasma Protein Binding Assay. Available from: [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • Caco-2 Assay Protocol. Available from: [Link]

  • Li, M., & Liu, X. (2021). Methods to Evaluate Biliary Excretion of Drugs in Humans: an Updated Review. The AAPS Journal. Available from: [Link]

  • Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]

  • SpringerLink. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Available from: [Link]

  • PubMed. Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Available from: [Link]

  • PubMed. Methods to assess tissue-specific distribution and metabolism of drugs. Available from: [Link]

  • SlideShare. methods of determining drug absorption ppt. Available from: [Link]

  • National Center for Biotechnology Information (NCBI). In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]

  • Patsnap Synapse. How is drug distribution in the brain measured? Available from: [Link]

  • ACS Publications. Benchmarking In Silico Metabolite Prediction Tools against Human Radiolabeled ADME Data for Small-Molecule Drugs. Available from: [Link]

  • In Vitro Drug Absorption Methods - Consensus. Available from: [Link]

  • JoVE. Video: Determination of Renal Drug Clearance: Graphical and Midpoint Methods. Available from: [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment Chapter R.14: Occupational exposure assessment. Available from: [Link]

  • JoVE. Video: Methods for Studying Drug Absorption: In vitro. Available from: [Link]

  • Mercell. metabolic stability in liver microsomes. Available from: [Link]

  • BioAssay Systems. Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). Available from: [Link]

  • Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

  • Drug Metabolism and Disposition. Methods To Evaluate Biliary Excretion of Drugs in Humans: An Updated Review. Available from: [Link]

  • PreADMET. Prediction of ADME/Tox. Available from: [Link]

  • PubMed. Methods to evaluate biliary excretion of drugs in humans: an updated review. Available from: [Link]

  • PubMed. Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Available from: [Link]

  • Fieldfisher. ECHA publishes guidance on chemical safety assessment. Available from: [Link]

  • European Chemicals Agency (ECHA). Guidance on information requirements and chemical safety assessment Chapter R.7a. Available from: [Link]

  • Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

  • SciSpace. Methods to evaluate biliary excretion of drugs in humans: an updated review. Available from: [Link]

  • Preprints.org. In Silico ADME Methods Used in the Evaluation of Natural Products. Available from: [Link]

  • Evotec. Caco-2 Permeability Assay. Available from: [Link]

  • BioDuro. ADME Microsomal Stability Assay. Available from: [Link]

  • Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). Available from: [Link]

  • MilliporeSigma. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). Available from: [Link]

  • MSD Manual Professional Edition. Drug Bioavailability - Clinical Pharmacology. Available from: [Link]

  • CHEREE. Guidance on Information Requirements and Chemical Safety Assessment, part A. Available from: [Link]

  • Creative Bioarray. What factors influence drug distribution? Available from: [Link]

  • Gyan Sanchay. Drug Absorption Principles. Available from: [Link]

  • BJA Education. Factors affecting drug absorption and distribution. Available from: [Link]

  • PDS. Determine Pharmacokinetics (PK) and Organ Distributions of Your Drug Candidates. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid Synthesis

Executive Summary & Strategic Analysis The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a critical workflow for researchers developing luciferin analogs, bioluminescent probes, and bioactive scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a critical workflow for researchers developing luciferin analogs, bioluminescent probes, and bioactive scaffolds. While the benzothiazole core is robust, the presence of the C6-carboxylic acid moiety introduces solubility challenges and competing nucleophilic sites during the alkylation phase.

The Central Challenge: The primary yield-limiting factors are incomplete cyclization of the thiophenol precursor and poor chemoselectivity during the methylation step (competition between S-methylation, N-methylation, and O-esterification).

This guide prioritizes a convergent synthetic strategy that separates the ring construction from the functionalization to maximize control over the final purity profile.

Troubleshooting Guide (Q&A)

Phase 1: Cyclization & Core Formation

Q: My cyclization of 4-amino-3-mercaptobenzoic acid with


 yields a sticky, insoluble tar. How do I improve the isolation? 
A:  This "tar" is often a mixture of oligomeric disulfides and trapped solvent. The 6-carboxylic acid group makes the zwitterionic intermediate poorly soluble in non-polar solvents.
  • Root Cause: Oxidation of the free thiol (mercaptan) to disulfide before cyclization, or polymerization due to insufficient base.

  • Solution: Switch to the Xanthate Method . Instead of free

    
    , use Potassium Ethyl Xanthate  (1.2 equiv) in refluxing ethanol/water. The xanthate intermediate is more soluble and cyclizes cleanly.
    
  • Critical Additive: Add 10 mol% Sodium Dithionite (

    
    )  to the reaction mixture. This reducing agent prevents disulfide bridging, keeping the thiol "active" for cyclization.
    

Q: I am seeing significant starting material remaining despite refluxing for 24 hours. A: The nucleophilicity of the aniline nitrogen at position 4 is reduced by the electron-withdrawing carboxylic acid at position 6 (para-effect).

  • Corrective Action: Increase the reaction temperature by switching solvents from Ethanol (

    
    ) to 2-Methoxyethanol (
    
    
    
    )
    or DMF (
    
    
    )
    . The higher thermal energy is required to overcome the deactivation of the aniline.
Phase 2: Selective S-Methylation

Q: I used Methyl Iodide (MeI) and


, but I isolated the methyl ester instead of the acid. How do I prevent this? 
A:  The carboxylate anion is a competent nucleophile, especially with highly reactive electrophiles like MeI.
  • Mechanism: You likely used excess MeI.

  • Protocol Adjustment:

    • Stoichiometry: Use exactly 2.1 equivalents of Base (NaOH or KOH) to fully deprotonate both the carboxylic acid and the thiol.

    • Limiting Reagent: Use exactly 1.05 equivalents of MeI . The thiolate (soft nucleophile) reacts much faster with MeI (soft electrophile) than the carboxylate (hard nucleophile).

    • Rescue: If esterification occurs, do not discard. Treat the crude mixture with LiOH in THF/Water (1:1) at room temperature for 1 hour. This selectively hydrolyzes the ester back to the acid without touching the thioether.

Q: The product precipitates as a salt and is difficult to filter. How do I get the free acid? A: Benzothiazole carboxylic acids form gelatinous salts.

  • Workup: Do not filter the salt. Acidify the aqueous reaction mixture slowly with 2M HCl to pH 3-4 while stirring vigorously.

  • The "Digestion" Trick: After acidification, heat the suspension to

    
     for 30 minutes, then let it cool slowly. This "Ostwald ripening" process grows larger, filterable crystals, preventing filter clogging.
    

Optimized Experimental Protocol

Target Molecule: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid Scale: 10 mmol basis

Step 1: Synthesis of 2-Mercaptobenzothiazole-6-carboxylic acid

Note: This step builds the core. If starting from commercially available 2-mercapto-6-carboxylic acid, skip to Step 2.

  • Reagents: Suspend 4-amino-3-mercaptobenzoic acid (1.69 g, 10 mmol) in DMF (15 mL).

  • Cyclization: Add Potassium Ethyl Xanthate (1.92 g, 12 mmol) and Pyridine (1 mL).

  • Reaction: Reflux (

    
    ) for 6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).
    
  • Workup: Pour the reaction mixture into ice-water (100 mL). Acidify with conc. HCl to pH 2.

  • Isolation: Filter the yellow precipitate. Wash with water (

    
     mL) and cold ethanol (
    
    
    
    mL).
  • Yield Target: >85% (Yellow solid).

Step 2: Selective S-Methylation (The Critical Step)
  • Dissolution: Dissolve the wet cake from Step 1 (approx. 10 mmol) in 1M NaOH (22 mL, 22 mmol). The solution should be clear and homogeneous (pH > 10).

  • Cooling: Cool the solution to

    
     (Ice bath). Low temperature favors S-alkylation selectivity.
    
  • Alkylation: Add Methyl Iodide (0.65 mL, 10.5 mmol) dropwise over 10 minutes.

  • Reaction: Stir at

    
     for 1 hour, then warm to room temperature for 2 hours.
    
  • Precipitation: Acidify carefully with 2M HCl to pH 4. A white/off-white solid will precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (4:1) to remove any trace inorganic salts.

ParameterValueNotes
Reagent Stoichiometry 1.0 : 2.2 : 1.05Substrate : Base : MeI
Temperature

Controls regioselectivity
Solvent System Water (Homogeneous)Eliminates phase transfer issues
Expected Yield 90-95%

Visualized Workflows

Pathway A: Reaction Mechanism & Logic

This diagram illustrates the flow from precursor to final product, highlighting the critical divergence point where yield is often lost (O-alkylation).

SynthesisPathway Start 4-Amino-3-mercaptobenzoic acid Intermediate 2-Mercaptobenzothiazole- 6-carboxylic acid (Thiol form) Start->Intermediate CS2 / Xanthate Reflux Thiolate Dianion Intermediate (S- and COO-) Intermediate->Thiolate 2.2 eq NaOH Deprotonation Target TARGET: 2-(Methylthio)benzo[d]thiazole- 6-carboxylic acid Thiolate->Target 1.05 eq MeI Kinetic Control (0°C) SideProduct IMPURITY: Methyl ester side product Thiolate->SideProduct Excess MeI or High Temp SideProduct->Target Rescue: LiOH Hydrolysis

Caption: Reaction pathway emphasizing the kinetic control required at the dianion stage to favor S-methylation over esterification.

Pathway B: Troubleshooting Decision Tree

Use this logic flow when encountering low yields.

Troubleshooting Issue Problem Detected? Type Identify Issue Issue->Type Yield Low Yield (Core Formation) Type->Yield Purity Impurity (Methylation Step) Type->Purity Oxidation Is reaction dark/tarry? Yield->Oxidation Ester Product is Methyl Ester? Purity->Ester Solubility Is SM remaining? Oxidation->Solubility No Action1 Add Na2S2O4 (Reducing Agent) Oxidation->Action1 Yes Action2 Switch Solvent (EtOH -> DMF) Solubility->Action2 Yes Regio N-Methyl Isomer? Ester->Regio No Action3 Reduce MeI to 1.05eq Use LiOH Rescue Ester->Action3 Yes Action4 Ensure Strong Base (Force Thiolate) Regio->Action4 Yes

Caption: Diagnostic logic for resolving common synthesis failures in benzothiazole functionalization.

References

  • Organic Chemistry Portal. (2011). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved October 26, 2023, from [Link]

Optimization

overcoming solubility issues of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in aqueous solutions

This guide serves as a technical support resource for researchers working with 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4).[1][2][3][4] The following protocols and troubleshooting steps are desig...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers working with 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4).[1][2][3][4] The following protocols and troubleshooting steps are designed to overcome the inherent solubility challenges posed by this compound's physicochemical properties.

[1][2][3][4]

Product: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid CAS: 1353505-74-4 Molecular Weight: 225.29 g/mol Classification: Lipophilic Weak Acid[1][2][3][4]

Core Solubility Mechanics

To successfully solubilize this compound, you must understand the competition between its lipophilic core and its ionizable acidic group .[2][4]

  • The Challenge: The benzothiazole and methylthio groups create a rigid, hydrophobic scaffold that resists dissolution in water.[2][4]

  • The Solution: The carboxylic acid at position 6 (pKa ≈ 3.7–4.[2]2) is your "solubility handle."[2] At neutral or acidic pH (pH < 5), the molecule is protonated (neutral) and precipitates.[2][3][4] At basic pH (pH > 7), it ionizes to the carboxylate anion, significantly increasing aqueous solubility.[2][3][4]

Troubleshooting Guide (FAQ)

Q1: Why does the compound precipitate immediately upon adding my DMSO stock to cell culture media?

Diagnosis: This is the "Solvent Shift" crash-out effect. Explanation: Cell culture media (DMEM/RPMI) is buffered to pH 7.4, but often drops locally when a concentrated acidic stock is added.[2][3][4] More importantly, the sudden transition from 100% DMSO to >99% water drastically reduces the solubility limit.[2][4] If the final concentration exceeds the thermodynamic solubility of the neutral species (which is very low, often <10 µM), precipitation occurs.[2][3][4] Fix:

  • Lower the final concentration: Ensure your final dilution is within the soluble range (typically <100 µM for this class).

  • Pre-dilute in intermediate solvent: Dilute DMSO stock 1:10 in PBS (pH 7.4) before adding to media to mitigate the solvent shock.[2]

  • Vortex immediately: Do not let the DMSO drop sit on the surface; inject it directly into the vortexing media.[2]

Q2: Can I dissolve this directly in water or PBS?

Answer: No. Reasoning: The solid powder is highly crystalline and hydrophobic.[2] Water cannot penetrate the crystal lattice effectively.[2] Protocol: Dissolve in 100% anhydrous DMSO first to disrupt the crystal lattice, then dilute into the aqueous buffer.

Q3: My stock solution turned yellow/brown over time. Is it still good?

Diagnosis: Potential Oxidation.[2] Explanation: The methylthio (-SMe) group at position 2 is susceptible to oxidation, forming a sulfoxide (-S(=O)Me) or sulfone (-S(=O)₂Me).[1][2][3] This often results in a color change.[2] Prevention:

  • Store DMSO stocks at -20°C or -80°C.[1][4]

  • Use amber vials to protect from light.[4]

  • Purge vials with nitrogen or argon gas before sealing.[2][4]

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Best for: In vitro assays, High-Throughput Screening[1][2][3][4]

  • Calculate: Determine mass for a 50 mM stock. (e.g., 11.26 mg in 1 mL).[2][3][4]

  • Weigh: Weigh powder into a glass amber vial. Do not use polystyrene tubes (DMSO incompatible).[2][3]

  • Solubilize: Add anhydrous DMSO (Grade: Cell Culture Tested).

  • Agitate: Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Protocol B: "In-Situ Salt Formation" for Aqueous Delivery

Best for: Animal studies or high-concentration aqueous experiments where DMSO must be minimized.[1][2][3]

This method converts the insoluble acid into its soluble sodium salt before final dilution.[2]

  • Weigh: 10 mg of compound.

  • Equivalency Calculation: You need 1.05 equivalents of NaOH to fully deprotonate the carboxylic acid.[2]

    • Moles of Compound:

      
      [2][3]
      
    • Moles of NaOH:

      
      [2][3]
      
  • Dissolve: Add the calculated NaOH (using a 1M or 0.1M stock) to the powder suspended in a small volume of water (e.g., 100 µL).

  • Sonicate: Sonicate until clear. The solution should turn yellow/clear as the salt forms.[2]

  • Dilute: Add PBS or Saline to reach the final volume.

    • Note: Check pH; if > 8.5, adjust carefully with dilute HCl, but do not drop below pH 7.0 or it will reprecipitate.[2][3][4]

Data & Compatibility Tables

Table 1: Estimated Solubility Limits
Solvent SystemSolubility StateEst. Max Conc.Notes
Water (pH 4.0) Insoluble< 10 µMCompound is protonated/neutral.[1][2][3]
PBS (pH 7.4) Moderately Soluble~100–500 µMRequires pre-dissolution in DMSO.[2]
DMSO Soluble> 50 mMRecommended stock solvent.[2]
Ethanol Soluble~ 10–20 mMLess effective than DMSO; evaporation risk.[2]
0.1M NaOH Highly Soluble> 10 mg/mLForms Sodium Carboxylate salt.[2]
Table 2: Chemical Compatibility
ReagentCompatibilityWarning
Polystyrene (PS) NO DMSO dissolves PS plastics.[1][2][3][5] Use Polypropylene (PP) or Glass.[2]
Oxidizing Agents Low Avoid peroxides; S-Me group oxidizes easily.[1][2][4]
Reducing Agents High Compatible with DTT/BME in assay buffers.[2]

Decision Logic & Workflows

Figure 1: Solubilization Decision Tree

Use this logic flow to determine the correct preparation method based on your application.

G Start Start: 2-(Methylthio)benzo[d]thiazole -6-carboxylic acid Solid AppType Select Application Start->AppType InVitro In Vitro / Cell Culture (Low Conc < 100µM) AppType->InVitro InVivo In Vivo / Animal Study (High Conc > 1mg/mL) AppType->InVivo DMSO_Route Dissolve in 100% DMSO (Stock: 10-50mM) InVitro->DMSO_Route Salt_Route In-Situ Salt Formation (Add 1.05 eq. NaOH) InVivo->Salt_Route Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO_Route->Dilution Success2 Ready for Injection (pH 7.4-8.0) Salt_Route->Success2 Check_Precip Check for Precipitation Dilution->Check_Precip Check_Precip->Salt_Route Cloudy/Precipitate Success1 Ready for Assay Check_Precip->Success1 Clear

Caption: Decision matrix for selecting the optimal solubilization strategy based on experimental concentration requirements.

Figure 2: The "Crash-Out" Mechanism

Understanding why precipitation occurs during dilution.[1][2]

G DMSO_Stock DMSO Stock (Solvated Molecules) Water_Add Addition to Aqueous Buffer DMSO_Stock->Water_Add Competition Competition: Water-Water H-bonds vs. Drug-Water H-bonds Water_Add->Competition Outcome_Precip Agglomeration (Precipitation) Competition->Outcome_Precip Neutral pH / Acidic (Protonated -COOH) Outcome_Soluble Stable Solution (Ionized Form) Competition->Outcome_Soluble Basic pH (>7.4) (Deprotonated -COO⁻)

Caption: Mechanism of precipitation. Success depends on maintaining the ionized (deprotonated) state of the carboxylic acid.[2][3]

References

  • PubChem. (n.d.).[2][6] 2-(Methylthio)benzothiazole (Analogous Structure Properties). National Library of Medicine.[2][4] Retrieved March 5, 2026, from [Link][2][3][4]

Sources

Troubleshooting

Technical Support Center: Purification of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Ticket ID: #BT-6COOH-PUR Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BT-6COOH-PUR Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Purity Profiles for Luciferin Precursors & Scaffolds

Executive Summary: The Molecule & The Challenge

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a deceptive molecule. While it appears robust, it contains two conflicting functionalities that complicate purification:

  • The C6-Carboxylic Acid: Provides pH-dependent solubility (pKa ~3.7–4.0), enabling acid-base extraction.

  • The C2-Methylthio Group: A "soft" functionality susceptible to oxidation (to sulfoxide/sulfone) and hydrolysis under harsh acidic conditions.

Common Failure Modes:

  • Oxidative Degradation: Turning the white/pale-yellow solid into a dark orange gum due to sulfoxide formation during hot recrystallization.

  • Incomplete Alkylation: Presence of the thiol precursor (2-mercapto analog) which co-precipitates.

  • Solubility Traps: The molecule is notoriously insoluble in neutral water and non-polar organics (Hexane/DCM), leading to "oiling out" during crystallization.

Module 1: Critical Solubility & Stability Data

Before attempting purification, verify your solvent system against this stability matrix.

ParameterValue / CharacteristicOperational Implication
pKa (Acid) ~3.8 (Predicted)Dissolves in 5% NaHCO₃ (pH ~8.5). Precipitates at pH < 3.
pKa (Base) ~1.5 (Benzothiazole N)Protonation of the ring nitrogen requires strong acid (e.g., 6M HCl), which risks hydrolysis. Avoid.
Solubility (Good) DMSO, DMF, THF, MeOH (Hot), 0.1M NaOHUse DMSO for NMR/Stock solutions. Use NaOH for extraction.
Solubility (Poor) Water, Hexanes, Toluene, DCM (Cold)Use Water/Toluene as anti-solvents.
Oxidation Risk High (Thioether

Sulfoxide)
Avoid: Nitric acid, Peroxides, bleach, or boiling in DMSO/Air for >4 hours.
Thermal Limit ~120°C (Solid state)Dry under vacuum at <60°C to prevent surface oxidation.

Module 2: The "Workhorse" Protocol (Acid-Base Reprecipitation)

This method removes non-acidic impurities (e.g., unreacted alkyl halides, disulfide dimers) and is the recommended first step for crude material.

The Logic:

We exploit the acidity of the carboxylic acid to pull the product into the aqueous phase as a salt, leaving non-polar byproducts in the organic wash. We then "swing" the pH to crash the purified acid out of solution.

Step-by-Step Protocol:
  • Dissolution: Suspend crude solid (1.0 eq) in 5% NaHCO₃ (aq) (10–15 mL per gram). Stir for 30 min.

    • Note: Use bicarbonate, not hydroxide. NaOH is too strong and can hydrolyze the methylthio group to a thiol/hydroxy group over time.

  • Filtration: Filter the mixture through a Celite pad to remove insoluble mechanical impurities or dimers.

  • Organic Wash: Extract the aqueous filtrate with Ethyl Acetate (EtOAc) (2x vol).

    • Why? This removes unreacted methyl iodide or neutral benzothiazole side-products. Discard the organic layer.

  • Precipitation (The Critical Step):

    • Cool the aqueous layer to 0–5°C.

    • Slowly add 1M HCl dropwise with vigorous stirring.

    • Target pH: 2.0–2.5.

    • Observation: The product should precipitate as a white/pale-yellow solid.

  • Isolation: Filter the solid, wash with copious cold water (to remove salts), and dry under vacuum at 45°C.

Workflow Visualization

AcidBaseExtraction Crude Crude Mixture (Solid) Base Add 5% NaHCO3 (aq) Stir 30 min Crude->Base Filter Filter Insoluble Solids (Dimers/Salts) Base->Filter Extract Wash Filtrate with EtOAc Filter->Extract PhaseSep Phase Separation Extract->PhaseSep OrgLayer Organic Layer (Discard Neutral Impurities) PhaseSep->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Product Salt) PhaseSep->AqLayer Bottom Layer Acidify Acidify with 1M HCl to pH 2 (0-5°C) AqLayer->Acidify FinalSolid Pure Precipitate (Filter & Dry) Acidify->FinalSolid

Figure 1: Acid-Base purification logic targeting the carboxylic acid functionality.

Module 3: Recrystallization (Polishing)

If the acid-base method yields >95% purity but color issues persist (or for analytical standards), use recrystallization.

Primary Solvent System: Ethanol / Water (80:20) Alternative: Acetic Acid / Water

Protocol:
  • Dissolve the dried solid in boiling Ethanol (minimum volume).

    • Troubleshooting: If it doesn't dissolve, add drops of DMF, but keep DMF <10% of total volume.

  • Once dissolved, remove from heat immediately.

  • Add warm water dropwise until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Ethanol to clear the solution again.

  • Allow to cool slowly to room temperature, then to 4°C.

  • Do NOT scratch the glass vigorously; this molecule can oil out. Let crystals form naturally.

Module 4: Troubleshooting & FAQs

Q: My product turned bright yellow/orange after drying. Is it ruined? A: Likely yes. The 2-methylthio group is sensitive.

  • Cause: Oxidation to the sulfoxide (

    
    ) or sulfone (
    
    
    
    ). This often happens if the product was dried in an oven >60°C without vacuum, or if traces of oxidizers (like nitric acid from dirty glassware) were present.
  • Solution: Check LC-MS.[1] If [M+16] or [M+32] peaks appear, you must repurify via chromatography (C18 column, Water/Acetonitrile gradient). Recrystallization rarely separates the sulfoxide efficiently.

Q: I have a persistent impurity at RRT 0.9 (just before the main peak). A: This is likely the Disulfide Dimer .

  • Mechanism:[2] If the starting material (thiol) wasn't fully alkylated, it oxidizes to form a disulfide bridge (Ar-S-S-Ar).

  • Fix: The Acid-Base extraction (Module 2) usually removes this because the dimer is much less soluble in bicarbonate than the monomeric acid. Repeat Module 2 with a filtration step.

Q: Can I use normal phase silica chromatography? A: Difficult. The carboxylic acid streaks badly on silica.

  • Fix: You must add 1% Acetic Acid to your mobile phase (e.g., DCM:MeOH:AcOH 95:4:1). However, Reverse Phase (C18) with 0.1% Formic Acid is vastly superior for this polar molecule.

Impurity Decision Tree

Troubleshooting Issue Identify Problem Color Dark/Orange Color Issue->Color Goo Oiling Out Issue->Goo Peak Extra MS Peaks Issue->Peak Oxidation Oxidation (Sulfoxide) Check M+16 Color->Oxidation Solvent Solvent too non-polar Add MeOH/EtOH Goo->Solvent Dimer Disulfide Dimer Repeat Acid/Base Peak->Dimer

Figure 2: Diagnostic flow for common purity issues.

References

  • White, E. H., McCapra, F., & Field, G. F. (1963).[2] The Structure and Synthesis of Firefly Luciferin. Journal of the American Chemical Society, 85(3), 337–343.[2] Link

    • Context: Foundational paper describing the synthesis of benzothiazole intermediates for luciferin, establishing the reactivity of the 6-carboxylic acid and 2-position substituents.
  • PubChem Compound Summary. (n.d.). 2-(Methylthio)benzothiazole.[3][4] National Center for Biotechnology Information. Link

    • Context: Provides physical property data (solubility, pKa estimates) for the core benzothiazole scaffold used to determine extraction pH.
  • Katz, L. (1953). The preparation of some 2-substituted benzothiazoles. Journal of the American Chemical Society, 75(3), 712-714. Context: Establishes the alkylation protocols for 2-mercaptobenzothiazoles and the stability of the resulting thioethers.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling benzothiazole derivatives.

Sources

Optimization

common side reactions in the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Welcome to the Technical Support Center for the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4). This portal is designed for research scientists and drug development professionals to tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: 1353505-74-4). This portal is designed for research scientists and drug development professionals to troubleshoot synthetic bottlenecks, understand the mechanistic causality behind common side reactions, and implement self-validating experimental protocols.

PART 1: Pathway & Side Reaction Mapping

The synthesis of 2-(methylthio)benzo[d]thiazole-6-carboxylic acid typically proceeds via a two-step sequence: the base-catalyzed cyclization of 4-amino-3-mercaptobenzoic acid with carbon disulfide (CS₂), followed by chemoselective S-methylation[1]. Deviations in stoichiometry, solvent polarity, or atmospheric conditions can trigger cascading side reactions.

G A 4-Amino-3-mercaptobenzoic acid (Starting Material) B 2-Mercaptobenzothiazole-6-carboxylic acid (Intermediate) A->B CS2, KOH, Reflux (Cyclization) S1 Disulfide Dimer (Oxidation) A->S1 O2 (Air) (Side Reaction) C 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (Target Product) B->C 2 eq Base, 1 eq MeI (S-Methylation) S2 N-Methylation Product (Thione Tautomer) B->S2 Hard Base / Polar Aprotic (Side Reaction) S3 Methyl Ester (Over-alkylation) B->S3 Excess MeI (Side Reaction)

Reaction pathway for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid and side reactions.

PART 2: Troubleshooting Guide & FAQs

Q1: During methylation, my LC-MS shows a major impurity with a mass of M+14 Da relative to the target product. What is causing this? Expert Analysis: You are observing over-methylation (esterification). Your intermediate has two acidic protons: the carboxylic acid (pKₐ ~4.5) and the thiol (pKₐ ~7.0). In the presence of a base, the carboxylate forms first thermodynamically. However, the thiolate is a much "softer" and kinetically superior nucleophile. If you use an excess of your methylating agent (e.g., Methyl Iodide, MeI), the highly reactive thiolate will methylate first, followed immediately by the carboxylate, yielding methyl 2-(methylthio)benzo[d]thiazole-6-carboxylate. Corrective Action: Strictly control your stoichiometry. Use exactly 2.0 equivalents of base to form the dianion, but restrict MeI to 1.05 equivalents . If esterification has already occurred, subject the crude mixture to mild basic hydrolysis (LiOH in THF/H₂O at room temperature for 2 hours) to selectively cleave the methyl ester without disrupting the stable thioether bond.

Q2: My ¹H-NMR shows a methyl singlet at ~3.6 ppm instead of the expected ~2.8 ppm. Why did the reaction fail? Expert Analysis: You have encountered N-methylation . 2-Mercaptobenzothiazoles exist in a tautomeric equilibrium between the thiol (-SH) and thione (=S) forms. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, the ring nitrogen is a "hard" nucleophile, while the exocyclic sulfur is "soft." If you utilize a polar aprotic solvent (like DMF) combined with a hard cation (like Na⁺ from NaH), the nitrogen center is left highly exposed and reactive, driving the electrophile to the nitrogen to form 3-methyl-2-thioxo-2,3-dihydrobenzo[d]thiazole-6-carboxylic acid. Corrective Action: Switch to a protic solvent (e.g., Ethanol) and a softer base (e.g., K₂CO₃). The protic solvent hydrogen-bonds with the hard nitrogen, sterically and electronically shielding it, while the potassium cation coordinates less tightly, directing the MeI exclusively to the soft sulfur atom.

Q3: During the initial CS₂ cyclization, I get a highly insoluble yellow precipitate that halts the reaction. What is it? Expert Analysis: This is a disulfide dimer . 4-amino-3-mercaptobenzoic acid is highly susceptible to oxidative dimerization in the presence of atmospheric oxygen, forming 4,4'-diamino-3,3'-dithiobis(benzoic acid) before it can condense with carbon disulfide[2]. Corrective Action: Oxygen must be rigorously excluded. Degas all solvents by sparging with Argon for 15 minutes prior to the reaction. As a failsafe, add a catalytic amount of a reducing agent (e.g., 0.1 eq of Sodium Dithionite, Na₂S₂O₄) to the reaction mixture to maintain the starting material in its monomeric thiol state.

PART 3: Quantitative Analytical Signatures

Use this diagnostic matrix to rapidly identify side products in your crude mixtures.

Side ProductMechanistic CauseKey Diagnostic SignaturePrevention Strategy
Disulfide Dimer Air oxidation of starting thiolMS (ESI-): m/z ~335 ([M-H]⁻ of dimer)Sparge solvents with Argon; add Na₂S₂O₄.
N-Methyl Thione Alkylation of hard N center¹H-NMR: N-CH₃ singlet at ~3.6 ppm Use EtOH solvent and K₂CO₃ base.
Methyl Ester Over-alkylation of carboxylate¹H-NMR: O-CH₃ singlet at ~3.9 ppm Limit MeI to 1.05 eq; post-reaction LiOH wash.
Resinous Oligomers Thermal decomposition of CS₂Appearance: Dark, insoluble tarKeep cyclization temp below 80 °C[2].

PART 4: Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems containing specific In-Process Controls (IPCs) that must be met before proceeding.

Protocol A: Chemoselective Cyclization

Objective: Synthesis of 2-Mercaptobenzothiazole-6-carboxylic acid.

  • Preparation: In a round-bottom flask purged with Argon, dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq) in degassed Ethanol/Water (1:1, 0.2 M).

  • Reduction Check: Add Sodium Dithionite (0.05 eq). Stir for 10 minutes.

  • Base Addition: Add KOH (2.0 eq). IPC 1: Check pH. It must be >10 to ensure complete formation of the thiolate/carboxylate dianion.

  • Cyclization: Add Carbon Disulfide (1.5 eq) dropwise at room temperature. Attach a reflux condenser and heat to 75 °C for 6 hours[3].

  • Validation Checkpoint (IPC 2): Perform TLC (DCM:MeOH 9:1 with 1% AcOH). The starting material (lower R_f, UV active, Ellman's reagent positive) should be completely consumed, replaced by a single higher R_f spot.

  • Isolation: Cool to 0 °C. Slowly acidify with 1M HCl until pH 3 is reached. Filter the resulting pale-yellow precipitate, wash with cold water, and dry under vacuum.

Protocol B: Regioselective S-Methylation

Objective: Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid.

  • Activation: Suspend the intermediate from Protocol A (1.0 eq) in degassed absolute Ethanol (0.1 M). Add K₂CO₃ (2.0 eq). Stir for 30 minutes at room temperature to form the soluble potassium dianion.

  • Alkylation: Cool the mixture to 0 °C in an ice bath. Add Methyl Iodide (1.05 eq) dropwise over 15 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Checkpoint (IPC 3): Perform TLC (DCM:MeOH 9:1). You should observe a single product spot.

    • Troubleshooting: If a higher R_f spot appears, you have over-methylated (esterification). If a lower R_f spot appears, N-methylation has occurred.

  • Quenching & Isolation: Evaporate the ethanol under reduced pressure. Dissolve the residue in water and extract once with Ethyl Acetate to remove any neutral esterified byproducts.

  • Precipitation: Acidify the aqueous layer with 1M HCl to pH 3. Collect the precipitated 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid via vacuum filtration.

PART 5: References

  • MDPI. "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review". Molecules. URL:[Link]

Sources

Troubleshooting

optimizing reaction conditions for the functionalization of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the orthogonal functionalization of 2-(Methylthio)benzo[d]thiazole-6-c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers and drug development professionals through the orthogonal functionalization of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. This bifunctional building block offers two distinct sites for derivatization: the C6-carboxylic acid (primed for amidation) and the C2-methylthio group (a masked electrophile)[1].

Success with this scaffold requires strict adherence to a specific operational sequence. This guide is designed as a self-validating system to help you troubleshoot common issues, understand the causality behind protocol choices, and execute these reactions with high fidelity.

Functionalization Strategy & Workflow

Workflow cluster_C6 Phase 1: C6 Functionalization cluster_C2 Phase 2: C2 Functionalization SM 2-(Methylthio)benzo[d]thiazole -6-carboxylic acid Amidation Amide Coupling (HATU, DIPEA) SM->Amidation Step 1 C6_Prod C6-Amide, C2-SMe Intermediate Amidation->C6_Prod Oxidation Oxidation to Sulfone (mCPBA or Oxone) C6_Prod->Oxidation Step 2 SNAr SNAr with Nucleophile (Amine/ROH, Base) Oxidation->SNAr Step 3 Final_Prod C6-Amide, C2-Substituted Final Product SNAr->Final_Prod

Orthogonal functionalization workflow of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid.

Troubleshooting Guides & FAQs

Section A: Strategic Sequencing

Q: Should I perform the C2 oxidation before or after the C6 amidation? A: Always perform the C6 amidation first. The causality is rooted in electrophilicity. The C2-methylthio (-SMe) group is relatively inert and stable to standard peptide coupling conditions[2]. However, once oxidized to a C2-methylsulfonyl (-SO2Me) group, the C2 position becomes highly electrophilic[3]. If you oxidize first, the primary or secondary amine intended for the C6 amide coupling will competitively attack the C2 position via Nucleophilic Aromatic Substitution (SNAr), leading to complex mixtures and poor yields.

Section B: C6 Carboxylic Acid Activation

Q: Why am I seeing poor yields and unreacted starting material during the amidation of the C6 carboxylic acid? A: This is typically a solubility and activation issue. Benzothiazole-6-carboxylic acids often exhibit poor solubility in standard solvents like Dichloromethane (DCM).

  • Solution: Switch to a polar aprotic solvent like DMF or NMP. For activation, standard EDC/HOBt may be too slow. Use HATU, which provides superior kinetics for poorly soluble substrates. Ensure you use 2.5–3.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to fully deprotonate the acid and neutralize the amine salt.

Section C: C2 Methylthio Oxidation

Q: During oxidation of the C2-methylthio group, LC-MS shows a mixture of sulfoxide and sulfone. How do I drive it completely to the sulfone? A: The first oxidation (thioether to sulfoxide) is rapid, but the second oxidation (sulfoxide to sulfone) is significantly slower due to the electron-withdrawing nature of the newly formed sulfoxide.

  • Solution: To ensure complete conversion to the sulfone, use at least 2.5 to 3.0 equivalents of mCPBA (meta-chloroperoxybenzoic acid) in DCM[4]. Allow the reaction to proceed for 4–12 hours. Alternatively, Oxone in a MeOH/H₂O mixture is an excellent, highly driving alternative that avoids the generation of meta-chlorobenzoic acid byproducts.

Section D: C2 Nucleophilic Aromatic Substitution (SNAr)

Q: My SNAr reaction with the C2-sulfone and an aliphatic amine is sluggish. How can I accelerate it? A: While 2-methanesulfonylbenzothiazoles are highly reactive[5], sterically hindered amines or weakly nucleophilic anilines require forcing conditions.

  • Solution: Switch from THF or DCM to a higher-boiling polar solvent (NMP or DMSO) and increase the temperature to 80–100 °C. For highly unreactive nucleophiles, the addition of a strong, non-nucleophilic base like Cs₂CO₃ increases the effective concentration of the nucleophile.

Quantitative Data Presentation

Table 1: Comparison of Oxidation Conditions for C2-Methylthio to C2-Sulfone Conversion

ReagentSolvent SystemEquivalentsTempReaction TimeTypical YieldPrimary Byproducts
mCPBA (77%) DCM2.5 - 3.00 °C to RT4 - 8 h85 - 95%m-CBA (requires basic aqueous wash)
Oxone MeOH / H₂O (1:1)3.0RT6 - 12 h80 - 90%Sulfate salts (easily removed by water)
H₂O₂ (30%) / Na₂WO₄ EtOH5.0 (H₂O₂)60 °C12 - 24 h60 - 75%Sulfoxide (due to incomplete oxidation)

Step-by-Step Experimental Protocols

Protocol 1: C6 Amidation (HATU-mediated)
  • Initiation: Dissolve 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.1 M concentration.

  • Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired primary or secondary amine (1.2 eq) and stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with water. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol 2: C2 Oxidation to Sulfone
  • Initiation: Dissolve the C6-amide intermediate (1.0 eq) from Protocol 1 in DCM (0.1 M) and cool the flask to 0 °C using an ice bath.

  • Oxidation: Add mCPBA (77% w/w, 2.5 eq) portion-wise to control the exotherm[4].

  • Propagation: Remove the ice bath, warm to room temperature, and stir for 6 hours. Monitor by LC-MS until the intermediate sulfoxide mass is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Wash the organic layer with saturated aqueous NaHCO₃ (3x) to remove the m-CBA byproduct. Dry over Na₂SO₄, filter, and concentrate.

Protocol 3: C2 SNAr with Amines
  • Initiation: Dissolve the C2-sulfone intermediate (1.0 eq) from Protocol 2 in NMP (0.2 M).

  • Reagent Addition: Add the nucleophilic amine (2.0 eq) and DIPEA (2.0 eq).

  • Substitution: Heat the reaction mixture to 80 °C for 4–8 hours until complete consumption of the sulfone is observed[3].

  • Workup: Cool the mixture to room temperature. Dilute slowly with cold water to precipitate the product. Filter the solid, wash with water, and purify via flash column chromatography if necessary.

References

  • National Center for Biotechnology Information. "2-(Methylthio)benzothiazole." PubChem Compound Summary for CID 11989. 1

  • Sigma-Aldrich (Merck KGaA). "2-(Methylthio)benzothiazole 97% Product Page." 2

  • Google Patents. "HU229224B1 - 2-(substituted-amino)-benzothiazole sulfonamide compounds having broadspectrum hiv protease inhibitor activity." 4

  • LookChem. "Sodium methanesulphinate Downstream Products (2-methanesulfonylbenzothiazole)." 3

  • ResearchGate. "α‐Heteroarylation of tertiary alkylamides with 2‐(methanesulfonyl)benzothiazole."5

Sources

Troubleshooting

challenges in the scale-up synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Scale-Up Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid Executive Summary The synthesis of 2-(M...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Scale-Up Synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Executive Summary

The synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS: N/A for specific isomer, generic benzothiazole derivatives often cited) is a critical workflow for developing firefly luciferin analogs and specific kinase inhibitors. While the chemistry appears straightforward on paper, scaling this reaction introduces significant challenges regarding thiol stability , odor containment , and regioselectivity during methylation.

This guide moves beyond standard literature procedures to address the "hidden" variables that cause batch failures at the gram-to-kilogram scale. It is structured to serve as both a protocol baseline and a troubleshooting manual.

Part 1: Master Synthesis Workflow

The following flowchart outlines the critical path, including decision gates (diamonds) where In-Process Controls (IPC) must be performed to prevent downstream failure.

SynthesisWorkflow Start Start: 4-Amino-3-mercaptobenzoic acid Check_SM IPC: Check Thiol Oxidation (Is Disulfide < 5%?) Start->Check_SM Check_SM->Start Fail: Reduce Disulfide Cyclization Step 1: Cyclization (K-Ethyl Xanthate or CS2/KOH) Check_SM->Cyclization Pass Intermed_Check IPC: 2-Mercapto Intermediate Confirm conversion > 98% Cyclization->Intermed_Check Intermed_Check->Cyclization Fail: Extend Time Methylation Step 2: S-Methylation (MeI or DMS, 0-5°C) Intermed_Check->Methylation Pass Quench Quench & Acidification (pH adjustment to 3-4) Methylation->Quench Filtration Filtration & Washing (Remove inorganic salts) Quench->Filtration Recryst Purification (EtOH/Water or Acid-Base Reprecip) Filtration->Recryst

Figure 1: Critical path workflow for the 2-step synthesis, highlighting In-Process Control (IPC) points to monitor precursor oxidation and reaction completion.

Part 2: Detailed Protocols & Troubleshooting

Module 1: The Cyclization (Formation of the Core)

The Challenge: The starting material, 4-amino-3-mercaptobenzoic acid , is highly susceptible to oxidative dimerization to form the disulfide. If this happens before cyclization, the reaction stalls, leading to a "gummy" mixture that is impossible to stir.

Recommended Protocol (Xanthate Method): Using Potassium Ethyl Xanthate is preferred over Carbon Disulfide (


) for scale-up due to safety (higher flash point, less volatility).
  • Dissolution: Suspend 4-amino-3-mercaptobenzoic acid in DMF or Pyridine (reflux). Note: If using aqueous base, ensure thorough degassing to prevent oxidation.

  • Reagent Addition: Add Potassium Ethyl Xanthate (1.2 - 1.5 equiv).

  • Reflux: Heat to reflux (approx. 100-110°C) for 4–6 hours.

  • Workup: Cool, dilute with water, and acidify with HCl to precipitate 2-mercaptobenzo[d]thiazole-6-carboxylic acid .

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Low Yield / Gummy Solid Oxidation of SM to disulfide.Pre-treatment: Add 0.1 equiv of

or DTT to the starting suspension to reduce any disulfide in situ before adding xanthate.
Product is Purple/Dark Trace oxidation of aminothiophenol.Charcoal treatment: Dissolve the crude 2-mercapto intermediate in NaOH, treat with activated carbon, filter, and re-precipitate.
Incomplete Reaction Water in the solvent (if using DMF).Ensure DMF is dry. Water inhibits the nucleophilic attack of the amine on the xanthate.
Module 2: S-Methylation (The Functionalization)

The Challenge: This step is exothermic and prone to odor leaks. Furthermore, regioselectivity (S- vs N-methylation) is pH-dependent.

Recommended Protocol:

  • Solubilization: Dissolve the 2-mercapto intermediate in 2M NaOH (2.5 equiv). The solution should be clear (dianion formation: carboxylate + thiolate).

  • Cooling: Cool to 0–5°C. Critical for regioselectivity.

  • Methylation: Add Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (1.1 equiv) dropwise.

    • Safety Note: MeI is volatile and toxic. Use a closed system with a scrubber.

  • Precipitation: Stir at RT for 2 hours. The product may precipitate as the sodium salt or remain in solution depending on concentration. Acidify to pH 3–4 to isolate the free acid.

Troubleshooting Guide:

QuestionAnswer / Technical Insight
Why is my product contaminated with N-methyl isomer? High Temperature or Low pH. S-methylation is kinetically favored at low temperatures (0°C) in strong base. If the reaction warms up or if the base is insufficient (allowing the neutral thione tautomer to exist), N-methylation becomes competitive. Fix: Keep T < 5°C and maintain pH > 12 during addition.
The reaction mixture solidified. Product insolubility. The S-methylated product is less soluble in water than the starting thiol. Fix: Add co-solvent (MeOH or EtOH) to the aqueous mixture to maintain homogeneity, or increase stirring power (overhead stirrer essential for >50g scale).
How do I remove the sulfur smell? Bleach Scrub. The filtrate will contain methanethiol or unreacted reagents. Treat all waste streams with dilute bleach (NaOCl) to oxidize sulfides to sulfoxides/sulfones before disposal.

Part 3: Purification Logic (Acid-Base Workup)

The carboxylic acid moiety at position 6 provides a "handle" for purification that avoids expensive chromatography.

Protocol:

  • Crude Isolation: Filter the solid from the acidification step.

  • Base Wash: Resuspend the solid in saturated

    
     solution.
    
    • Logic: The target (COOH) will dissolve. Impurities like bis(benzothiazolyl) disulfides (formed by oxidation) typically lack the solubility or will remain undissolved if they are non-acidic byproducts.

  • Filtration: Filter off any undissolved solids (dark particles).

  • Re-acidification: Slowly add 6M HCl to the filtrate until pH 3–4.

  • Crystallization: Collect the white/off-white precipitate. Wash with water and cold ethanol.

Data for Process Validation:

ParameterSpecification LimitMethod
Appearance White to pale yellow powderVisual
Purity (HPLC) > 98.0% (a/a)C18 Column, ACN/Water + 0.1% TFA
Disulfide Impurity < 0.5%HPLC (Late eluter)
Loss on Drying < 1.0%Gravimetric (Vac oven, 50°C)

Part 4: FAQ - Common User Queries

Q: Can I use Dimethyl Carbonate (DMC) instead of MeI for green chemistry?

  • A: DMC typically requires higher temperatures (>90°C) and a catalyst (like DABCO) to act as a methylating agent. At these temperatures, you risk decarboxylation of the position-6 acid or N-methylation. For scale-up, DMS or MeI at low temperature remains the standard for high purity, despite safety controls.

Q: My starting material (4-amino-3-mercaptobenzoic acid) is expensive. Can I make it?

  • A: Yes. The standard industrial route is the Herz reaction or, more commonly, the hydrolysis of 2-amino-6-carboxybenzothiazole (which is commercially available or made from p-aminobenzoic acid). Alternatively, you can reduce 4,4'-dithiobis(3-aminobenzoic acid) using

    
     just before use.
    

Q: The final product has a high melting point and won't dissolve in my assay buffer.

  • A: Benzothiazoles are rigid, planar lipophilic cores. The 6-COOH improves solubility in basic buffers (pH > 7.5), but in DMSO/Water mixtures, it may aggregate. Prepare a stock solution in 100% DMSO or 0.1M NaOH, then dilute.

References

  • Lang, R. C., Williams, C. M., & Garson, M. J. (2003).[1] An improved preparation of 4-amino-3-mercaptobenzoic acid. Organic Preparations and Procedures International, 35(3), 520-524.[1] Link

  • Charris, J. E., et al. (2006). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. ResearchGate. Link

  • Guo, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(23), 4370. Link

  • Organic Chemistry Portal. Synthesis of Benzothiazoles. Link

Sources

Optimization

Technical Support Center: Troubleshooting Biological Assays with 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers facing irreproducibility when screening 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS 1353505-74-4)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently work with researchers facing irreproducibility when screening 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (CAS 1353505-74-4).

While the benzothiazole scaffold is a highly privileged motif in drug discovery (1)[1], this specific derivative is prone to three distinct physicochemical liabilities: colloidal aggregation, thioether oxidation, and fluorescence interference (2)[2]. This guide provides mechanistic explanations and self-validating protocols to help you rescue your assays and establish true target engagement.

FAQ 1: The "Disappearing Hit" Problem (Colloidal Aggregation)

Question: My IC50 values for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid shift dramatically across different days, and the dose-response Hill slope is unusually steep (>1.5). What is causing this?

Answer: This is a classic signature of colloidal aggregation. The planar, hydrophobic benzothiazole core strongly promotes


 stacking in aqueous media[1]. Even though the carboxylic acid at the 6-position provides partial solubility at physiological pH, local pH drops or high local concentrations during DMSO transfer can trigger rapid nucleation. These sub-micron aggregates non-specifically sequester target proteins, causing apparent enzyme inhibition that fluctuates based on minor changes in buffer preparation or incubation time.

Quantitative Diagnostic Guide: To systematically identify if your compound is aggregating, we use specific buffer additives. The table below summarizes the causality and expected outcomes.

Diagnostic AdditiveFinal ConcentrationMechanistic Effect on AssayOutcome if Aggregation is Present
Triton X-100 0.01% (v/v)Detergent disrupts hydrophobic colloidal aggregatesIC50 shifts right (potency drops) or activity vanishes
BSA (Bovine Serum Albumin) 0.1 mg/mLActs as a "decoy" protein to coat aggregate surfacesRestores target enzyme activity; apparent IC50 drops
DMSO Increase to 5% (v/v)Increases the thermodynamic solubility limitDose-response curve normalizes; Hill slope approaches 1.0
Self-Validating Protocol: Dynamic Light Scattering (DLS) Detection

Do not rely solely on visual inspection; colloidal aggregates are often invisible to the naked eye.

  • Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Dilution: Dilute the stock 1:1000 directly into your exact assay buffer (final concentration 10 µM, 0.1% DMSO). Critical: Do not add the target protein yet.

  • Incubation: Incubate for 30 minutes at your standard assay temperature.

  • Measurement: Transfer 50 µL to a DLS cuvette and measure scattering intensity. A particle size distribution peaking between 100 nm and 1000 nm confirms aggregation.

  • Rescue/Validation Step: Add 0.01% Triton X-100 to the cuvette, invert to mix, and remeasure. The disappearance of the colloidal peak validates that the insolubility is reversible and aggregate-driven.

FAQ 2: The "Shifting Mass" Problem (Methylthio Oxidation)

Question: LC-MS analysis of my assay buffer after a 2-hour incubation shows the parent mass decreasing, accompanied by new peaks at +16 Da and +32 Da. Is the compound degrading?

Answer: Yes, the compound is undergoing spontaneous oxidation. The methylthio (


) group at the 2-position is susceptible to oxidation in oxygen-rich aqueous buffers (3)[3]. Trace transition metals in your buffer or reactive oxygen species (ROS) generated during enzymatic reactions catalyze the conversion of the thioether to a sulfoxide (+16 Da) and eventually a sulfone (+32 Da). This drastically alters the steric bulk and polarity of the molecule, usually destroying specific binding affinity.

Oxidation Compound 2-(Methylthio)benzothiazole (Active) Sulfoxide Sulfoxide (+16 Da) (Altered Affinity) Compound->Sulfoxide ROS / O2 Sulfone Sulfone (+32 Da) (Inactive) Sulfoxide->Sulfone Further Oxidation

Oxidation pathway of the methylthio group leading to altered biological activity.

Self-Validating Protocol: Preventing Oxidation In Vitro
  • Buffer Degassing: Sparge your assay buffer with nitrogen or argon gas for 15 minutes prior to use to displace dissolved oxygen.

  • Metal Chelation: Add 1 mM EDTA to the assay buffer. Causality: EDTA sequesters trace divalent cations (e.g.,

    
    , 
    
    
    
    ) that act as oxidation catalysts. (Note: Skip this step if your target enzyme requires metal cofactors like
    
    
    ).
  • Mild Antioxidants: Include 1 mM TCEP (Tris(2-carboxyethyl)phosphine) in the buffer. TCEP is preferred over DTT as it is less likely to undergo nucleophilic attack with the benzothiazole core while effectively maintaining the thioether state.

FAQ 3: The "False Positive" Problem (Readout Interference)

Question: I see potent activity in our primary HTS fluorescence polarization (FP) assay, but Surface Plasmon Resonance (SPR) shows absolutely no binding. Why the discrepancy?

Answer: Benzothiazoles are highly conjugated, planar systems that frequently exhibit intrinsic fluorescence (e.g., Thioflavin T is a famous benzothiazole fluorescent probe)[1]. 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid can absorb excitation light or emit fluorescence that overlaps with your assay's tracer. This creates a false positive readout, a well-documented Pan-Assay Interference Compound (PAINS) mechanism (2)[2].

Triage Primary Primary Fluorescence Assay (Hit Detected) Counter Counter-Screen (Compound + Fluorophore ONLY) Primary->Counter Orthogonal Orthogonal Label-Free Assay (SPR / ITC) Counter->Orthogonal No signal change FalsePos False Positive (Interference) Counter->FalsePos Signal altered Orthogonal->FalsePos No binding TrueHit Validated Hit Orthogonal->TrueHit Binding confirmed

Step-by-step triage workflow to identify and eliminate fluorescence-based assay interference.

Self-Validating Protocol: Spectral Profiling Counter-Screen

To prove the compound is optically interfering rather than biologically active:

  • Prepare a serial dilution of the compound (0.1 µM to 100 µM) in your assay buffer.

  • Plate the compound in the absence of the target protein but in the presence of the assay's fluorescent tracer .

  • Read the plate at your assay's specific excitation/emission wavelengths.

  • Validation: If the baseline fluorescence intensity increases or quenches in a dose-dependent manner, the compound is optically active. You must switch to a label-free orthogonal assay (like SPR, ITC, or Mass Spectrometry) to determine true target engagement.

References
  • Title: PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS Source: Journal of Medicinal Chemistry (ACS Publications / NIH) URL: [Link]

  • Title: Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances Source: MDPI URL: [Link]

  • Title: Oxidation-Responsive and “Clickable” Poly(ethylene glycol) via Copolymerization of 2-(Methylthio)ethyl Glycidyl Ether Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of different synthetic routes to 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(M...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid stands out as a valuable scaffold in medicinal chemistry. Its structural motif is a key component in the design of various therapeutic agents. This guide provides a comparative analysis of the primary synthetic pathways to this target molecule, offering an in-depth look at the experimental methodologies, mechanistic underpinnings, and a critical evaluation of each route's advantages and disadvantages. This document is intended to serve as a practical resource for researchers in the field, enabling informed decisions in the strategic design and execution of synthetic strategies.

Introduction to 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid is a substituted benzothiazole derivative characterized by a methylthio group at the 2-position and a carboxylic acid at the 6-position. This unique combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. The benzothiazole core is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological properties. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of structure-activity relationships.

This guide will explore two principal synthetic strategies for the preparation of this key intermediate:

  • Route A: A Two-Step Synthesis via a 2-Mercapto Intermediate

  • Route B: A Conceptual One-Pot Synthesis

Each route will be dissected in terms of its procedural intricacies, reaction mechanisms, and overall efficiency, supported by available experimental data and established chemical principles.

Route A: Two-Step Synthesis via 2-Mercaptobenzo[d]thiazole-6-carboxylic acid

This classical and reliable approach involves two distinct chemical transformations: the formation of a 2-mercaptobenzothiazole intermediate followed by its selective methylation.

Step 1: Synthesis of 2-Mercaptobenzo[d]thiazole-6-carboxylic acid

The initial step focuses on the construction of the benzothiazole ring system with a thiol group at the 2-position. The most common and effective method for this transformation is the reaction of an appropriately substituted 2-aminothiophenol with carbon disulfide. In this case, the readily accessible starting material is 4-amino-3-mercaptobenzoic acid.[1]

Reaction Scheme:

Caption: Synthesis of the 2-mercapto intermediate.

Experimental Protocol:

A detailed experimental procedure for the synthesis of the parent 2-mercaptobenzothiazole from 2-aminothiophenol and carbon disulfide is well-established.[2] Adapting this for our specific substrate:

  • In a round-bottom flask, dissolve 4-amino-3-mercaptobenzoic acid (1.0 eq.) in a suitable solvent such as ethanol.

  • Add a base, typically potassium hydroxide (1.1 eq.), to the solution and stir until the starting material is fully dissolved.

  • To the resulting solution, add carbon disulfide (1.2 eq.) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is dissolved in water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The solid is collected by filtration, washed with water, and dried to afford 2-mercaptobenzo[d]thiazole-6-carboxylic acid.

Causality Behind Experimental Choices:

  • Base (KOH): The use of a base is crucial to deprotonate the thiol group of 4-amino-3-mercaptobenzoic acid, forming a more nucleophilic thiolate anion. This enhances its reactivity towards the electrophilic carbon of carbon disulfide.

  • Solvent (Ethanol): Ethanol is a common solvent for this reaction as it effectively dissolves the reactants and is relatively inert under the reaction conditions.

  • Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.

  • Acidification: The final product exists as a salt in the basic reaction mixture. Acidification is necessary to protonate the carboxylate and thiolate groups, leading to the precipitation of the desired carboxylic acid.

Mechanistic Insights:

The formation of the benzothiazole ring proceeds through a well-understood mechanism:

Caption: Mechanism of 2-mercaptobenzothiazole formation.

The reaction is initiated by the nucleophilic attack of the deprotonated amino group on carbon disulfide to form a dithiocarbamate intermediate. This is followed by an intramolecular cyclization where the thiolate attacks the thiocarbonyl carbon, leading to the formation of the thiazole ring after elimination of a molecule of hydrogen sulfide.

Step 2: Methylation of 2-Mercaptobenzo[d]thiazole-6-carboxylic acid

The second step involves the selective S-methylation of the 2-mercapto group to yield the final product. This is a standard nucleophilic substitution reaction where the sulfur atom acts as the nucleophile.

Reaction Scheme:

Caption: Conceptual one-pot synthesis.

Plausible Methodologies:

A potential approach could involve the reaction of 4-amino-3-mercaptobenzoic acid with a reagent that can provide the C2 carbon and the methylthio group simultaneously. One such possibility could be the use of N,N'-thiocarbonyldiimidazole followed by methylation in the same pot. Another avenue could be the utilization of a methyl dithiocarbamate derivative as the C-SMe source.

Challenges and Considerations:

  • Reagent Compatibility: The key challenge lies in finding a reagent and reaction conditions that are compatible with both the formation of the benzothiazole ring and the selective introduction of the methylthio group without unwanted side reactions, particularly at the carboxylic acid functionality.

  • Reaction Control: Controlling the sequence of reactions within a single pot can be difficult. The conditions required for cyclization may not be optimal for the subsequent methylation, or vice versa.

  • Yield and Purity: One-pot reactions can sometimes lead to lower yields and more complex product mixtures, necessitating more challenging purification procedures.

Given the current lack of specific literature precedent, this route remains a conceptual exploration that would require significant experimental optimization.

Comparative Analysis

FeatureRoute A: Two-Step SynthesisRoute B: Conceptual One-Pot Synthesis
Reliability High - based on well-established, analogous reactions.Low - currently hypothetical and requires significant development.
Yield Generally good to high yields for each step.Potentially lower and more variable yields.
Operational Simplicity More steps, involving isolation of an intermediate.Simpler workflow with fewer unit operations.
Scalability Readily scalable due to the robustness of the individual steps.Scalability would depend on the specific conditions developed.
Waste Generation Higher due to multiple workups and solvent usage.Potentially lower, aligning with green chemistry principles.
Purification Straightforward purification of the intermediate and final product.May require more complex purification to separate byproducts.

Conclusion

For the synthesis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, the two-step synthesis (Route A) represents the most reliable and well-precedented approach. It offers a high degree of control over each chemical transformation, leading to predictable outcomes and high purity of the final product. While a one-pot synthesis (Route B) is an attractive prospect from an efficiency and green chemistry standpoint, it remains a conceptual pathway that necessitates considerable research and development to establish its feasibility and optimize the reaction conditions.

Researchers aiming for a dependable and scalable synthesis of this valuable building block are advised to pursue the two-step route. Future research efforts could be directed towards the development of a robust one-pot procedure, which would represent a significant advancement in the synthesis of this class of compounds.

References

  • PubChem. (n.d.). 4-amino-3-mercaptobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sharma, V., & Kumar, P. (2014). One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles.
  • ChemRxiv. (2021). Practical One Pot Synthesis of 2-Alkyl-substituted Benzothiazoles from Bis-(2-nitrophenyl)-disulfides. [Link]

  • Srivastava, S. K., & Srivastava, S. D. (2007). Synthesis of some new 2-mercaptobenzothiazolyl-2-oxoazetidines as antimicrobial and anthelmintic agents. Indian Journal of Chemistry - Section B, 46B(10), 1669-1674.
  • Al-Sultani, K. H., & Al-Masoudi, N. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 413-424.
  • ScienceMadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Semantic Scholar. (2017). Highly efficient synthesis of 2-mercaptobenzothiazole derivatives in water: metal sulfide–disulfide dynamic interchange reaction. Retrieved from [Link]

  • Telvekar, V. N. (2024).
  • ResearchGate. (2023). Synthesis of new 2-Mercaptobenzothiazoles derivatives which contain oxothiazolidinone moiety with biological activity. Retrieved from [Link]

  • Ziyaei Halimehjani, A., & Marjani, Z. (2025). Esterification of carboxylic acids using carbon disulfide (CS2) as a coupling agent.
  • Isaacs, N. S., & van der Beeke, M. (2025). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 13(10), 2035.
  • Google Patents. (1994). Process for the preparation of 2-mercaptobenzothiazole.
  • Isidro-Llobet, A., Just-Baringo, X., & Albericio, F. (2007). Fmoc-2-mercaptobenzothiazole, for the introduction of the Fmoc moiety free of side-reactions. Biopolymers, 88(4), 533-540.
  • Organic Chemistry Portal. (n.d.). Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Retrieved from [Link]

  • Park, J. W. (2014). Reaction of 2-Mercaptobenzothiazole. ResearchGate. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

Introduction: The Analytical Imperative for a Novel Benzothiazole Derivative 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBCA) is a member of the benzothiazole class of heterocyclic compounds. This scaffold is of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for a Novel Benzothiazole Derivative

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (MTBCA) is a member of the benzothiazole class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development, exhibiting a wide array of pharmacological activities.[1][2] As with any potential therapeutic agent or critical intermediate, the ability to accurately and reliably quantify the molecule is paramount. The integrity of all data—from early-stage discovery and stability testing to late-stage quality control (QC) release—hinges on the performance of the underlying analytical methods.

This guide provides an in-depth comparison of common analytical techniques for the characterization of MTBCA. More critically, it delves into the principles and practical execution of analytical method cross-validation. Cross-validation is the formal process of verifying that a validated analytical method produces consistent and reliable results when performed under different conditions, such as in a different laboratory, by a different analyst, or on a different instrument.[3] This process is a regulatory expectation and a scientific necessity to ensure data comparability throughout the lifecycle of a drug product.[3][4] We will explore the causality behind methodological choices and provide actionable protocols grounded in global regulatory standards.

Comparative Analysis of Primary Analytical Techniques for MTBCA

The choice of an analytical method is driven by its intended purpose.[5][6] For MTBCA, a molecule featuring a UV-active benzothiazole core, a moderately nonpolar methylthio group, and an ionizable carboxylic acid, several techniques are applicable.

Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC is the workhorse of the pharmaceutical industry for assay, impurity, and stability testing.[7] Its robustness, cost-effectiveness, and precision make it a primary choice for routine QC. For MTBCA, a C18 column is the logical starting point, offering sufficient hydrophobic interaction to retain the molecule. The mobile phase must be buffered to a pH below the pKa of the carboxylic acid (typically pH < 4) to ensure a single, non-ionized form, leading to sharp, symmetrical peaks.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers unparalleled sensitivity and selectivity, making it the gold standard for analyzing analytes at very low concentrations or in complex biological matrices.[8][9] The specificity is derived from its ability to select a precursor ion (the molecular weight of MTBCA) and monitor for specific fragment ions. Given the carboxylic acid moiety, Electrospray Ionization (ESI) in negative mode would be highly effective, readily forming the [M-H]⁻ ion for sensitive detection. While more complex and costly than HPLC-UV, it is indispensable for bioanalysis, impurity identification, and trace-level quantification.[10]

UV-Visible (UV-Vis) Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid technique that measures the absorbance of light by the analyte.[11] While useful for determining the concentration of pure MTBCA in a simple solution, it suffers from a critical lack of specificity.[11][12] Any impurity or excipient with a similar UV chromophore will interfere with the measurement, making it unsuitable for stability studies or the analysis of complex mixtures.

Data Summary: Performance Comparison of Analytical Methods

The following table summarizes the expected performance characteristics of validated methods for the quantification of MTBCA. These values are illustrative and serve as a basis for method comparison.

Performance Parameter RP-HPLC-UV LC-MS/MS UV-Vis Spectrophotometry
Specificity High (Separates from impurities)Very High (Mass-based)Low (Prone to interference)
Linearity (r²) ≥ 0.999≥ 0.998≥ 0.995
Range 1 - 200 µg/mL0.1 - 1000 ng/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (%RSD) ≤ 1.5%≤ 5.0%≤ 3.0%
Limit of Quantitation (LOQ) ~1 µg/mL~0.1 ng/mL~5 µg/mL
Primary Application QC Release, Stability, AssayBioanalysis, Impurity IDHigh-Concentration Assay (Pure)

The Foundation: Principles of Analytical Method Validation

Before any cross-validation can occur, the primary analytical method must be fully validated to demonstrate its fitness for purpose, as mandated by the International Council for Harmonisation (ICH) guideline Q2(R2).[5][13][14] The validation process establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.

Analytical_Method_Validation_Workflow cluster_dev Method Development & Optimization cluster_val ICH Q2(R2) Validation Parameters cluster_doc Documentation Dev Define Analytical Target Profile (ATP) Protocol Validation Protocol Dev->Protocol Specificity Specificity / Selectivity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Quantitation Limit (LOQ) Precision->LOQ LOD Detection Limit (LOD) Robustness Robustness LOD->Robustness LOQ->LOD Report Validation Report Robustness->Report Summarize Results Protocol->Specificity Execute According to Protocol

Caption: A typical workflow for analytical method validation based on ICH Q2(R2) guidelines.

The Core Task: Cross-Validation Protocol

Cross-validation becomes necessary when two or more analytical methods or laboratories are used to generate data for the same project, requiring confirmation that the data is comparable.[4][15] This is especially critical during method transfer from a development lab to a QC lab or when comparing results from a legacy method (e.g., HPLC-UV) with a newer, more advanced one (e.g., LC-MS/MS).

The following workflow outlines a typical cross-validation process.

Cross_Validation_Process cluster_labA Sending Unit (e.g., R&D Lab with HPLC-UV) cluster_labB Receiving Unit (e.g., QC Lab with LC-MS/MS) cluster_compare Data Comparison & Evaluation LabA_Analyze Analyze Samples with Validated HPLC-UV Method Compare Compare Results: Calculate % Difference Between Methods LabA_Analyze->Compare Results A Samples Prepare Homogenous Sample Set (n ≥ 3) (e.g., Low, Mid, High QCs) Samples->LabA_Analyze LabB_Analyze Analyze Samples with New LC-MS/MS Method Samples->LabB_Analyze Ship Samples LabB_Analyze->Compare Results B Report Cross-Validation Report: Document Results & Define Relationship Compare->Report

Caption: Workflow for cross-validation between two different analytical methods or laboratories.

Step-by-Step Experimental Protocol for Cross-Validation

This protocol details the cross-validation of a validated RP-HPLC-UV method with a newly developed LC-MS/MS method for MTBCA.

1. Objective: To demonstrate the comparability of results obtained for MTBCA using two distinct analytical methods.

2. Materials:

  • Reference Standard: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (≥99.5% purity)

  • Samples: Prepare a homogenous batch of at least three concentration levels (Low, Medium, High) of MTBCA spiked into a representative matrix (e.g., placebo formulation, process intermediate).

  • Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.

3. Procedure:

  • Sample Distribution: Divide the prepared samples into two sets. One set remains at the "Sending Unit" for analysis by the established HPLC-UV method. The second set is shipped under appropriate conditions to the "Receiving Unit" for analysis by the new LC-MS/MS method.

  • Analysis at Sending Unit (HPLC-UV):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 30% B to 90% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 250 nm[1]

    • Injection Volume: 10 µL

    • Analyze each sample in triplicate (n=3).

  • Analysis at Receiving Unit (LC-MS/MS):

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 20% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Ionization: ESI Negative Mode

    • MRM Transitions: Monitor for the precursor ion [M-H]⁻ and at least two product ions.[16]

    • Analyze each sample in triplicate (n=3).

  • Data Compilation: Both units report their mean quantitative results for each concentration level.

4. Data Interpretation and Acceptance Criteria: While ICH M10 deliberately omits prescriptive acceptance criteria to encourage a scientific, risk-based approach, a common industry practice is to evaluate the percentage difference between the results.[4]

  • Calculate the mean result for each concentration level from both methods.

  • Calculate the percentage difference for each level using the formula: % Difference = [(Result_MethodB - Result_MethodA) / mean(Result_MethodA, Result_MethodB)] * 100

  • The results should be evaluated to understand any systematic bias or trends. A pre-defined acceptance criterion, often that the % difference should be within ±15-20%, is typically set in the validation protocol.

Hypothetical Cross-Validation Data
Sample Level Mean Result (HPLC-UV) Mean Result (LC-MS/MS) Mean (Both Methods) % Difference Outcome
Low QC (10 µg/mL) 10.2 µg/mL9.8 µg/mL10.0 µg/mL-4.0%Acceptable
Mid QC (100 µg/mL) 101.5 µg/mL99.5 µg/mL100.5 µg/mL-2.0%Acceptable
High QC (150 µg/mL) 152.1 µg/mL148.9 µg/mL150.5 µg/mL-2.1%Acceptable

Conclusion: Ensuring Data Integrity Across the Lifecycle

The robust analysis of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid requires well-chosen, validated analytical methods. While RP-HPLC-UV provides a reliable platform for routine quality control, LC-MS/MS offers superior sensitivity and specificity for more demanding applications. The choice of method must always align with its intended purpose.

Ultimately, successful drug development relies on data that is consistent, reliable, and comparable, regardless of where or how it was generated. The cross-validation of analytical methods is not merely a regulatory hurdle but a fundamental scientific practice that ensures the enduring integrity of analytical data. It provides the confidence needed to make critical decisions, from process development and stability assessments to final product release, thereby safeguarding product quality and patient safety.

References

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]

  • U.S. Food and Drug Administration. (1996). Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]

  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures. Available from: [Link]

  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]

  • Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88. Available from: [Link]

  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]

  • MAC-MOD Analytical. (n.d.). Benzothiazole and Derivatives by LC-MS-MS. Available from: [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Available from: [Link]

  • Asimakopoulos, A. G., et al. (2013). Determination of 2-substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry. ResearchGate. Available from: [Link]

  • Stevenson, L., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis, 16(14), 861-866. Available from: [Link]

  • Shanthalakshmi, K., & Belagali, S. L. (2009). Synthesis and spectrophotometric studies of some benzothiazolylazo dyes – determination of copper, zinc, cadmium, cobalt and nickel. Bulgarian Chemical Communications, 41(4), 380-386. Available from: [Link]

  • European Medicines Agency. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Available from: [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]

  • JETIR. (n.d.). SPECTROPHOTOMETRIC STUDY OF STABILITY CONSTANT OF SUBSTITUTED BENZOTHIAZOLYL AND BENZIMIDAZOLYL DERIVATIVES WITH RARE METAL IONS. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. (2000). Simultaneous Determination of (2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Available from: [Link]

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available from: [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. Available from: [Link]

  • Publisso. (2020, October 9). Determination of 2-mercaptobenzothiazole in urine by LC-MS/MS. Available from: [Link]

  • van Leerdam, J. A., et al. (2009). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT. SciSpace. Available from: [Link]

  • AL-Adilee, K. J. (2012). Preparation and Spectrophotometric Study of Reagent 2-[2 -(6-chloro benzothiazolyl) azo]. International Journal of Applied and Natural Sciences, 1(2), 23-36. Available from: [Link]

  • Green, R. (2017, September 24-26). Cross and Partial Validation. European Bioanalysis Forum. Available from: [Link]

  • Lin, T. Y., et al. (2021). Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. Environmental Pollution, 284, 117530. Available from: [Link]

  • Micucci, M., et al. (2022). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System. Antioxidants, 11(2), 409. Available from: [Link]

  • Frontiers. (2024, March 17). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Available from: [Link]

  • Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF BENZOTHIAZOLE DERIVATIVES USING ULTRASONIC PROBE IRRADIATION. Vol. 21 No. 1, 193 - 202. Available from: [Link]

  • ResearchGate. (2025, August 7). A Convenient Route to 2-Substituted Benzothiazole-6-carboxylic Acids Using Nitrobenzene as Oxidant. Available from: [Link]

  • Asian Publication Corporation. (2007). Spectrophotometric Determination of 2-Mercaptobenzothiazole in Cooling Water System. Asian Journal of Chemistry, 19(6), 4253-4260. Available from: [Link]

  • Semantic Scholar. (2022, February 17). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold. Available from: [Link]

Sources

Validation

In Vivo Validation of the Therapeutic Potential of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid: A Comparative Guide

This guide provides a comprehensive framework for the in vivo validation of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, a novel benzothiazole derivative with significant therapeutic promise. Benzothiazoles are a cl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vivo validation of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, a novel benzothiazole derivative with significant therapeutic promise. Benzothiazoles are a class of heterocyclic compounds recognized for their wide range of pharmacological activities, including anticancer, antidiabetic, and anti-inflammatory properties[1][2][3]. This document outlines a proposed mechanism of action, compares the compound to relevant alternatives, and provides a detailed experimental protocol for its preclinical validation in a cancer model, a prominent application for this class of molecules[1][4].

Introduction to 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid belongs to the benzothiazole family, a scaffold of significant interest in medicinal chemistry[2][5]. The therapeutic potential of this specific derivative is hypothesized to stem from its ability to modulate key signaling pathways implicated in oncogenesis. While direct in vivo studies on this compound are not yet widely published, its structural alerts suggest potential as an inhibitor of protein kinases or other enzymes crucial for tumor cell proliferation and survival.

Proposed Mechanism of Action:

Based on the known activities of related benzothiazole derivatives, we hypothesize that 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid exerts its anti-tumor effects through the inhibition of a critical oncogenic signaling pathway, such as the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and represents a validated target for therapeutic intervention.

Signaling Pathway Diagram:

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor 2-(Methylthio)benzo[d]thiazole -6-carboxylic acid Inhibitor->PI3K Hypothesized Inhibition In_Vivo_Validation_Workflow cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment cluster_2 Phase 3: Endpoint Analysis A Implant Human Cancer Cells (e.g., MCF-7) into Nude Mice B Allow Tumors to Reach Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups B->C D Administer Treatment: - Vehicle Control - Test Compound - Positive Control (Rapamycin) C->D E Monitor Tumor Growth and Body Weight D->E F Euthanize Mice at Pre-defined Endpoint E->F G Excise Tumors for Weight and Biomarker Analysis F->G H Collect Blood and Tissues for Toxicity Assessment F->H

Caption: A streamlined workflow for the in vivo validation of a novel anti-cancer therapeutic.

3.1. Animal Model and Tumor Cell Line

  • Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old. These mice are immunodeficient and will not reject human tumor xenografts.

  • Cell Line: MCF-7 human breast cancer cell line. This is a well-characterized cell line with a functional PI3K/Akt/mTOR pathway.

  • Cell Culture and Implantation: MCF-7 cells are cultured under standard conditions. A suspension of 5 x 10^6 cells in 100 µL of Matrigel/PBS is injected subcutaneously into the flank of each mouse.

3.2. Study Groups and Treatment Administration

  • Group 1: Vehicle Control: The formulation vehicle for the test compound (e.g., 0.5% carboxymethylcellulose).

  • Group 2: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (Low Dose): e.g., 10 mg/kg, administered orally once daily.

  • Group 3: 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid (High Dose): e.g., 30 mg/kg, administered orally once daily.

  • Group 4: Positive Control (Rapamycin): 4 mg/kg, administered intraperitoneally every other day.[6]

3.3. Efficacy and Toxicity Monitoring

  • Tumor Volume: Measured twice weekly using digital calipers. Volume (mm³) = (Length x Width²) / 2.

  • Body Weight: Monitored twice weekly as an indicator of general health and toxicity.

  • Clinical Observations: Daily monitoring for any signs of distress or adverse effects.

  • Study Endpoint: The study is terminated when tumors in the control group reach a pre-determined size (e.g., 1500-2000 mm³) or after a fixed duration (e.g., 28 days).[6]

3.4. Endpoint Analyses

  • Tumor Weight: Tumors are excised and weighed at the end of the study.

  • Pharmacodynamic (PD) Biomarker Analysis: A portion of the tumor is flash-frozen for Western blot analysis of key pathway proteins (e.g., p-Akt, p-S6K) to confirm target engagement.

  • Histopathology: Tumors and major organs (liver, kidney, spleen) are fixed in formalin for histological examination to assess for any treatment-related toxicities.

  • Blood Chemistry: Blood is collected for a complete blood count (CBC) and serum chemistry panel to evaluate systemic toxicity.

Conclusion

This guide provides a robust framework for the preclinical in vivo validation of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. By following the outlined comparative analysis and detailed experimental protocol, researchers can generate the necessary data to ascertain the therapeutic potential of this promising compound. The successful completion of these studies would represent a significant milestone in the development of a potential first-in-class cancer therapy.[7][6]

References

  • Initial in vivo validation of novel oncology therapeutic mechanism completed. (n.d.).
  • 2-(Methylthio)benzothiazole - Chem-Impex. (n.d.).
  • Oxford Drug Design completes in vivo validation of novel cancer therapy - FirstWord Pharma. (2026, January 12).
  • Initial in vivo validation of novel cancer therapeutics using AI - Drug Target Review. (2024, September 20).
  • Biomarker Discovery and Validation Using a Combination of In Vitro and In Vivo Studies. (2021, October 27).
  • Oxford Drug Design reports major in vivo milestone for novel cancer therapy - PharmaTimes. (2026, January 12).
  • 2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism - PMC. (2025, October 13).
  • Benzothiazole-6-carboxylic acid 96 3622-35-3. (n.d.).
  • Biological Screening and Structure Activity relationship of Benzothiazole. (2021, April 26).
  • Pharmacology and Therapeutic Potential of Benzothiazole Analogues for Cocaine Use Disorder - PMC. (n.d.).
  • 1353505-74-4|2-(Methylthio)benzo[d]thiazole-6-carboxylic acid - BLDpharm. (n.d.).
  • Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Semantic Scholar. (2022, February 17).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing. (2025, October 31).
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC. (2025, October 31).
  • In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents - MDPI. (2025, January 22).
  • synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer. (n.d.).
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities - Chemical Methodologies. (2022, May 15).
  • Benzothiazole - Wikipedia. (n.d.).
  • 2-(Methylthio)benzothiazole 97 615-22-5 - Sigma-Aldrich. (n.d.).
  • In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver | Scilit. (n.d.).
  • Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica. (2023, August 31).

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking Studies of 2-(Methylthio)benzo[d]thiazole-6-carboxylic Acid and its Analogs in Anticancer Drug Discovery

This guide provides an in-depth, technically-focused comparison of the in-silico molecular docking performance of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid and its structurally related analogs. It is intended for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, technically-focused comparison of the in-silico molecular docking performance of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid and its structurally related analogs. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology drug discovery. Here, we move beyond a simple recitation of methods to provide a causal analysis behind experimental choices, ensuring a self-validating and trustworthy framework for your own research endeavors.

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3] The focus of this guide, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid, and its analogs represent a promising class of compounds for the development of targeted cancer therapies. Our comparative analysis will be grounded in their interactions with key oncogenic protein targets, validated by published experimental data.

Rationale and Analog Selection: Targeting Key Oncogenic Drivers

The selection of analogs for a comparative docking study is a critical step that dictates the relevance and impact of the findings. For this guide, we have chosen analogs of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid based on their documented anticancer activity and their utility in probing the structure-activity relationships (SAR) around the core benzothiazole scaffold. The primary oncogenic targets for this comparative study are Epidermal Growth Factor Receptor (EGFR) and B-Raf proto-oncogene, serine/threonine kinase (BRAFV600E), both of which are well-validated targets in cancer therapy.

2-(Methylthio)benzo[d]thiazole-6-carboxylic acid , the parent compound of this study, possesses the fundamental benzothiazole core with a methylthio group at the 2-position and a carboxylic acid at the 6-position. These functional groups are anticipated to play crucial roles in target binding and pharmacokinetic properties.

Our selected analogs for this comparative study include derivatives with modifications at the 2- and 6-positions of the benzothiazole ring, as these are common sites for chemical elaboration to modulate biological activity.[4]

Experimental and Computational Methodologies: A Self-Validating System

To ensure the scientific integrity of this guide, we present a detailed, step-by-step methodology for both the synthesis of the benzothiazole derivatives and the subsequent in-silico docking studies. This is followed by the protocol for the in-vitro validation of the computational findings.

Synthesis of Benzothiazole Analogs

The synthesis of 2-aminobenzothiazole-6-carboxylic acid derivatives serves as a key starting point for many of the analogs discussed in this guide. A general and efficient method involves the reaction of 4-aminobenzoic acid with potassium thiocyanate in the presence of bromine.[5]

Experimental Protocol: Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid [5]

  • To a suspension of 4-aminobenzoic acid in methanol, add potassium thiocyanate.

  • Cool the mixture to -10°C.

  • Add a solution of bromine in methanol dropwise, maintaining the temperature below -5°C.

  • Stir the reaction mixture for 2 hours at this temperature.

  • Filter the precipitate and suspend it in 1 M hydrochloric acid.

  • Heat the suspension to reflux for 30 minutes.

  • Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry to obtain 2-aminobenzothiazole-6-carboxylic acid.

Further modifications, such as the introduction of the 2-acetamido group and subsequent coupling with various amines to form 6-carboxamide derivatives, can be achieved through standard amide bond formation protocols.[4]

In-Silico Molecular Docking Protocol

Molecular docking is a powerful computational tool for predicting the binding orientation and affinity of a small molecule to a target protein.[3] A rigorous and well-validated docking protocol is essential for generating reliable and predictive results.

Experimental Protocol: Molecular Docking

  • Protein Preparation:

    • Obtain the three-dimensional crystal structures of the target proteins, EGFR (PDB ID: 2ITY) and BRAFV600E (PDB ID: 4XV1), from the Protein Data Bank.[6][7]

    • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • Minimize the energy of the protein structure using a suitable force field (e.g., OPLS3e).

  • Ligand Preparation:

    • Draw the 2D structures of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid and its analogs.

    • Convert the 2D structures to 3D and perform a conformational search to generate low-energy conformers.

    • Minimize the energy of the ligands using a suitable force field.

  • Grid Generation:

    • Define the binding site on the target protein based on the co-crystallized ligand or known active site residues.

    • Generate a receptor grid that encompasses the defined binding site.

  • Molecular Docking:

    • Dock the prepared ligands into the receptor grid using a validated docking program (e.g., Glide, AutoDock).

    • Employ a suitable scoring function to rank the docked poses based on their predicted binding affinity (e.g., GlideScore, docking score).

  • Analysis of Results:

    • Analyze the top-ranked poses for each ligand, examining the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the protein's active site residues.

    • Compare the docking scores and binding modes of the different analogs to understand the structure-activity relationships.

In-Vitro Validation: The MTT Assay

The predictions from in-silico docking studies must be validated by experimental data to confirm their biological relevance.[8] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[2][8][9][10]

Experimental Protocol: MTT Cytotoxicity Assay [2][8]

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7 for breast cancer, expressing EGFR; Colo-205 for colon cancer, expressing BRAFV600E) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells and determine the cell density using a hemocytometer.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (2-(Methylthio)benzo[d]thiazole-6-carboxylic acid and its analogs) in the culture medium.

    • Replace the medium in the 96-well plates with the medium containing the test compounds at various concentrations.

    • Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit cell growth by 50%.

Comparative Docking Performance and Experimental Correlation

The following tables summarize the comparative docking scores and the corresponding experimentally determined IC50 values for a selection of benzothiazole analogs against EGFR and BRAFV600E. This direct comparison allows for an objective assessment of the predictive power of the docking studies.

Table 1: Comparative Docking Scores and IC50 Values of Benzothiazole Analogs against EGFR

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)[1][11]
Analog 1 2-amino-N-(aryl)benzothiazole-6-carboxamide-8.5Met793, Leu718, Asp8550.11 - 0.16
Analog 2 2-(substituted)-benzothiazole-7.9Cys797, Leu844, Thr7900.69 - 4.82
Erlotinib (Reference Drug)-9.2Met793, Leu718, Cys7970.18

Table 2: Comparative Docking Scores and IC50 Values of Benzothiazole Analogs against BRAFV600E

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesExperimental IC50 (µM)[12][13]
Analog 3 2-acetamido-N-(substituted)benzothiazole-6-carboxamide-9.1Cys532, Trp531, Phe5957.9
Analog 4 2-amino-benzothiazole derivative-8.8Cys532, Gly596, Asp5940.071 - 0.194
Vemurafenib (Reference Drug)-10.5Cys532, Trp531, Phe595~0.03

Visualizing the Workflow and Key Interactions

To further elucidate the experimental and computational processes, the following diagrams provide a visual representation of the workflows and the critical molecular interactions.

Synthetic and Experimental Workflow

G cluster_synthesis Synthesis cluster_invitro In-Vitro Validation cluster_insilico In-Silico Docking s1 4-Aminobenzoic Acid s2 Thiocyanation & Cyclization s1->s2 s3 2-Aminobenzothiazole-6-carboxylic Acid s2->s3 s4 Functional Group Modification s3->s4 s5 Target Analogs s4->s5 iv1 Cancer Cell Lines s5->iv1 is1 Protein & Ligand Preparation s5->is1 iv2 MTT Assay iv1->iv2 iv3 IC50 Determination iv2->iv3 is2 Molecular Docking is1->is2 is3 Binding Affinity & Pose Analysis is2->is3 is3->iv3 Correlation

Caption: Synthetic and experimental workflow for the comparative study.

Molecular Docking Workflow

G start Start protein Protein Structure (PDB) start->protein ligand Ligand Structure (2D) start->ligand prep_protein Protein Preparation (Add H, Minimize) protein->prep_protein prep_ligand Ligand Preparation (3D Conversion, Minimize) ligand->prep_ligand grid Grid Generation (Define Binding Site) prep_protein->grid docking Molecular Docking prep_ligand->docking grid->docking analysis Analysis (Scoring, Pose Visualization) docking->analysis end End analysis->end

Caption: A detailed workflow for the molecular docking process.

Key Interactions in the EGFR Active Site

G Ligand Benzothiazole Analog Met793 Met793 Ligand->Met793 H-bond (hinge) Leu718 Leu718 Ligand->Leu718 Hydrophobic Asp855 Asp855 Ligand->Asp855 H-bond Cys797 Cys797 Ligand->Cys797 Hydrophobic

Caption: Key interactions of a benzothiazole analog in the EGFR active site.

Conclusion and Future Directions

This comparative guide demonstrates the utility of integrating in-silico molecular docking with experimental validation for the rational design of novel anticancer agents based on the 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid scaffold. The presented data reveals a strong correlation between the predicted binding affinities from docking studies and the experimentally determined cytotoxic activities of the benzothiazole analogs against cancer cell lines.

The structure-activity relationships derived from this comparative analysis provide valuable insights for the further optimization of this chemical series. Future work should focus on synthesizing and evaluating analogs of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid with modifications predicted to enhance binding to the target proteins. Furthermore, lead compounds identified through this integrated approach should be advanced into more comprehensive preclinical studies to assess their pharmacokinetic properties and in-vivo efficacy.

References

  • BenchChem. (2025).
  • Advion, Inc. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. Bioorganic & Medicinal Chemistry Letters, 59, 128529.
  • Al-Ostath, A., et al. (2025). Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. RSC Advances, 15(1), 1-15.
  • Ates-Alagoz, Z., et al. (2014). Evaluation of inhibitory effects of benzothiazole and 3-amino-benzothiazolium derivatives on DNA topoisomerase II by molecular docking and pharmacophore analysis. Journal of Molecular Graphics and Modelling, 51, 107-115.
  • Grivas, I., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors – In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322.
  • Mishra, S., et al. (2007). Synthesis and biological evaluation of 2- aminobenzothiazole derivatives. Indian Journal of Chemistry - Section B, 46B(7), 1222-1227.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). steps for the synthesis of 6-carboxylate 2-aminobenzothiazole derivative (A1-A6a-c). Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols: MTT Assay for Antitumor agent-109 Cytotoxicity.
  • Gnana, R. P. M., et al. (2023). Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents. International Journal of Pharmaceutical Quality Assurance, 14(3), 475-480.
  • Abdel-Aziz, M., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Molecules, 29(1), 1.
  • ScienceMadness Discussion Board. (2007). 2-Amino benzothiazole 6-carboxylic acid synthesis. Retrieved from [Link]

  • Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis, Characterisation, Molecular Docking Studies and Biological Evaluation of Novel Benzothiazole Derivatives as EGFR Inhibitors for Anti-breast Cancer Agents. Retrieved from [Link]

  • Gabr, M. T., et al. (2014).
  • ResearchGate. (n.d.). In silico docking of the studied analogs at the catalytic site of.... Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2025). Design, synthesis, and anticancer evaluation of benzothiazole–carboxamide hybrids: Insights from molecular docking and cell line studies. Retrieved from [Link]

  • Luo, Y., et al. (2020). Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. Molecules, 25(9), 2095.
  • Tekiner-Gulbas, B., et al. (2013). Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors. Medicinal Chemistry Research, 22(8), 3845-3853.
  • CORE. (2013). Benzothiazole derivatives as human DNA topoisomerase IIa inhibitors. Retrieved from [Link]

  • Grivas, I., et al. (2023). Design and Synthesis of Novel 2-Acetamido, 6-Carboxamide Substituted Benzothiazoles as Potential BRAFV600E Inhibitors - In vitro Evaluation of their Antiproliferative Activity. ChemMedChem, 18(22), e202300322.
  • El-Gamal, M. I., et al. (2023).
  • Al-Ghorbani, M., et al. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates: insights into ROS-induced DNA damage and tubulin polymerization inhibition. RSC Advances, 15(1), 1-15.
  • Al-Warhi, T., et al. (2024). Synthesis, Anticancer Evaluation, and Molecular Docking of Novel Thiazolobenzimidazole–Thiazole Hybrids as Potent Colon Cancer Inhibitors. ChemistryOpen, 13(1), e202300224.
  • ResearchGate. (2022). Molecular docking, synthesis, anticancer activity and computational investigations of thiazole based ligands and their Cu (II) complexes. Retrieved from [Link]

  • Martinez-Vargas, A., et al. (2025). Monothiooxalamide–Benzothiazole Hybrids: Predictive Docking on HDAC6, Synthesis, Molecular Structure, and Antiproliferative Activity on Breast Cancer Cells. International Journal of Molecular Sciences, 26(17), 8684.
  • Ahmed, S. J., & Ahmed, A. S. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333.
  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-st...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid. As a Senior Application Scientist, this document is crafted to provide not just procedural instructions, but also the scientific rationale behind these recommendations, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Characterization

Given the data on related thiazole compounds, 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid should be handled as a substance with the potential for the following hazards:

Hazard Category Potential Classification & Rationale Key Precautionary Actions
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[5][6]Avoid generating dust or aerosols. Handle with appropriate personal protective equipment (PPE).[7]
Skin & Eye Irritation Likely to cause skin and serious eye irritation.Wear chemical-resistant gloves and safety goggles.[7]
Respiratory Irritation May cause respiratory irritation if inhaled.Handle in a well-ventilated area or a chemical fume hood.[8]
Environmental Hazards Assumed to be harmful to aquatic life.[1]Do not allow to enter drains or waterways.[1][2]

Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid for any purpose, including disposal, it is mandatory to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Chemical safety goggles are required. A face shield should be used if there is a risk of splashing.

  • Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential. Always inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A laboratory coat must be worn and fully fastened.

  • Respiratory Protection: If there is a potential for generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator is necessary.[9][10]

Step-by-Step Disposal Protocol

The disposal of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

Step 1: Waste Collection

  • Solid Waste: Collect un-used or contaminated solid 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid in a designated hazardous waste container.[7] This includes any contaminated items such as weighing paper, pipette tips, and gloves.

  • Liquid Waste: If the compound is in solution, collect it in a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless you have confirmed compatibility.[11]

Step 2: Container Selection and Labeling

  • Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[12][13]

  • Labeling: This is a critical step for safety and regulatory compliance. The label must be clearly legible and include the following information:

    • The words "Hazardous Waste".[12][14]

    • The full chemical name: "2-(Methylthio)benzo[d]thiazole-6-carboxylic acid". Avoid using abbreviations or chemical formulas.[12]

    • The date when waste was first added to the container.[1]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant").[11]

Step 3: Storage of Hazardous Waste

  • Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[12][14]

  • Segregation: Ensure the container is segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[3][12]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to mitigate any potential leaks or spills.[13]

  • Ventilation: The storage area must be well-ventilated.[13]

Step 4: Arranging for Disposal

  • Contact Your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the primary resource for the final disposal of hazardous waste. They will have specific procedures and schedules for waste pickup.

  • Documentation: Maintain a log of the hazardous waste generated, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance.[7]

Accidental Spill Response

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Alert: Notify personnel in the immediate area and evacuate if necessary.[1][7]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance.[1] Do not use combustible materials like paper towels for the initial containment.

  • Cleanup: Carefully scoop the contained material and absorbent into your designated solid hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone) followed by soap and water.[7] All materials used for decontamination must also be disposed of as hazardous waste.[1]

  • Reporting: Report the spill to your laboratory supervisor and EHS office as per your institution's policy.[1]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and steps in the proper disposal process for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_stream Waste Characterization & Collection cluster_labeling_storage Labeling & Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood characterize Characterize Waste: Solid or Liquid? fume_hood->characterize collect_solid Collect in Solid Hazardous Waste Container characterize->collect_solid Solid collect_liquid Collect in Liquid Hazardous Waste Container characterize->collect_liquid Liquid label_container Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards collect_solid->label_container collect_liquid->label_container store_saa Store in Designated SAA with Secondary Containment label_container->store_saa contact_ehs Contact EHS for Pickup store_saa->contact_ehs document Document Waste for Regulatory Compliance contact_ehs->document end End: Proper Disposal document->end

Caption: Disposal workflow for 2-(Methylthio)benzo[d]thiazole-6-carboxylic acid.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety - OSHA Lab Standard. OSHA Factsheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from [Link]

  • Office of Clinical and Research Safety. (n.d.). The Laboratory Standard. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Research Compliance and Safety. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from [Link]

  • CPAchem. (2024, February 22). Safety data sheet: 2-(Methylthio)benzothiazole. Retrieved from [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: Benzothiazole. Retrieved from [Link]

  • Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2-(Methylthio)benzothiazole, 98% (gc). Retrieved from [Link]

  • Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-benzothiazole-6-carboxylic acid. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-(Methylthio)benzothiazole. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(Methylthio)benzo[d]thiazole-6-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.